Product packaging for Geraniol(Cat. No.:CAS No. 68311-14-8)

Geraniol

Cat. No.: B1633069
CAS No.: 68311-14-8
M. Wt: 154.25 g/mol
InChI Key: GLZPCOQZEFWAFX-JXMROGBWSA-N
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Description

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992)
This compound is a monoterpenoid consisting of two prenyl units linked head-to-tail and functionalised with a hydroxy group at its tail end. It has a role as a fragrance, an allergen, a volatile oil component and a plant metabolite. It is a monoterpenoid, a primary alcohol and a 3,7-dimethylocta-2,6-dien-1-ol.
Basil allergenic extract is used in allergenic testing.
This compound is a monoterpene that is found within many essential oils of fruits, vegetables, and herbs including rose oil, citronella, lemongrass, lavender, and other aromatic plants. It is emitted from the flowers of many species of plant and is commonly used by the food, fragrance, and cosmetic industry. This compound has demonstrated a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective to name a few. Interestingly, this compound has also been shown to sensitize tumour cells to commonly used chemotherapies including [DB00544] and [DB01248] and represents a promising cancer chemopreventive agent. Due to its anticancer effects, this compound has been found to be effective against a broad range of cancers including breast, lung, colon, prostate, pancreatic, skin, liver, kidney and oral cancers. These pharmacologic effects are clinically important as this compound is classified as generally-recognized-as-safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and the Food and Drug Administration (FDA) of the United States. Sensitivity to this compound may be identified with a clinical patch test.
This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.
This compound has been reported in Camellia sinensis, Tetradenia riparia, and other organisms with data available.
Rose Oil is the essential oil extracted from the petals of various rose varieties and species. Rose oil is commonly used in parfumery.
beta-Geraniol is found in almond. beta-Geraniol is found in free state and as esters in many essential oils including geranium oil. Most prolific natural source is palmarosa oil. beta-Geraniol is a flavouring agent. This compound is a monoterpenoid and an alcohol. It is the primary part of rose oil, palmarosa oil, and citronella oil (Java type). It also occurs in small quantities in geranium, lemon, and many other essential oils. It has a rose-like odor and is commonly used in perfumes. It is used in flavors such as peach, raspberry, grapefruit, red apple, plum, lime, orange, lemon, watermelon, pineapple, and blueberry. It is the isomer of nerol. (Wikipedia) beta-Geraniol belongs to the family of Monoterpenes. These are compounds contaning a chain of two isoprene units.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Xref nerol: neral is also available;  Xref this compound: geranial is also available;  nerol is cis isomer of this compound;  used in perfumery;  structure;  RN refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1633069 Geraniol CAS No. 68311-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dien-1-ol
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InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
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InChI Key

GLZPCOQZEFWAFX-JXMROGBWSA-N
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Canonical SMILES

CC(=CCCC(=CCO)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CO)/C)C
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Molecular Formula

C10H18O
Record name GERANIOL
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DSSTOX Substance ID

DTXSID8026727
Record name (2E)-3,7-Dimethyl-2,6-octadien-1-ol
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Molecular Weight

154.25 g/mol
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Physical Description

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma
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Boiling Point

446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg
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Flash Point

108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup)
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Solubility

In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
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Density

0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885
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Vapor Pressure

0.03 [mmHg]
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Color/Form

Colorless to pale-yellow, liquid oil, Oily liquid

CAS No.

106-24-1, 624-15-7, 68311-14-8, 106-25-2
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Melting Point

less than 5 °F (NTP, 1992), -15 °C, < -15 °C
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Foundational & Exploratory

Geraniol's Anti-Cancer Activity: A Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms underlying the anti-cancer properties of geraniol, a naturally occurring monoterpene found in the essential oils of various aromatic plants. This whitepaper provides a detailed analysis of the signaling pathways modulated by this compound, presents quantitative data on its effects on cancer cells, and outlines detailed experimental protocols for replication and further investigation.

This compound has demonstrated significant potential as a chemotherapeutic and chemopreventive agent against a broad spectrum of cancers, including breast, lung, colon, prostate, pancreatic, and liver cancer.[1][2] Its multi-targeted approach, affecting various cancer hallmarks such as sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death, makes it a promising candidate for further drug development.[2][3]

Disruption of Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways. A primary target is the mevalonate pathway , which is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell growth and proliferation.[4] By inhibiting HMG-CoA reductase, the rate-limiting enzyme in this pathway, this compound disrupts the synthesis of downstream products essential for the function of oncogenic proteins like Ras.

Furthermore, this compound has been shown to significantly impact critical signaling cascades that regulate cell survival and proliferation:

  • PI3K/Akt/mTOR Pathway: this compound inhibits this key survival pathway, leading to decreased cell proliferation and the induction of apoptosis. In nasopharyngeal carcinoma cells, this compound treatment resulted in a significant reduction in the expression of PI3K, Akt, and mTOR.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often hyperactivated in cancer, is another target of this compound. Studies in human hepatocarcinoma cells have shown that this compound alters the phosphorylation levels of key MAPK components like ERK and p38, contributing to its pro-apoptotic effects.

  • NF-κB Signaling: this compound has been demonstrated to suppress the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer progression. By inhibiting the translocation of the p65 subunit of NF-κB to the nucleus, this compound downregulates the expression of pro-inflammatory and pro-survival genes.

  • JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is also implicated in this compound's mechanism of action. In thyroid cancer cells, this compound has been shown to effectively inhibit the JAK-2 and STAT-3 signaling pathways, which are critical for cell proliferation and survival.

The interplay of these signaling pathways culminates in the induction of apoptosis and cell cycle arrest in cancer cells, key mechanisms of this compound's anti-tumor activity.

Quantitative Effects on Cancer Cells

The cytotoxic and anti-proliferative effects of this compound have been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, demonstrate this compound's efficacy.

Cell LineCancer TypeIC50 (µM)Reference
Colo-205Colon Cancer20
TPC-1Thyroid Cancer25
LoVoColon Cancer32.1 µg/mL
U87Glioma41.3 µg/mL
PC-3Prostate CancerNot specified
MIA PaCa-2Pancreatic CancerNot specified
BxPC-3Pancreatic CancerNot specified
HepG2Hepatocellular CarcinomaNot specified
P388LeukemiaNot specified
B16MelanomaNot specified
MCF-7Breast CancerNot specified
A549Lung AdenocarcinomaNot specified

This compound's impact on the expression of key regulatory proteins involved in apoptosis and cell cycle control has also been quantitatively assessed.

ProteinFunctionEffect of this compoundCancer Cell Line(s)Reference
Apoptosis-Related Proteins
BaxPro-apoptoticUpregulationColo-205, TPC-1
Bcl-2Anti-apoptoticDownregulationColo-205, TPC-1
Caspase-3Executioner caspaseUpregulation/ActivationPC-3, TPC-1
Caspase-9Initiator caspaseUpregulationTPC-1
Cell Cycle-Related Proteins
Cyclin ACell cycle progressionDownregulationPC-3
Cyclin BCell cycle progressionDownregulationPC-3
Cyclin DCell cycle progressionDownregulationPC-3
Cyclin ECell cycle progressionDownregulationPC-3
CDK1Cell cycle progressionDownregulationPC-3
CDK4Cell cycle progressionDownregulationPC-3
Other Key Proteins
E2F8Transcription factorDownregulationPC-3
p53Tumor suppressorUpregulation (RNA)HCT116
EpCAMCell adhesion moleculeDownregulation (RNA)HCT116
NAG-1Pro-apoptotic proteinUpregulationHCT116, LoVo
PCNAProliferation markerDownregulationeEND2
VEGFR-2Angiogenesis receptorDownregulationeEND2
pAKTPro-survival kinaseDownregulationeEND2
pERKProliferation kinaseDownregulationeEND2

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the complex signaling networks affected by this compound, the following diagrams have been generated using the Graphviz DOT language.

Geraniol_Mevalonate_Pathway This compound's Inhibition of the Mevalonate Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoid Biosynthesis (e.g., FPP, GGPP) Mevalonate->Isoprenoids Ras_Prenylation Ras Prenylation Isoprenoids->Ras_Prenylation Membrane_Bound_Ras Membrane-Bound Ras (Active) Ras_Prenylation->Membrane_Bound_Ras Proliferation Proliferation Membrane_Bound_Ras->Proliferation promotes

This compound inhibits the mevalonate pathway.

Geraniol_Apoptosis_Pathway This compound-Induced Apoptosis Pathways This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Bcl2->Mitochondria inhibits Bax->Mitochondria permeabilizes Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound induces apoptosis via the mitochondrial pathway.

Geraniol_Cell_Cycle_Arrest This compound's Induction of Cell Cycle Arrest This compound This compound Cyclins Cyclins (A, B, D, E) This compound->Cyclins downregulates CDKs CDKs (CDK1, CDK4) This compound->CDKs downregulates Arrest Cell Cycle Arrest This compound->Arrest Cell_Cycle_Progression Cell Cycle Progression Cyclins->Cell_Cycle_Progression CDKs->Cell_Cycle_Progression G1_S_G2_M G1 -> S -> G2 -> M Cell_Cycle_Progression->G1_S_G2_M

This compound induces cell cycle arrest.

Detailed Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins.

  • Protein Extraction: After treating cells with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Measurement of Reactive Oxygen Species (ROS)

This protocol measures the intracellular generation of ROS.

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the change in fluorescence as an indicator of the level of intracellular ROS.

This in-depth guide provides a solid foundation for understanding the complex anti-cancer mechanisms of this compound and serves as a valuable resource for the scientific community to advance research in this promising area of cancer therapy.

References

The Pharmacological Landscape of Geraniol: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a compound of significant interest in the field of pharmacology.[1][2] Its wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects, positions it as a promising candidate for the development of novel therapeutics.[1][3][4] This technical guide provides an in-depth review of the pharmacological properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Properties

This compound has demonstrated potent antiproliferative and antitumor effects across a range of cancer types, including breast, lung, colon, prostate, pancreatic, and hepatic cancers. Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell cycle regulation, apoptosis, and autophagy.

Quantitative Anticancer Data
Cancer Cell LineAssayIC50 / EffectReference
PC-3 (Prostate)MTT Assay~50% inhibition
A431 (Skin)MTT Assay~50% inhibition
A549 (Lung)MTT Assay~50% inhibition
Caco-2 (Colorectal)Proliferation AssayInduction of S phase cell cycle arrest
MCF-7 (Breast)Proliferation AssayInduction of G1 phase cell cycle arrest
Key Experimental Protocols: Anticancer Activity

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., PC-3, A431, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways. In prostate cancer cells, it induces apoptosis by depolarizing the mitochondrial membrane potential, activating caspase-3, and altering the expression of Bcl-2 family proteins.

Geraniol_Apoptosis_Pathway This compound This compound Mitochondria Mitochondrial Membrane Depolarization This compound->Mitochondria Bcl2 Bcl-2, Bcl-w (Anti-apoptotic) This compound->Bcl2 Bax Bax, BNIP3 (Pro-apoptotic) This compound->Bax Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway in cancer cells.

In breast cancer cells, this compound induces G1 phase cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs) and upregulating the CDK inhibitor p27Kip1.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data
Cell/Animal ModelInflammatory MarkerEffectReference
Ox-LDL-stimulated HUVECsTNF-α, IL-6, IL-1βInhibition of production
SCI ratsTNF-α, IL-1β, IL-6Significant suppression of increased serum levels
CFA-induced arthritic ratsPaw edemaSignificant reduction
Key Experimental Protocols: Anti-inflammatory Activity

Measurement of Pro-inflammatory Cytokines (ELISA):

  • Sample Collection: Cell culture supernatants or serum from animal models are collected.

  • ELISA Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

  • Data Analysis: The concentrations of the cytokines are determined by comparing the sample absorbance to a standard curve.

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB pathway and the activation of the PI3K/Akt/Nrf2 pathway. In Ox-LDL-stimulated human umbilical vein endothelial cells (HUVECs), this compound suppresses the nuclear translocation of NF-κB and activates the Nrf2 pathway, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).

Geraniol_Anti_inflammatory_Pathway cluster_stress Oxidative Stress (e.g., Ox-LDL) cluster_nfkb NF-κB Pathway cluster_nrf2 PI3K/Akt/Nrf2 Pathway Ox_LDL Ox-LDL IkBa IκBα Phosphorylation Ox_LDL->IkBa This compound This compound This compound->IkBa PI3K_Akt PI3K/Akt This compound->PI3K_Akt NFkB NF-κB Nuclear Translocation IkBa->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 HO1 HO-1 Expression Nrf2->HO1

Caption: this compound's modulation of inflammatory signaling pathways.

Antimicrobial Properties

This compound displays broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Antimicrobial Data (MIC Values)
MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus11200
Escherichia coli5600
Helicobacter pylori7325
Candida spp.≤600
Staphylococcus spp.≤600
S. aureus (in nanoemulsion)7.81 (μl/ml)
E. coli (in nanoemulsion)3.91 (μl/ml)
S. typhimurium (in nanoemulsion)3.91 (μl/ml)
L. monocytogenes (in nanoemulsion)7.81 (μl/ml)
Key Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Properties

This compound possesses potent antioxidant properties, which contribute to its various pharmacological effects. It acts as a free radical scavenger and enhances the activity of endogenous antioxidant enzymes.

Quantitative Antioxidant Data
AssayEffectReference
DPPH radical scavengingIC50 = 663 nmol
Lipid peroxidation in rat brain25-40% reduction
Catalase (CAT) in mice liver29% induction
NADPH quinone reductase (NQO1) in mice liver211% induction
Oxidized glutathione reductase (GSSG-red) in mice liver56% induction
Key Experimental Protocols: Antioxidant Activity

DPPH Radical Scavenging Assay:

  • Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is mixed with various concentrations of this compound.

  • Incubation: The mixture is incubated in the dark for a specified time.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.

Neuroprotective Properties

This compound has demonstrated significant neuroprotective effects in various models of neurological disorders and injury. Its mechanisms of action include reducing oxidative stress, neuroinflammation, and apoptosis.

Quantitative Neuroprotective Data
Animal ModelEffectBiomarker/PathwayReference
D-galactose-induced aging in miceImproved spatial learning and memoryUpregulation of Nrf2 and HO-1
Traumatic spinal cord injury in ratsIncreased BBB scores, reduced water contentDownregulation of NF-κB and p38 MAPK
D-galactose-induced aging in miceElevated Bax and caspase-3, lower Bcl-2Apoptosis
Key Experimental Protocols: Neuroprotective Activity

D-galactose-Induced Aging Model:

  • Induction: Mice are administered D-galactose (e.g., 150 mg/kg) orally for an extended period (e.g., 9 weeks) to induce an aging phenotype.

  • Treatment: A separate group of mice receives this compound treatment concurrently with D-galactose administration.

  • Behavioral Tests: Cognitive functions, such as spatial learning and memory, are assessed using behavioral tests like the Morris water maze.

  • Biochemical and Histopathological Analysis: Brain tissues are collected for the analysis of oxidative stress markers, inflammatory cytokines, apoptotic proteins, and histopathological changes.

Geraniol_Neuroprotection_Workflow cluster_induction Model Induction cluster_treatment Treatment Groups cluster_assessment Assessment Dgal D-galactose Administration (e.g., 150 mg/kg for 9 weeks) Dgal_only D-galactose Dgal->Dgal_only Dgal_this compound D-galactose + this compound Dgal->Dgal_this compound Control Control Behavior Behavioral Tests (e.g., Morris Water Maze) Dgal_only->Behavior Biochem Biochemical Analysis (Oxidative Stress, Inflammation) Dgal_only->Biochem Histo Histopathological Analysis Dgal_only->Histo Dgal_this compound->Behavior Dgal_this compound->Biochem Dgal_this compound->Histo

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Parameters
Administration RouteAnimal ModelBioavailabilityKey FindingsReference
Oral (emulsified)Rats92%Rapidly absorbed; detected in cerebrospinal fluid
Oral (fiber-adsorbed)Rats16%Drastically reduced absorption
IntravenousRats-Half-life of 12.5 ± 1.5 min
OralMice-Rapidly converted to geranic acid and glucuronide conjugate
Toxicological Data
Study TypeAnimal ModelLD50 / Safety ProfileReference
Acute Oral ToxicityRats> 2000 mg/kg bw
Acute Dermal ToxicityRabbits> 2000 mg/kg bw
Acute Intraperitoneal ToxicityRats950 mg/kg
14-day Acute Toxicity (Oral)RatsSafe up to 400 mg/kg
90-day Repeated-dose Oral ToxicityRatsNOAEL > 550 mg/kg bw/day
Key Experimental Protocols: Pharmacokinetics

Pharmacokinetic Study in Rats:

  • Animal Groups: Rats are divided into groups for intravenous and oral administration of this compound.

  • Dosing: this compound is administered at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Sample Analysis: The concentration of this compound in the blood is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life, area under the curve (AUC), and bioavailability, are calculated using appropriate software.

Conclusion

This compound exhibits a remarkable range of pharmacological properties that make it a compelling candidate for further drug development. Its multifaceted mechanisms of action, targeting key pathways in cancer, inflammation, microbial infection, oxidative stress, and neurodegeneration, suggest its potential for treating a variety of complex diseases. The favorable pharmacokinetic and toxicological profile further supports its therapeutic potential. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human populations.

References

A Technical Guide to the Geraniol Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the core biosynthetic pathway of geraniol in plants. This compound, an acyclic monoterpene alcohol, is a significant component of essential oils in many aromatic plants and serves as a key precursor for various valuable downstream terpenoids, including terpenoid indole alkaloids (TIAs) used in pharmaceuticals.[1][2][3] Understanding and manipulating this pathway is critical for applications in fragrance, flavor, agriculture, and medicine.

Core Biosynthetic Pathways of this compound Precursors

The universal precursors for all terpenes, including this compound, are the five-carbon (C5) isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5] Plants utilize two distinct pathways, localized in different cellular compartments, to synthesize these fundamental building blocks.

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway begins with acetyl-CoA and is traditionally associated with the production of sesquiterpenes (C15) and triterpenes.

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway starts with pyruvate and glyceraldehyde-3-phosphate. It is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), such as this compound, and diterpenes (C20).

The C10 precursor to this compound, geranyl diphosphate (GPP), is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by GPP synthase (GPPS). The availability of GPP is a crucial limiting step in the production of this compound and other monoterpenes.

Diagram 1: Precursor synthesis via MVA and MEP pathways.

This compound Formation: Canonical and Alternative Pathways

There are two recognized enzymatic routes for the final conversion of GPP to this compound in plants.

2.1 The Canonical Pathway: this compound Synthase (GES)

The primary and most studied pathway involves the enzyme This compound Synthase (GES, EC 3.1.7.11) , a member of the terpene synthase (TPS) family. GES is typically localized in the plastids where it catalyzes the direct conversion of GPP to this compound. The reaction mechanism is not a simple hydrolysis but proceeds through an ionization-dependent mechanism involving the formation of a carbocation intermediate, similar to other monoterpene synthases. This was confirmed by experiments using ¹⁸O-labeled water, which showed the incorporation of the ¹⁸O atom into the this compound product.

2.2 The Alternative Pathway: Nudix Hydrolase (NUDX1)

A non-canonical, cytosolic pathway for this compound biosynthesis has been identified, particularly in rose species. This route involves the activity of a Nudix hydrolase (NUDX1) . This enzyme converts GPP into geranyl monophosphate (GP), which is then subsequently hydrolyzed to this compound by a general phosphatase. This pathway provides an alternative, spatially separated mechanism for this compound production.

Geraniol_Formation_Pathways cluster_plastid Plastid cluster_cytosol Cytosol gpp_plastid Geranyl Diphosphate (GPP) geraniol_plastid This compound gpp_plastid->geraniol_plastid This compound Synthase (GES) gpp_cytosol Geranyl Diphosphate (GPP) gpp_plastid->gpp_cytosol Transport? gp Geranyl Monophosphate (GP) gpp_cytosol->gp Nudix Hydrolase (NUDX1) geraniol_cytosol This compound gp->geraniol_cytosol Phosphatase

Diagram 2: Canonical and alternative this compound formation pathways.

Quantitative Data on this compound Biosynthesis

The efficiency and kinetics of enzymes in the this compound pathway are crucial for understanding metabolic flux and for engineering efforts. Below is a summary of key quantitative data reported in the literature.

Table 1: Kinetic Properties of this compound Synthase (GES)

Plant SpeciesEnzymeSubstrateKm (μM)Divalent Metal CofactorReference
Ocimum basilicum (Sweet Basil)GESGeranyl Diphosphate21Mn²⁺
Ocimum basilicum (Sweet Basil)GESMn²⁺51-

Table 2: this compound Production Titers in Engineered Systems

Host OrganismEngineering StrategyTiterReference
Chlamydomonas reinhardtiiHeterologous expression of CrGES, LeGPPS, SpDXSup to 1 mg/L
Yarrowia lipolyticaOverexpression of tCrGES and MVA pathway genes~1 g/L
Saccharomyces cerevisiaeMetabolic engineering of MVA pathway5.5 g/L
Escherichia coliMetabolic engineering13.2 g/L

Experimental Protocols

Precise and reliable methodologies are essential for studying the this compound biosynthetic pathway. The following sections detail common protocols for the extraction, analysis, and enzymatic characterization of this compound and related enzymes.

4.1 Protocol: Extraction and Quantification of this compound from Plant Tissue

This protocol outlines a general workflow for the analysis of this compound and other volatile terpenes from plant material using gas chromatography-mass spectrometry (GC-MS).

Experimental_Workflow sample 1. Plant Tissue Collection (e.g., leaves, flowers) grind 2. Homogenization (e.g., liquid nitrogen) sample->grind extract 3. Solvent Extraction (e.g., hexane, ethyl acetate) grind->extract concentrate 4. Concentration (e.g., under nitrogen stream) extract->concentrate gcms 5. GC-MS Analysis concentrate->gcms data 6. Data Processing (Quantification & Identification) gcms->data

Diagram 3: Workflow for this compound extraction and analysis.

Methodology:

  • Sample Preparation: Fresh plant tissue (e.g., 100-500 mg) is flash-frozen in liquid nitrogen and ground to a fine powder to break cell walls.

  • Extraction: The powdered tissue is immediately transferred to a suitable volume (e.g., 1-5 mL) of a nonpolar organic solvent, such as hexane or ethyl acetate. An internal standard (e.g., tridecane) is often added at a known concentration for accurate quantification. The mixture is vortexed and incubated (e.g., 1-2 hours) with agitation to ensure complete extraction of terpenes.

  • Separation and Concentration: The sample is centrifuged to pellet cell debris. The supernatant containing the terpene extract is carefully transferred to a new vial. The extract may be concentrated under a gentle stream of nitrogen gas if necessary.

  • GC-MS Analysis:

    • Injection: A small aliquot (e.g., 1 µL) of the extract is injected into the GC-MS system. Direct injection with cool on-column techniques is preferred to minimize thermal degradation of terpenes.

    • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5 or equivalent) based on their boiling points and affinity for the stationary phase. A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 240°C), and holds to elute all compounds.

    • Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a chemical fingerprint for identification by comparison to spectral libraries (e.g., NIST).

    • Quantification: The abundance of this compound is determined by integrating the area of its corresponding chromatographic peak. The concentration is calculated relative to the peak area of the internal standard.

4.2 Protocol: In Vitro this compound Synthase (GES) Enzyme Assay

This protocol describes a method to measure the catalytic activity of GES, either from a purified protein preparation or a crude protein extract.

Methodology:

  • Protein Extraction: Plant tissues, particularly those rich in glands like sweet basil leaves, are homogenized in an extraction buffer. The buffer should contain a reducing agent (e.g., DTT or 2-mercaptoethanol) and protease inhibitors to maintain protein integrity. The homogenate is centrifuged, and the supernatant (crude protein extract) is used for the assay.

  • Reaction Mixture: The assay is typically performed in a final volume of 50-100 µL. A standard reaction mixture includes:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5 - 8.5).

    • Divalent metal cofactor (e.g., 5-10 mM MgCl₂ or 1 mM MnCl₂).

    • Reducing agent (e.g., 5 mM DTT).

    • Substrate: Geranyl diphosphate (GPP) at a concentration near or above the Km (e.g., 25-50 µM).

    • Enzyme: A suitable amount of purified protein or crude extract.

  • Reaction Incubation: The reaction is initiated by adding the GPP substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Product Extraction: The reaction is stopped, and the enzymatic product (this compound) is extracted by adding an equal volume of an organic solvent (e.g., hexane). The mixture is vortexed, and the organic phase is separated by centrifugation.

  • Analysis: The extracted this compound is analyzed and quantified by GC-MS as described in the previous protocol. The enzymatic activity is calculated based on the amount of product formed per unit time per amount of protein.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, including GPPS and GES, is often tissue-specific (e.g., high in flowers and glandular trichomes) and can be induced by various developmental cues and environmental stimuli. For instance, treatment with methyl jasmonate (MeJA), a plant hormone involved in defense responses, has been shown to significantly upregulate the expression of GES genes. Studies in tea plants (Camellia sinensis) have identified transcription factors, such as MYB and bHLH proteins, that form complexes to cooperatively regulate this compound biosynthesis genes, providing a framework for enhancing aroma quality through molecular breeding.

References

Geraniol: A Technical Whitepaper on its Antimicrobial and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a primary component of essential oils from various aromatic plants such as rose, lemongrass, and citronella.[1][2] Traditionally recognized for its pleasant aroma and utilized in the cosmetic and food industries, this compound has garnered significant scientific interest for its potent pharmacological properties.[1][2] This technical guide provides an in-depth analysis of the antimicrobial and antioxidant activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development endeavors.

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and the loss of essential cellular components.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified using various metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the diameter of the zone of inhibition. A summary of these findings is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213512
Staphylococcus aureus (MRSA)USA300512
Escherichia coli-3.91 (µl/ml) for G-NE
Salmonella typhimurium-3.91 (µl/ml) for G-NE
Listeria monocytogenes-7.81 (µl/ml) for G-NE*
Candida albicans-16
Acinetobacter baumanniiClinical Isolates0.5-16%

*G-NE: this compound Nanoemulsion

Table 2: Zone of Inhibition of this compound Nanoemulsion (G-NE) against Foodborne Pathogens

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus9.71 ± 0.14
Escherichia coli11.20 ± 0.24
Salmonella typhimurium11.97 ± 0.58
Listeria monocytogenes15.80 ± 0.53
Experimental Protocols for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a concentration of 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The antimicrobial agent (this compound) is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation Incubation & Analysis This compound This compound Stock Solution Well1 Well 1: High Conc. This compound->Well1 Add & Serially Dilute Broth Bacterial Culture in Broth Plate 96-Well Plate Broth->Plate Inoculate all wells Incubator Incubate at 37°C Plate->Incubator Well2 Well 2 Well_n Well n: Low Conc. Reader Visual Inspection or Plate Reader Incubator->Reader Result Determine MIC Reader->Result

Experimental workflow for the Broth Microdilution Method.

The disk diffusion method is used to assess the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Agar Plate: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into a petri dish and allowed to solidify.

  • Inoculation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of the agar.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the antimicrobial agent (this compound) are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Antioxidant Activity of this compound

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. These properties are crucial in mitigating oxidative stress, which is implicated in a variety of chronic diseases.

Quantitative Antioxidant Data

The antioxidant capacity of this compound is often evaluated using assays that measure its ability to scavenge synthetic radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express this activity.

Table 3: Antioxidant Activity of this compound

AssayIC50 ValueReference
DPPH Radical Scavenging24.6 µg/mL
DPPH Radical Scavenging663 nmol
Experimental Protocols for Antioxidant Activity

This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Varying concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Measurement & Analysis This compound This compound Solutions (Varying Conc.) Mixture Mix this compound & DPPH This compound->Mixture DPPH DPPH Solution (Purple) DPPH->Mixture Incubation Incubate in Dark Mixture->Incubation Spectro Measure Absorbance (~517 nm) Incubation->Spectro Calculation Calculate % Inhibition & IC50 Spectro->Calculation

Experimental workflow for the DPPH Radical Scavenging Assay.

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying this compound's therapeutic effects, particularly its antioxidant and anti-inflammatory properties. One key pathway identified is the Nrf2/HO-1 signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. However, upon exposure to oxidative stress or certain bioactive compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). This compound has been shown to activate this pathway, thereby enhancing the cell's capacity to combat oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription of Protection Cellular Protection & Antioxidant Defense Genes->Protection leads to

Activation of the Nrf2/HO-1 signaling pathway by this compound.

Conclusion

This compound has demonstrated significant potential as a natural antimicrobial and antioxidant agent. Its ability to inhibit the growth of a wide range of pathogens and to mitigate oxidative stress through the modulation of key signaling pathways underscores its therapeutic promise. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the beneficial properties of this compound. Future research should focus on optimizing delivery systems, such as nanoemulsions, to enhance its bioavailability and efficacy in clinical applications.

References

A Technical Guide to the Natural Sources and Extraction of Geraniol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geraniol, an acyclic monoterpene alcohol, is a compound of significant interest in the pharmaceutical, cosmetic, and flavor industries. Renowned for its characteristic rose-like aroma, this compound also possesses a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This guide provides an in-depth overview of the primary natural sources of this compound and a detailed examination of the advanced extraction techniques employed to isolate this valuable bioactive compound. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is a prominent constituent of the essential oils of numerous aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting season, and the specific part of the plant used for extraction.[1] The most commercially important natural sources of this compound are detailed below.

Table 1: Principal Natural Sources of this compound and their Typical this compound Content

Plant SpeciesCommon NamePlant Part UsedTypical this compound Content in Essential Oil (%)
Cymbopogon martiniiPalmarosaLeaves and flowering tops70 - 95%[2][3]
Rosa damascenaDamask RoseFlowers14 - 29%[4]
Pelargonium graveolensGeraniumLeaves and stems8 - 39%[5]
Cymbopogon winterianusCitronella (Java type)Leaves18 - 25%
Cymbopogon flexuosusLemongrassLeaves76.6% (in one study)

Cymbopogon martinii, commonly known as Palmarosa, stands out as the most significant natural source of this compound, with its essential oil consistently containing high concentrations of the compound. The 'Motia' variety of Palmarosa is particularly rich in this compound. The essential oil from the inflorescence and leaves of Palmarosa has been found to have the highest this compound content, especially when harvested at full maturity.

Rosa damascena, the Damask Rose, is a traditional and highly valued source of rose oil, in which this compound is a key aromatic component. The this compound content in rose oil contributes significantly to its characteristic fragrance.

Pelargonium graveolens, or Geranium, provides an essential oil where this compound is a major constituent, alongside citronellol. The ratio of these two compounds can vary based on the cultivar and growing conditions.

Extraction Techniques for this compound

The extraction of this compound from its natural sources is primarily achieved through the isolation of the plant's essential oil. Several techniques are employed, ranging from traditional distillation methods to more modern and efficient green technologies. The choice of extraction method can significantly impact the yield, purity, and chemical profile of the final product.

Conventional Extraction Methods

Steam distillation is a widely used commercial method for extracting essential oils from plant materials. In this process, steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.

Experimental Protocol: Steam Distillation of Pelargonium graveolens

  • Plant Material Preparation: Freshly harvested leaves and stems of Pelargonium graveolens are chopped into small pieces to increase the surface area for efficient steam penetration.

  • Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (Florentine flask).

  • Distillation: Steam is introduced into the bottom of the still. The steam permeates the plant material, causing the essential oil to vaporize. The vapor mixture is then directed to the condenser.

  • Condensation and Separation: The condenser, cooled with circulating water, liquefies the vapor. The condensate, a mixture of essential oil and water (hydrosol), is collected in the Florentine flask, where the less dense essential oil separates and forms a layer on top of the water.

  • Oil Collection and Drying: The essential oil layer is carefully separated. Anhydrous sodium sulfate is added to the collected oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at 4°C.

Hydrodistillation is another traditional method where the plant material is directly boiled in water. The resulting steam and essential oil vapor are then condensed and separated. This method is simpler than steam distillation but can sometimes lead to the degradation of heat-sensitive compounds due to direct contact with boiling water. A study on Cymbopogon martinii leaves using a Clevenger apparatus yielded 1.2% essential oil, with this compound being the major component at 47.82%.

Advanced Extraction Techniques

Supercritical fluid extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. SFE offers several advantages, including the use of a non-toxic, non-flammable, and environmentally friendly solvent, as well as the ability to tune the solvent properties by changing the pressure and temperature.

Experimental Protocol: Supercritical CO2 Extraction of Rosa damascena

  • Sample Preparation: Dried and ground rose petals (250-400 kg) are loaded into the extraction vessel.

  • SFE System Setup: A supercritical fluid extractor is used, consisting of a CO2 tank, a high-pressure pump, a vaporizer, an extraction vessel, and one or more separators.

  • Extraction Parameters:

    • Extraction Temperature: 35-55°C

    • Extraction Pressure: 25-28 MPa

    • Extraction Time: 120-150 minutes

    • CO2 Flow Rate: Varies depending on the system.

  • Extraction Process: Liquid CO2 is pumped to the desired pressure and heated to the supercritical temperature. The supercritical CO2 then flows through the extraction vessel containing the rose petals, dissolving the essential oil.

  • Separation: The CO2-oil mixture is depressurized in a separator, causing the CO2 to return to its gaseous state and the essential oil to precipitate. The gaseous CO2 is then recycled.

  • Product Collection: The extracted rose oil is collected from the separator.

A study on Pelargonium graveolens found that SFE at high pressure (30 MPa) and low temperature (313 K) yielded a purer essential oil with a maximum yield of 2.53%.

Microwave-Assisted Hydrodistillation (MAHD) is an advanced hydrodistillation technique that uses microwave energy to heat the water and plant material. This direct and rapid heating of the internal water in the plant cells leads to cell rupture and a more efficient release of essential oils, significantly reducing extraction time and energy consumption compared to conventional hydrodistillation.

Experimental Protocol: MAHD of Cymbopogon winterianus

  • Plant Material: Fresh or dried leaves of Cymbopogon winterianus are used.

  • MAHD Apparatus: A modified microwave oven equipped with a Clevenger-type apparatus is used.

  • Extraction Parameters:

    • Microwave Power: 400-800 W

    • Feed to Solvent Ratio: 0.05 - 0.15 g/mL

    • Extraction Time: 20-60 minutes

  • Extraction: The plant material is placed in the distillation flask with water. The flask is placed inside the microwave cavity, and the microwave power is applied for the set duration. The essential oil is vaporized, condensed, and collected.

  • Analysis: A study using MAHD on Cymbopogon nardus showed that the main components of the extracted oil were this compound and methyl isoeugenol.

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the intracellular contents into the solvent. UAE is known for its high efficiency, reduced extraction time, and lower operating temperatures, which helps in preserving thermolabile compounds.

Table 2: Comparison of this compound Yield from Cymbopogon martinii using Hydrotrope-Assisted Extraction Techniques

Extraction TechniqueThis compound Yield in 10 mL of Hydrotrope Solution
Hydrotrope-Assisted Hydrodistillation (HAHD)Not specified
Microwave-Assisted Hydrotrope Extraction (MAHE)Not specified
Ultrasound-Assisted Hydrotrope Extraction (UAHE)0.31% (in one study)

Purification of this compound

The essential oils obtained from the initial extraction are complex mixtures of various volatile compounds. To obtain high-purity this compound for pharmaceutical or fine chemical applications, further purification steps are necessary.

Fractional Distillation

Fractional distillation is a common technique used to separate components of a liquid mixture based on their different boiling points. For the purification of this compound from essential oils, vacuum fractional distillation is often employed to reduce the boiling points of the compounds and prevent thermal degradation.

Experimental Protocol: Vacuum Fractional Distillation of Palmarosa Oil

  • Pre-treatment: The crude Palmarosa oil is saponified with an aqueous alkali solution to hydrolyze any esters present.

  • Apparatus: A vacuum fractional distillation setup is used, which includes a distillation flask, a fractionating column (e.g., packed with Raschig rings), a condenser, a vacuum pump, and collection flasks.

  • Distillation Parameters:

    • Pressure: A suitable vacuum is applied (e.g., 20 mmHg for this compound purification from citronella oil).

    • Temperature: The temperature is gradually increased, and fractions are collected at different temperature ranges corresponding to the boiling points of the components.

  • Fraction Collection: Fractions rich in this compound are collected. The purity of each fraction is monitored using analytical techniques like Gas Chromatography.

Studies have shown that fractional distillation can significantly increase the purity of this compound from an initial content of 17.33% to 40.61% in citronella oil.

Preparative Chromatography

For achieving very high purity, preparative chromatography techniques such as preparative gas chromatography (prep-GC) or preparative high-performance liquid chromatography (prep-HPLC) can be employed. These methods allow for the isolation of individual compounds from a complex mixture with high resolution.

Analytical Quantification of this compound

The quantification of this compound in essential oils and extracts is crucial for quality control and research purposes. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most widely used analytical technique.

GC-MS Analysis Protocol:

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol).

  • GC Separation: A small volume of the diluted sample is injected into the GC, where the components are separated based on their volatility and interaction with the stationary phase of the column.

  • MS Detection and Identification: The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing the peak area of this compound in the sample chromatogram to that of a known concentration of a this compound standard.

Visualizing Extraction Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow for this compound extraction and the specific processes of steam distillation and supercritical fluid extraction.

Geraniol_Extraction_Workflow cluster_source Natural Source cluster_extraction Extraction cluster_product Initial Product cluster_purification Purification cluster_final Final Product Plant This compound-Rich Plant (e.g., Palmarosa, Rose) Extraction Extraction Method (e.g., Steam Distillation, SFE) Plant->Extraction Crude_Oil Crude Essential Oil Extraction->Crude_Oil Purification Purification (e.g., Fractional Distillation) Crude_Oil->Purification Pure_this compound High-Purity this compound Purification->Pure_this compound

Figure 1. General workflow for the extraction and purification of this compound.

Steam_Distillation_Workflow cluster_input Input cluster_process Process cluster_intermediate Intermediate Product cluster_output Output Plant_Material Plant Material Distillation Steam Distillation Plant_Material->Distillation Steam Steam Steam->Distillation Vapor Vapor Mixture (Steam + Essential Oil) Distillation->Vapor Condensate Condensate (Essential Oil + Hydrosol) Vapor->Condensate Condensation Essential_Oil Essential Oil Condensate->Essential_Oil Separation Hydrosol Hydrosol (By-product) Condensate->Hydrosol Separation

Figure 2. Workflow of the steam distillation process for essential oil extraction.

SFE_Workflow cluster_input Input cluster_process Process cluster_output Output Plant_Material Plant Material Extraction_Vessel Extraction Vessel Plant_Material->Extraction_Vessel Supercritical_CO2 Supercritical CO2 Supercritical_CO2->Extraction_Vessel Separator Separator Extraction_Vessel->Separator CO2 + Oil Essential_Oil Essential Oil Separator->Essential_Oil Depressurization Recycled_CO2 Recycled CO2 Separator->Recycled_CO2 Depressurization

Figure 3. Workflow of the supercritical fluid extraction (SFE) process.

Conclusion

This compound is a valuable natural compound with significant potential in various industrial sectors, particularly in pharmaceuticals and drug development. A thorough understanding of its natural sources and the application of efficient and green extraction and purification technologies are essential for its sustainable production and utilization. While traditional methods like steam distillation are well-established, modern techniques such as SFE, MAHD, and UAE offer significant advantages in terms of yield, purity, and environmental impact. The selection of the most appropriate extraction and purification strategy will depend on the specific application, desired purity, and economic considerations. Further research into optimizing these advanced techniques and exploring new natural sources of this compound will continue to be an area of active investigation.

References

An In-Depth Technical Guide to the In Vitro Cytotoxic and Genotoxic Effects of Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Geraniol (GER), an acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant scientific interest for its potential therapeutic properties, particularly in oncology. Its application, however, necessitates a thorough understanding of its safety and mechanism of action at the cellular level. This technical guide provides a comprehensive overview of the in vitro cytotoxic and genotoxic effects of this compound. We consolidate quantitative data from multiple studies, detail the experimental protocols for key assays, and present visual representations of the core signaling pathways modulated by this compound. The evidence indicates that this compound exhibits selective cytotoxicity towards various cancer cell lines, often at concentrations that have minimal effects on normal cells. Its primary mechanism of action involves the induction of apoptosis through the modulation of critical signaling pathways, including the intrinsic mitochondrial pathway and the PI3K/Akt/mTOR axis. While some studies indicate genotoxic effects at high concentrations, others suggest a lack of genotoxicity or even genoprotective potential, highlighting the importance of dose and cell type in risk assessment. This document serves as a critical resource for researchers investigating this compound as a potential anticancer agent.

Cytotoxic Effects of this compound

This compound has demonstrated significant cytotoxic activity against a wide array of human cancer cell lines in vitro. The effect is typically dose- and time-dependent. The half-maximal inhibitory concentration (IC50) values vary considerably across different cell lines, reflecting differential sensitivities to this compound's effects.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on various human cell lines as reported in the literature.

Cell LineCancer TypeAssayConcentration/IC50Exposure TimeKey FindingsReference(s)
MCF-7 Breast AdenocarcinomaMTT, NRU4, 20, 100, 500 µg/mL48 hoursSignificant reduction in cell viability.[1][2][3][4][1]
MTTIC50: 0.26 mM24 hoursDose-dependent inhibition of cell growth.
HepG2 Hepatocellular CarcinomaMTT1.25, 2.5, 5 µg/mL24 hoursConcentrations selected for genotoxicity assays based on cytotoxicity.
MTT>250 µg/mL24 hoursDrastic reduction in viability (2.23% at 250 µg/mL).
A549 Lung CarcinomaMTTIC50: 171 µg/mLNot SpecifiedSignificant reduction in cell viability.
TPC-1 Thyroid CancerMTTIC50: 25 µM24 hoursExhibited potent cytotoxic behavior.
Ishikawa Endometrial AdenocarcinomaMTTIC50: 140.929 µMNot SpecifiedInduced apoptosis.
C666-1 Nasopharyngeal CarcinomaMTT5 - 50 µMNot SpecifiedDecreased cell viability and promoted apoptosis.
Human Lymphocytes NormalMitotic Index20 - 100 µg/mLNot SpecifiedLowered mitotic index, indicating cytotoxicity.
PBMCs NormalMTT>250 µg/mL24 hoursDrastic viability reduction (1.24% at 250 µg/mL); complete death at 1000 µg/mL.
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seed cells in 96-well plate (1x10^5 cells/mL) cell_culture->seeding incubation1 3. Incubate for 24h seeding->incubation1 add_this compound 4. Add this compound (various concentrations) incubation1->add_this compound incubation2 5. Incubate (24-72h) add_this compound->incubation2 add_mtt 6. Add MTT solution incubation2->add_mtt incubation3 7. Incubate for 4h add_mtt->incubation3 solubilize 8. Solubilize Formazan (add DMSO) incubation3->solubilize read_plate 9. Read Absorbance (570nm) solubilize->read_plate calculate 10. Calculate % Viability read_plate->calculate ic50 11. Determine IC50 calculate->ic50

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Genotoxic and Clastogenic Effects of this compound

The genotoxicity of this compound—its potential to damage DNA—is a critical aspect of its safety profile. Studies have yielded mixed results, suggesting that genotoxic effects are highly dependent on the concentration, cell type, and metabolic capabilities of the cells used.

Data Presentation: In Vitro Genotoxicity of this compound
Test SystemAssayConcentrationKey FindingsReference(s)
Human Lymphocytes Comet Assay50, 100, 500 µg/mLSignificant increase in comet tail intensity and moment, indicating DNA damage.
Chromosomal AberrationsNot SpecifiedSignificantly induced frequency of chromosomal aberrations.
Micronucleus TestNot SpecifiedDid not significantly affect micronucleus frequency.
PBMCs Comet Assay, Micronucleus Test10, 25, 50, 100 µg/mLNo genotoxic or clastogenic/aneugenic effects were observed.
HepG2 Comet Assay, Micronucleus Test1.25, 2.5, 5 µg/mLNo genotoxic or clastogenic/aneugenic effects were observed.
HT-29 Comet Assay125 ppmProtected cells against methylating DNA damage.
Chinese Hamster Fibroblasts (CHL) Chromosomal Aberrations125 µg/mLSignificant increase in polyploidy and chromosomal aberrations.
Experimental Protocols

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After treatment with this compound, harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix cell suspension with low melting point agarose (0.5% in PBS) at 37°C and immediately pipette onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with an intercalating dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score the comets using image analysis software, quantifying parameters such as tail length, tail intensity, and tail moment.

The CBMN assay is used to detect chromosomal damage or loss, which results in the formation of micronuclei (MN) in the cytoplasm of daughter cells.

  • Cell Culture and Treatment: Culture cells (e.g., human lymphocytes) and treat with this compound at various concentrations.

  • Cytochalasin B Addition: Add cytochalasin B (typically 3-6 µg/mL), an inhibitor of actin polymerization, to the culture. This blocks cytokinesis (cytoplasmic division) without preventing nuclear division, resulting in binucleated cells.

  • Incubation: Incubate the cells for a period equivalent to one and a half cell cycles (e.g., 24-28 hours for lymphocytes after mitogenic stimulation).

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a suitable DNA stain, such as Giemsa or DAPI.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per treatment group. MN are small, round, non-refractile bodies within the cytoplasm that are morphologically identical to the main nuclei but smaller in size.

Mechanisms of Action: Apoptosis Signaling Pathways

This compound's cytotoxic effects on cancer cells are primarily mediated through the induction of apoptosis, or programmed cell death. It achieves this by modulating several key signaling pathways that regulate cell survival and death.

Intrinsic (Mitochondrial) Apoptosis Pathway

A predominant mechanism of this compound-induced apoptosis is through the intrinsic pathway, which is centered on the mitochondria. This compound treatment leads to the depolarization of the mitochondrial membrane potential. This event is regulated by the Bcl-2 family of proteins. This compound upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thus increasing the Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.

G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig. 2: this compound's role in the intrinsic apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in cancer cells. By suppressing the phosphorylation and activation of key components like Akt and mTOR, this compound effectively turns off this survival signal. Inhibition of this pathway can lead to decreased cell proliferation, survival, and the induction of apoptosis, contributing significantly to this compound's anticancer effects.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Fig. 3: this compound's inhibition of the PI3K/Akt/mTOR survival pathway.
NF-κB and MAPK Signaling Pathways

This compound also exerts its effects by modulating inflammatory and stress-response pathways, such as those mediated by NF-κB and MAPKs. In several cancer models, this compound has been shown to suppress the activation of NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory and anti-apoptotic genes, including Bcl-2 and survivin. Furthermore, it can influence MAPK pathways, such as ERK and p38 MAPK, which are involved in regulating proliferation and apoptosis. By inhibiting these pro-tumorigenic signaling cascades, this compound further sensitizes cancer cells to apoptosis.

Conclusion

The in vitro evidence strongly supports the cytotoxic potential of this compound against a variety of cancer cell lines, with its primary mechanism being the induction of apoptosis. This is achieved through the coordinated modulation of multiple critical signaling pathways, including the intrinsic mitochondrial death pathway and the PI3K/Akt survival pathway.

The genotoxic profile of this compound is more complex. While some studies report DNA damage and chromosomal aberrations, particularly at higher concentrations, others find no genotoxic effects in certain human cell types and even suggest a genoprotective role. This highlights the critical need for careful dose selection and consideration of the specific cellular context in preclinical development.

For researchers and drug development professionals, this compound represents a promising natural compound for anticancer therapy. Future work should focus on elucidating the precise molecular targets to explain its differential sensitivity, further clarifying its genotoxic risk profile using a battery of assays, and exploring its potential in combination therapies to enhance efficacy and overcome resistance.

References

The Neuroprotective Potential of Geraniol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Natural Monoterpene

Introduction: Geraniol (GNL), a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, is emerging as a significant candidate for neuroprotective therapies.[1][2][3] A growing body of research highlights its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, suggesting its potential in mitigating the progression of neurodegenerative diseases.[1][4] This technical guide provides a comprehensive overview of the current research on the neuroprotective effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals in the field of neurology and pharmacology.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by combating oxidative stress, reducing neuroinflammation, and inhibiting neuronal apoptosis. These actions are orchestrated through the modulation of key cellular signaling pathways.

Attenuation of Oxidative Stress

Chronic oxidative stress is a key contributor to the pathogenesis of neurodegenerative disorders. This compound has been shown to effectively counteract oxidative damage by enhancing the endogenous antioxidant defense system. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of several protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) . This cascade enhances the cellular capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS This compound This compound Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1 Ub Ubiquitination Proteasome Proteasomal Degradation ARE ARE Nrf2_n->ARE Binds to HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 Upregulates HO1_NQO1->ROS Neutralizes caption This compound activates the Nrf2/ARE signaling pathway.

Mitigation of Neuroinflammation

Neuroinflammation, often mediated by activated microglia, is another hallmark of neurodegenerative diseases. This compound demonstrates significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcriptional regulator of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

This compound has been shown to suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the production of inflammatory mediators.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Other IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription caption This compound inhibits the NF-κB inflammatory pathway.

Inhibition of Apoptosis

This compound has been demonstrated to protect neurons from apoptotic cell death. This is achieved through the modulation of the PI3K/Akt signaling pathway , which is a critical regulator of cell survival. Activation of this pathway by this compound leads to the phosphorylation and activation of Akt (also known as protein kinase B). Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins while promoting the expression of anti-apoptotic proteins like Bcl-2. Furthermore, this compound has been shown to reduce the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces caption This compound promotes cell survival via the PI3K/Akt pathway.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative findings from key preclinical studies, demonstrating the neuroprotective efficacy of this compound.

Table 1: Effects of this compound on Oxidative Stress Markers

ModelTreatmentParameterResultReference
D-galactose-induced aging in miceThis compound (40 mg/kg)Hippocampal MDASignificantly decreased vs. D-gal group
D-galactose-induced aging in miceThis compound (40 mg/kg)Serum SOD, CAT, GPxSignificantly increased vs. D-gal group
Rotenone-induced PD model (SH-SY5Y cells)This compoundIntracellular ROSSignificantly reduced vs. rotenone group
6-OHDA-induced PD model (SH-SY5Y cells)This compoundIntracellular ROSSignificantly reduced vs. 6-OHDA group
Traumatic spinal cord injury in ratsThis compound (250 mg/kg/day)Serum MDASignificantly reduced vs. SCI group
Traumatic spinal cord injury in ratsThis compound (250 mg/kg/day)Serum SOD, GSH, GSH-PxSignificantly increased vs. SCI group

Table 2: Effects of this compound on Inflammatory Markers

ModelTreatmentParameterResultReference
D-galactose-induced aging in miceThis compound (40 mg/kg)Serum TNF-α, IL-6, IL-1βSignificantly decreased vs. D-gal group
Rotenone-induced PD model (SH-SY5Y cells)This compoundSecretion of IL-6, IL-8, IL-1βSignificantly lowered
Traumatic spinal cord injury in ratsThis compound (250 mg/kg/day)Serum TNF-α, IL-1β, IL-6Significantly suppressed vs. SCI group
LPS-stimulated MG6 microglial cellsGeranylthis compound (10 µM)Il-1β, Il-6, Tnf-α, Cox-2 mRNADownregulated

Table 3: Effects of this compound on Apoptotic Markers

ModelTreatmentParameterResultReference
D-galactose-induced aging in miceThis compound (40 mg/kg)Hippocampal Bax/Bcl-2 ratioSignificantly decreased vs. D-gal group
D-galactose-induced aging in miceThis compound (40 mg/kg)Hippocampal Caspase-3Significantly decreased vs. D-gal group
Traumatic spinal cord injury in ratsThis compound (250 mg/kg/day)Caspase-9 and -3 activitiesSignificantly suppressed
Hepatic Ischemia-Reperfusion InjuryThis compoundBax, Caspase-3, 9Reduced in liver tissue

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in key studies investigating this compound's neuroprotective effects.

In Vivo Model: D-galactose-Induced Aging in Mice
  • Animal Model: Male mice.

  • Induction of Aging: D-galactose (150 mg/kg body weight) administered orally for 9 weeks.

  • This compound Treatment: this compound (40 mg/kg body weight) administered orally twice a week, four hours after D-galactose administration, from the second to the tenth week.

  • Key Assays:

    • Behavioral Tests: Morris water maze for spatial learning and memory.

    • Biochemical Assays: Measurement of malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) levels in serum and hippocampal homogenates.

    • ELISA: Quantification of serum levels of TNF-α, IL-6, and IL-1β.

    • Western Blotting: Analysis of protein expression of PI3K, Akt, Nrf2, HO-1, NQO-1, Bax, Bcl-2, and caspase-3 in hippocampal tissue.

    • Histopathology: H&E staining of brain, liver, and spleen tissues.

  • Reference:

D_galactose_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Mice Mice Dgal D-galactose (150 mg/kg) for 9 weeks Mice->Dgal Induction GNL This compound (40 mg/kg) from week 2-10 Dgal->GNL Treatment Behavior Behavioral Tests (Morris Water Maze) GNL->Behavior Biochem Biochemical Assays (MDA, SOD, CAT, GPx) GNL->Biochem ELISA ELISA (TNF-α, IL-6, IL-1β) GNL->ELISA Western Western Blotting (PI3K/Akt, Nrf2, etc.) GNL->Western Histo Histopathology GNL->Histo caption Workflow for the D-galactose-induced aging model.

In Vitro Model: Rotenone/6-OHDA-Induced Parkinson's Disease Model
  • Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated with all-trans retinoic acid.

  • Induction of Neurotoxicity:

    • Rotenone (a mitochondrial complex I inhibitor).

    • 6-hydroxydopamine (6-OHDA) (a neurotoxin that generates oxidative stress).

  • This compound Treatment: Pre-treatment with this compound prior to the addition of the neurotoxin.

  • Key Assays:

    • Cell Viability Assays: MTT or similar assays to assess cell survival.

    • ROS Measurement: Use of fluorescent probes like DCFH-DA to quantify intracellular reactive oxygen species.

    • Antioxidant Capacity: Measurement of small-molecule antioxidant capacity (SMAC).

    • Cytokine Measurement: ELISA or multiplex assays to measure the secretion of IL-6, IL-8, and IL-1β.

    • Gene Expression Analysis: RT-qPCR to analyze the expression of iron-related genes (e.g., transferrin receptor 1, heme-oxygenase-1, ferroportin).

    • ATP Measurement: Luminescence-based assays to determine intracellular ATP levels.

  • Reference:

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound, highlighting its ability to counteract oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways, including Nrf2, NF-κB, and PI3K/Akt. The quantitative data from preclinical models consistently demonstrate its efficacy in preserving neuronal health and function.

While these findings are promising, further research is warranted. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery to the central nervous system.

  • Long-term Efficacy and Safety: Conducting long-term in vivo studies in various neurodegenerative disease models to establish chronic efficacy and safety profiles.

  • Clinical Trials: Designing and executing well-controlled clinical trials to translate these preclinical findings to human patients.

References

Geraniol as a Chemopreventive Agent for Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential as a cancer chemopreventive agent.[1][2] Extensive preclinical studies have demonstrated its ability to impede carcinogenesis by modulating a multitude of cellular signaling pathways implicated in cancer development and progression. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer effects, focusing on its mechanisms of action, supported by quantitative data from pertinent studies. Detailed experimental methodologies for key assays are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction

The search for effective and less toxic alternatives to conventional cancer therapies has led to the investigation of numerous natural compounds. This compound has emerged as a promising candidate due to its demonstrated efficacy against a broad range of cancers, including breast, lung, colon, prostate, pancreatic, and liver cancer.[1][2] Its multifaceted mechanism of action, targeting several cancer hallmarks, makes it an attractive molecule for further development. This compound has been shown to induce apoptosis, trigger cell cycle arrest, inhibit angiogenesis, and modulate inflammatory responses in various cancer models. Furthermore, it has been observed to sensitize tumor cells to conventional chemotherapeutic agents, suggesting its potential use in combination therapies. This guide will systematically explore the molecular mechanisms underlying these effects.

Mechanisms of Action

This compound exerts its anticancer effects through the modulation of multiple signaling pathways and cellular processes. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and inflammation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been consistently shown to induce apoptosis in various cancer cell lines. This is achieved through the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.

In prostate cancer cells (PC-3), this compound treatment leads to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. This is accompanied by the activation of caspase-3 and alterations in the expression of Bcl-2 family proteins, specifically a reduction in the anti-apoptotic proteins Bcl-2 and Bcl-w, and an increase in the pro-apoptotic proteins Bax and BNIP3. Similarly, in colon cancer cells (Colo-205), this compound induces apoptosis by upregulating Bax and downregulating Bcl-2. In nasopharyngeal carcinoma cells (C666-1), this compound promotes apoptosis by increasing the expression of Bax and caspases-3 and -9.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. This compound has been shown to induce cell cycle arrest at different phases in various cancer cell types.

In human pancreatic adenocarcinoma cells, this compound induces a G0/G1 phase arrest. This is associated with an increased expression of the cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1), and a decrease in the levels of cyclin A, cyclin B1, and CDK2. In Caco-2 colorectal adenocarcinoma cells, this compound induces S phase arrest. In MCF-7 breast cancer cells, this compound causes a G1 phase arrest, accompanied by a reduction in cyclins D1, E, and A, and CDKs 2 and 4. In colon cancer cells (Colo-205), this compound has been observed to cause G2/M phase arrest.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been demonstrated to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

In vitro studies have shown that this compound reduces the migratory activity of endothelial cells. It also downregulates the expression of Proliferating Cell Nuclear Antigen (PCNA) and upregulates cleaved caspase-3 in these cells. Crucially, this compound blocks the VEGF/VEGFR-2 signaling pathway, leading to the suppression of downstream AKT and ERK signaling. In vivo studies using a CT26 tumor model in mice confirmed that this compound treatment inhibited tumor vascularization and reduced tumor size.

Anti-inflammatory Effects

Chronic inflammation is a known risk factor for cancer development. This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. In a hamster buccal pouch carcinogenesis model, oral administration of this compound prevented tumor formation and suppressed the expression of inflammatory markers such as NF-κB and COX-2.

Signaling Pathways Modulated by this compound

This compound's diverse anticancer activities stem from its ability to modulate multiple interconnected signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway in several cancer models. In nasopharyngeal carcinoma cells, this compound was found to significantly block PI3K/Akt/mTOR signaling, leading to the promotion of apoptosis.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

This compound inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
AMPK Pathway

The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that, when activated, inhibits cell growth and proliferation. In PC-3 prostate cancer cells, this compound activates AMPK signaling, which in turn inhibits mTOR. This action, coupled with the inhibition of Akt signaling, cooperatively induces cell death.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Cell_Death Cell Death Autophagy->Cell_Death

This compound activates the AMPK pathway, leading to mTOR inhibition and cell death.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Cancer Cell LineCancer TypeIC50 (µM)Reference
Colo-205Colon Cancer20
A431Skin Cancer~50% inhibition at unspecified conc.
A549Lung Cancer~50% inhibition at unspecified conc.
Caco-2Colorectal Adenocarcinoma400 (70% inhibition)
PC-3Prostate Cancer40-50% inhibition at 25 µM
UM1Oral Squamous Cell Carcinoma~80% inhibition at 100 µM
SCC9Oral Squamous Cell Carcinoma~80% inhibition at 100 µM
Table 2: In Vivo Efficacy of this compound
Animal ModelCancer TypeThis compound DoseTumor Growth InhibitionReference
Hamster Buccal PouchOral Cancer250 mg/kg bw (oral)100% prevention
Nude Mice (UM1 xenograft)Oral Squamous Cell Carcinoma100 mg/kg (oral)50%
Nude Mice (UM1 xenograft)Oral Squamous Cell Carcinoma250 mg/kg (oral)80%
Ehrlich Ascites Carcinoma ModelAscitic Tumor75 mg/kg bw50.08%
Male Buffalo Rats (Morris 7777 hepatomas)Hepatoma23 mmol/kg dietSignificant suppression (P < 0.001)
Female C57BL Mice (B16 melanomas)Melanoma6.5 and 65 mmol/kg dietSignificant suppression (P < 0.02)

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anticancer effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Treat Treat with various concentrations of this compound Start->Treat Incubate1 Incubate for specified time Treat->Incubate1 Add_MTT Add MTT solution to each well Incubate1->Add_MTT Incubate2 Incubate to allow formazan crystal formation Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read End Calculate IC50 Read->End

Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis (Western Blot for Apoptosis Markers)

This method is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.

Western_Blot_Workflow Start Treat cells with this compound Lysis Lyse cells and quantify protein concentration Start->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific binding Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection End Analyze protein expression levels Detection->End

General workflow for Western blot analysis of apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest them by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The evidence presented in this guide strongly supports the potential of this compound as a cancer chemopreventive agent. Its ability to modulate multiple key signaling pathways involved in carcinogenesis underscores its promise as a multi-targeted therapeutic. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in inhibiting cancer cell growth and tumor progression.

While the preclinical data is compelling, further research is necessary to translate these findings into clinical applications. Future studies should focus on:

  • Clinical Trials: To date, there is a lack of clinical studies on this compound's anticancer effects in humans. Well-designed clinical trials are crucial to establish its safety and efficacy in cancer patients.

  • Bioavailability and Formulation: Investigating the bioavailability of this compound and developing novel delivery systems could enhance its therapeutic potential.

  • Combination Therapies: Further exploration of this compound's synergistic effects with existing chemotherapeutic drugs could lead to more effective and less toxic treatment regimens.

  • Identification of Novel Targets: While many molecular targets of this compound have been identified, further research may uncover additional mechanisms of action.

References

A Comprehensive Technical Review of Geraniol's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, an acyclic monoterpene alcohol, is a primary constituent of the essential oils of various aromatic plants, including rose, citronella, and lemongrass. Traditionally utilized in the flavor and fragrance industries, this compound has garnered significant scientific attention for its diverse pharmacological properties. This technical guide provides an in-depth review of the principal biological activities of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated potent anticancer activity across a spectrum of cancer types, including breast, lung, colon, prostate, pancreatic, and liver cancers.[1] Its multifaceted mechanism of action involves the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified against numerous cancer cell lines, with IC50 values indicating its concentration-dependent inhibitory activity.

Cancer TypeCell LineIC50 ValueReference
Prostate Cancer DU14580 µM[2]
PC-313.95 mM[3]
Lung Cancer A549~50% inhibition[4]
A549797.2 µM[5]
Liver Cancer HepG21.25-5 µg/mL (genotoxic)
Colon Cancer LoVo32.1 µg/mL
Glioma U8741.3 µg/mL
Thyroid Cancer TPC-125 µM
Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by targeting key signaling pathways involved in tumorigenesis. Notably, it has been shown to modulate the NF-κB, MAPK, and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

anticancer_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Tyrosine Kinases This compound->Receptor Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt IKK IKK Akt->IKK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NFkB_active NF-κB (active) ERK->NFkB_active Activates IkB IκB IKK->IkB Phosphorylates (degradation) NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_inactive->NFkB_active Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling cascades.

Inhibition of Pro-inflammatory Markers

This compound has been shown to suppress the expression of key pro-inflammatory cytokines and enzymes, including:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-1 beta (IL-1β)

  • Interleukin-6 (IL-6)

  • Cyclooxygenase-2 (COX-2)

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->TAK1 Inhibits This compound->IKK_complex Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Proinflammatory_Genes AP1->Proinflammatory_Genes

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Its lipophilic nature facilitates its interaction with microbial cell membranes, leading to disruption of cellular integrity and function.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of this compound is demonstrated by its Minimum Inhibitory Concentration (MIC) values against various pathogens.

MicroorganismStrainMIC ValueReference
Bacteria
Staphylococcus aureus-11200 µg/mL
Escherichia coli-5600 µg/mL
Helicobacter pylori-7325 µg/mL
Salmonella typhimurium-3.91 µl/ml (nanoemulsion)
Listeria monocytogenes-7.81 µl/ml (nanoemulsion)
Acinetobacter baumanniiClinical Isolates0.5-16%
Fungi
Candida albicans90% of isolates16 µg/mL
Candida parapsilosisComplex256-512 µg/mL
Aspergillus flavus->0.6 µL/mL (incomplete inhibition)
Aspergillus ochraceus->0.6 µL/mL (incomplete inhibition)
Experimental Workflow for MIC Determination

mic_determination cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_this compound Prepare this compound Stock Solution start->prepare_this compound prepare_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prepare_inoculum prepare_media Prepare Broth Media start->prepare_media serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prepare_this compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate prepare_media->serial_dilution serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_plate Visually Inspect for Turbidity or Use Plate Reader incubate->read_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_plate->determine_mic end End determine_mic->end

Neuroprotective Effects

Emerging evidence suggests that this compound exhibits neuroprotective properties, offering potential therapeutic benefits for neurodegenerative disorders. Its mechanisms of action include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Modulation of Neuroprotective Signaling Pathways

This compound has been shown to afford neuroprotection by activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis. Additionally, its antioxidant properties contribute to the mitigation of oxidative stress, a common factor in neurodegeneration.

neuroprotective_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Oxidative_Stress Oxidative Stress (e.g., D-galactose) ROS ROS Oxidative_Stress->ROS Induces Akt Akt PI3K->Akt Nrf2_inactive Nrf2 (inactive) Akt->Nrf2_inactive Phosphorylates (dissociation from Keap1) Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Keap1 Keap1 Nrf2_inactive->Keap1 Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active ROS->PI3K Inhibits ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenges

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard procedures used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 1000 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis

This protocol is a general guideline for assessing the effect of this compound on protein expression in treated cells.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its well-documented anticancer, anti-inflammatory, antimicrobial, and emerging neuroprotective effects, coupled with its favorable safety profile, make it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a consolidated resource of quantitative data, mechanistic insights, and experimental protocols to facilitate and guide future research in this exciting field.

References

Advances in the Microbial Production of Geraniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniol, an acyclic monoterpene alcohol with a characteristic rose-like aroma, is a high-value compound with extensive applications in the fragrance, cosmetic, food, and pharmaceutical industries.[1][2][3][4] Traditionally sourced from plant essential oils or chemical synthesis, these methods face limitations such as unsustainability, high energy consumption, and environmental concerns.[1] Consequently, microbial production of this compound using metabolically engineered microorganisms has emerged as a promising and sustainable alternative. Significant progress has been made in engineering model organisms like Escherichia coli and Saccharomyces cerevisiae, achieving this compound titers as high as 13.2 g/L and 5.5 g/L, respectively. This guide provides a comprehensive overview of the core metabolic pathways, advanced engineering strategies, and process optimization techniques that have driven these achievements. It includes detailed summaries of production data, key experimental protocols, and visual representations of biosynthetic pathways and experimental workflows to serve as a technical resource for the scientific community.

This compound Biosynthetic Pathways

The microbial synthesis of this compound relies on the universal terpene precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized via two primary native pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. A novel, alternative route, the isopentenol utilization pathway (IUP), has also been engineered for this purpose.

  • Mevalonate (MVA) Pathway: Predominantly found in eukaryotes (like S. cerevisiae), archaea, and some bacteria, the MVA pathway starts from acetyl-CoA. Key enzymes include HMG-CoA reductase (HMGR), which is often a rate-limiting step.

  • Methylerythritol 4-Phosphate (MEP) Pathway: Primarily active in most bacteria (like E. coli) and plant plastids, the MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate. The initial enzyme, DXS (1-deoxy-D-xylulose-5-phosphate synthase), is a crucial control point.

  • Isopentenol Utilization Pathway (IUP): This is a synthetic pathway engineered in E. coli that can convert affordable C5 substrates like isopentenols (prenol and isoprenol) directly into IPP and DMAPP, bypassing the central carbon metabolism.

Once IPP and DMAPP are formed, geranyl diphosphate synthase (GPPS) catalyzes their condensation to form the C10 intermediate, geranyl diphosphate (GPP). Finally, this compound synthase (GES) converts GPP into this compound.

Geraniol_Pathways Biosynthetic Pathways for this compound Production cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (S. cerevisiae) cluster_IUP IUP (Engineered) cluster_Common Common Terpenoid Pathway G3P G3P DXP DXP G3P->DXP DXS MEP_intermediate MEP_intermediate DXP->MEP_intermediate DXR IPP_MEP IPP MEP_intermediate->IPP_MEP ... DMAPP_MEP DMAPP MEP_intermediate->DMAPP_MEP ... IPP IPP IPP_MEP->IPP DMAPP DMAPP DMAPP_MEP->DMAPP AcetylCoA AcetylCoA HMG_CoA HMG_CoA AcetylCoA->HMG_CoA atoB, HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR (rate-limiting) IPP_MVA IPP Mevalonate->IPP_MVA ... DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI1 IPP_MVA->IPP DMAPP_MVA->DMAPP Isopentenols Isopentenols IPP_IUP IPP Isopentenols->IPP_IUP ThiM, IPK DMAPP_IUP DMAPP IPP_IUP->DMAPP_IUP IDI IPP_IUP->IPP DMAPP_IUP->DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP GPPS This compound This compound GPP->this compound GES FPP FPP GPP->FPP FPPS (ERG20) (Competing) Geranyl_Acetate Geranyl_Acetate This compound->Geranyl_Acetate ATF1/Aes (Biotransformation) Sterols, etc. Sterols, etc. FPP->Sterols, etc.

Caption: Core metabolic pathways for the biosynthesis of this compound.

Metabolic Engineering Strategies

Achieving high-titer this compound production requires extensive metabolic engineering to direct carbon flux towards the target molecule, enhance precursor supply, and mitigate host-related issues like product toxicity and degradation.

Host Organism Selection
  • Escherichia coli : A preferred prokaryotic host due to its rapid growth, well-understood genetics, and established genetic tools. It utilizes the native MEP pathway, but heterologous MVA pathways are often introduced for improved isoprenoid production.

  • Saccharomyces cerevisiae : A robust eukaryotic host widely used in industrial fermentations. It possesses a native MVA pathway, making it a natural starting point for producing MVA-derived compounds. Its GRAS (Generally Recognized as Safe) status is advantageous for food and cosmetic applications.

  • Yarrowia lipolytica : An oleaginous yeast that has recently gained attention for its large acetyl-CoA pool, a key precursor for the MVA pathway. The highest de novo this compound titer in yeast (1 g/L in shake flasks) has been reported in this host.

  • Other Hosts : Photosynthetic organisms like the microalga Chlamydomonas reinhardtii are being explored as a sustainable chassis that can produce this compound from CO2.

Key Engineering Approaches
  • Enhancing Precursor (IPP & DMAPP) Supply :

    • Overexpression of Pathway Genes : Upregulating the expression of rate-limiting enzymes in the MVA (e.g., tHMG1, a truncated HMG-CoA reductase) or MEP pathways is a common strategy.

    • Heterologous Pathway Introduction : Expressing the entire MVA pathway in E. coli has been shown to significantly boost precursor availability and this compound titers.

  • Optimizing the GPP Node :

    • Enzyme Bioprospecting : Screening for highly active GPPS and GES enzymes from various plant sources (Ocimum basilicum, Abies grandis, Catharanthus roseus) is critical to find enzymes that function optimally in the microbial host.

    • Fusion Proteins : Creating fusion enzymes, such as linking GPPS to GES, can promote substrate channeling, increasing the local concentration of GPP and directing it towards this compound synthesis. A fusion of a mutant FPP synthase (ERG20ww) and GES has also been effective in S. cerevisiae.

    • Downregulating Competing Pathways : In S. cerevisiae, the enzyme ERG20 (an FPP synthase) competes for the GPP substrate to produce FPP for sterol biosynthesis. Dynamically downregulating ERG20 expression can redirect GPP flux towards this compound.

  • Reducing Product Loss and Toxicity :

    • Deletion of Degradation Pathways : E. coli possesses endogenous alcohol dehydrogenases (like YjgB) that can convert this compound into other compounds like geranial. Deleting the corresponding genes (yjgB) prevents this product loss and increases this compound yield.

    • In Situ Product Removal : this compound is volatile and toxic to microbial cells at high concentrations. A two-phase fermentation system, where an organic solvent like isopropyl myristate is added to the culture, can effectively extract this compound from the aqueous phase, preventing volatilization and reducing cytotoxicity.

    • Compartmentalization : In S. cerevisiae, targeting the biosynthetic enzymes to peroxisomes can sequester the toxic product away from sensitive cellular components, leading to increased titers.

    • Biotransformation : Converting this compound to a less toxic and volatile derivative, such as geranyl acetate, is a highly effective strategy. The acetate can later be hydrolyzed back to this compound. This approach has yielded significant increases in total this compound equivalents.

Engineering_Workflow General Workflow for Engineering this compound Production Host 1. Host Selection (E. coli, S. cerevisiae) Design 2. Pathway Design - Select Pathway (MVA/MEP) - Enzyme Bioprospecting (GES, GPPS) Host->Design Construct 3. Strain Construction - Gene Synthesis & Cloning - Host Transformation Design->Construct Screen 4. Initial Screening (Shake Flask Cultivation) Construct->Screen Optimize 5. Metabolic Optimization - Enhance Precursors - Block Competing Pathways - Mitigate Toxicity Screen->Optimize Low Titer Ferment 6. Process Optimization - Fed-Batch Fermentation - Two-Phase Culture Screen->Ferment Promising Strain Optimize->Screen Iterative Improvement Analyze 7. Product Analysis (Extraction, GC-MS) Ferment->Analyze Final High-Titer This compound Production Ferment->Final Analyze->Ferment Process Tuning

Caption: A generalized workflow for developing a microbial this compound production strain.

Quantitative Data on this compound Production

The following tables summarize the this compound titers achieved in various engineered microbial hosts, highlighting the effectiveness of different metabolic engineering strategies.

Table 1: this compound Production in Engineered E. coli

Strain Key Genetic Modifications Cultivation Method Titer Reference
E. coli MG1655 Overexpression of MVA pathway, O. basilicum GES; deletion of yjgB Shake Flask 182.5 mg/L
E. coli BL21(DE3) Overexpression of MVA pathway, O. basilicum GES, A. grandis GPPS Fed-batch (Two-phase) 2.0 g/L
E. coli Bioprospecting of GPPS/GES, fusion tag evolution engineering (E1 tag) Shake Flask 2124.1 mg/L
E. coli Engineered IUP from isopentenols Two-stage Fermentation 750 mg/L
E. coli Co-expression of tobacco TPS2a for this compound and nerol Shake Flask 137.3 mg/L
E. coli Esterification to geranyl acetate Fed-batch 4.8 g/L (geranyl acetate)

| E. coli | N/A | Fed-batch | 13.2 g/L | |

Table 2: this compound Production in Engineered S. cerevisiae

Strain Key Genetic Modifications Cultivation Method Titer Reference
S. cerevisiae Overexpression of MVA pathway genes, dynamic control of ERG20 Fed-batch 1.69 g/L
S. cerevisiae Combinatorial design of GGOH pathway (related terpenoid) 5-L Bioreactor 1315.44 mg/L (GGOH)
S. cerevisiae Compartmentalization in peroxisomes, tolerant host Shake Flask 80% increase over cytosol

| S. cerevisiae | N/A | N/A | 5.5 g/L | |

Table 3: this compound Production in Other Engineered Microbes

Host Organism Key Genetic Modifications Cultivation Method Titer Reference

| Y. lipolytica | Overexpression of MVA pathway genes, 3 copies of tCrGES | Shake Flask | ~1.0 g/L | |

Experimental Protocols

This section provides generalized methodologies for key experiments in microbial this compound production, synthesized from common practices reported in the literature.

Protocol: Shake Flask Cultivation for Strain Screening
  • Inoculum Preparation :

    • Inoculate a single colony of the engineered strain from an agar plate into a 15 mL tube containing 5 mL of appropriate seed medium (e.g., LB for E. coli, YPD or synthetic complete (SC) medium for yeast).

    • Incubate at 30°C with shaking at 220-250 rpm for 12-24 hours until the culture reaches the exponential growth phase (e.g., OD600 ≈ 5.0 for yeast).

  • Main Culture :

    • Inoculate 50 mL of production medium in a 250 mL baffled flask with the seed culture to a starting OD600 of 0.1.

    • For inducible systems, grow the culture to an OD600 of 0.6-0.8 before adding the inducer (e.g., IPTG for E. coli).

    • If using a two-phase system, add a sterile organic solvent (e.g., dodecane or isopropyl myristate) to 5-10% (v/v) of the culture volume at the time of induction or after a few hours.

    • Incubate at 30°C with vigorous shaking (220-250 rpm) for 48-96 hours.

  • Sampling :

    • Collect 1 mL aliquots of the fermentation broth at desired time points for analysis.

Protocol: Fed-Batch Fermentation in a Bioreactor
  • Bioreactor Setup :

    • Prepare a 3-L or 5-L bioreactor with the appropriate production medium. Sterilize the bioreactor and medium.

    • Calibrate pH, dissolved oxygen (DO), and temperature probes. Set initial parameters (e.g., 30°C, pH 7.0, DO maintained at >20% by adjusting agitation and aeration).

  • Inoculation :

    • Prepare a larger volume seed culture (e.g., 200 mL) grown to the late exponential phase.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.2.

  • Batch Phase :

    • Allow the culture to grow in batch mode until the initial carbon source (e.g., glucose) is nearly depleted. This is often monitored by a sharp increase in DO.

  • Fed-Batch Phase :

    • Initiate a feeding strategy using a highly concentrated solution of the carbon source (e.g., 50-70% glucose) to maintain a low substrate concentration in the reactor, preventing overflow metabolism.

    • Induce protein expression when the culture reaches a high cell density (e.g., OD600 of 20-40).

    • If applicable, add the organic solvent for two-phase extraction at the time of induction.

  • Monitoring and Sampling :

    • Periodically sample the culture to measure cell density (OD600), substrate concentration, and product titer.

    • Continue the fermentation for 72-120 hours or until production ceases.

Protocol: this compound Extraction and Quantification by GC-MS
  • Sample Preparation :

    • Take a 1 mL aliquot of the fermentation broth. If a two-phase system was used, sample from both the aqueous and organic layers.

    • Add an equal volume of an organic extraction solvent (e.g., ethyl acetate or hexane) containing a known concentration of an internal standard (e.g., undecane or menthol).

    • Vortex the mixture vigorously for 2-5 minutes to extract this compound.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to achieve phase separation.

  • GC-MS Analysis :

    • Carefully transfer the upper organic layer to a new vial for analysis.

    • Inject 1 µL of the extract into a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program optimized for terpene separation, for example: initial temperature of 80°C for 2 min, ramp up to 250°C at 10°C/min, and hold for 5 min.

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration by comparing the peak area of this compound to that of the internal standard.

Challenges and Future Perspectives

Despite significant progress, several challenges remain in making microbial this compound production industrially viable.

  • Metabolic Burden and Host Fitness : Overexpression of long heterologous pathways imposes a significant metabolic load on the host, often leading to reduced growth and productivity.

  • Enzyme Efficiency : The activity of plant-derived terpene synthases in microbial hosts can be suboptimal. Further protein engineering and enzyme discovery are needed.

  • Product Toxicity : While strategies exist to mitigate toxicity, it remains a key limiting factor, especially at the high cell densities achieved in industrial fermenters.

Future research will likely focus on systems and synthetic biology approaches, including:

  • Host Genome Engineering : Developing chassis strains with optimized genomes specifically for terpenoid production.

  • Dynamic Pathway Regulation : Using biosensors and genetic circuits to dynamically control metabolic flux in response to changing cellular states, balancing growth with production.

  • Novel Host Development : Exploring non-conventional microbes that may possess natural tolerance to terpenes or more favorable precursor pools.

By integrating these advanced strategies, the microbial production of this compound and other valuable terpenoids can move closer to becoming a cost-effective and sustainable industrial reality.

References

Geraniol: A Natural Modulator of Key Cellular Signaling Pathways in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential as a multi-targeted agent in cancer therapy. Its antitumor activities are attributed to its ability to modulate a complex network of cellular signaling pathways that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, with a specific focus on its role in modulating the MAPK, PI3K/Akt, and NF-κB signaling cascades, as well as the intrinsic apoptotic pathway. This document summarizes key quantitative data, details common experimental protocols for studying this compound's effects, and provides visual representations of the affected signaling pathways to support further research and drug development efforts in this promising area.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anticancer compounds, offering chemical diversity and a broad range of biological activities. This compound (GE), classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, has emerged as a promising candidate due to its demonstrated anti-proliferative, pro-apoptotic, anti-inflammatory, and anti-angiogenic properties across a variety of cancer cell lines and animal models.[1][2] The therapeutic potential of this compound lies in its ability to simultaneously influence multiple critical signaling pathways that govern cancer cell growth, survival, and metastasis. Understanding the intricate molecular interactions of this compound with these pathways is paramount for its development as a standalone or adjuvant therapeutic agent.

Modulation of Cellular Signaling Pathways by this compound

This compound exerts its anticancer effects by intervening at multiple nodes within key signaling networks. This section details its impact on the MAPK, PI3K/Akt, and NF-κB pathways, as well as its role in inducing apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. The MAPK family primarily includes the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[3][4]

This compound has been shown to modulate the MAPK pathway in various cancer models. In hepatocarcinoma cells, this compound alters the phosphorylation levels of ERK, p38, and JNK, suggesting its involvement in MAPK signaling to induce apoptosis.[5] Studies have also indicated that this compound's anti-inflammatory and neuroprotective effects are mediated, in part, through the modulation of p38 MAPK and NF-κB pathways. Specifically, this compound can significantly inhibit the increased expression of phosphorylated p38 (p-p38) protein.

Geraniol_MAPK_Pathway This compound This compound ERK ERK This compound->ERK Modulates Phosphorylation p38 p38 This compound->p38 Inhibits Phosphorylation JNK JNK This compound->JNK Modulates Phosphorylation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors Proliferation Proliferation Inflammation TranscriptionFactors->Proliferation upstream_p38_JNK upstream_p38_JNK->p38 upstream_p38_JNK->JNK

Caption: this compound's modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a frequent event in cancer, making it a key target for anticancer therapies.

This compound has been demonstrated to effectively inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells, including nasopharyngeal and prostate cancer. This inhibition leads to a reduction in the phosphorylation of Akt and its downstream effectors like mTOR. The suppression of this pathway by this compound contributes to the induction of apoptosis and autophagy.

Geraniol_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits Phosphorylation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival Proliferation mTOR->CellSurvival

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the immune and inflammatory responses, as well as cell proliferation and survival. Constitutive activation of NF-κB is observed in many cancers and is associated with tumor progression and resistance to therapy.

This compound has been shown to exert potent anti-inflammatory effects by suppressing the NF-κB signaling pathway. It can inhibit the activation and nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as COX-2 and iNOS.

Geraniol_NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits NFkB NF-κB (p65/p50) This compound->NFkB Inhibits Nuclear Translocation Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) NFkB_nuc->GeneExpression

Caption: this compound's suppression of the NF-κB signaling pathway.
Apoptosis Pathway

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. This compound has been consistently shown to induce apoptosis in a variety of cancer cell lines.

The pro-apoptotic effects of this compound are mediated through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.

Geraniol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Times) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability ic50 Determine IC50 cell_viability->ic50 protein_analysis Protein Analysis (Western Blot) ic50->protein_analysis mrna_analysis mRNA Analysis (qRT-PCR) ic50->mrna_analysis apoptosis_assay Apoptosis Assay (DAPI Staining) ic50->apoptosis_assay protein_quant Quantify Protein Expression (e.g., p-Akt, Bcl-2, Bax) protein_analysis->protein_quant mrna_quant Quantify mRNA Expression (e.g., Bcl-2, Bax) mrna_analysis->mrna_quant apoptosis_quant Observe Nuclear Morphology apoptosis_assay->apoptosis_quant end End: Data Analysis & Interpretation protein_quant->end mrna_quant->end apoptosis_quant->end

References

Methodological & Application

Application Note: Quantification of Geraniol in Essential Oils Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geraniol is a monoterpenoid alcohol that is a primary component of various essential oils, including those from rose, geranium, and citronella.[1][2] Its characteristic rose-like aroma makes it a valuable ingredient in the fragrance, flavor, cosmetic, and pharmaceutical industries.[1][3] Accurate quantification of this compound in essential oils is crucial for quality control, ensuring authenticity, and for various research and development applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[4] This application note provides a detailed protocol for the quantification of this compound in essential oils using GC-MS.

Principle

The GC-MS technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the essential oil sample, after dilution in a suitable solvent, is vaporized and injected into a capillary column. The components of the mixture are separated based on their boiling points and affinity for the stationary phase within the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. For quantitative analysis, a calibration curve is generated using known concentrations of a this compound standard. The concentration of this compound in the essential oil sample is then determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Essential oil sample (e.g., geranium oil, citronella oil)

  • Volatile organic solvent (e.g., hexane, methanol, ethanol, diethyl ether)

  • Anhydrous sodium sulfate (for drying, if necessary)

  • Autosampler vials (1.5 mL) with inserts

2. Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system equipped with an autosampler is required. Key components and typical parameters are listed below.

Table 1: Typical GC-MS Instrumentation and Conditions

Parameter Specification
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973N or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-5ms
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Split/Splitless injector
Software MassHunter, ChemStation or equivalent

3. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve. A typical concentration range for the calibration curve is 0.10–10.00 μg/mL.

4. Sample Preparation

  • Dilute the essential oil sample in a suitable volatile solvent. A common dilution is 1 µL of essential oil in 1 mL of solvent. Depending on the expected this compound concentration, further dilution may be necessary.

  • Vortex the diluted sample to ensure homogeneity.

  • If the sample contains any particulate matter, centrifuge or filter it before transferring it to an autosampler vial.

5. GC-MS Analysis

  • Injection: Inject 1 µL of the prepared standard or sample solution into the GC-MS system. The injection can be performed in split or splitless mode, with a split ratio of 50:1 being a common starting point for essential oils.

  • Chromatographic Separation: The separation of compounds is achieved using a temperature-programmed oven. A typical temperature program is as follows:

    • Initial oven temperature: 60-70 °C, hold for 2-3 minutes.

    • Ramp rate: 3-10 °C/min to a final temperature of 240-280 °C.

    • Final hold time: 5-25 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity. Characteristic ions for this compound include m/z 69, 93, and 121.

6. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard and reference libraries like NIST and Wiley.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) of ≥ 0.998.

  • Quantification: Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve.

  • Calculate Percentage: Calculate the percentage of this compound in the original essential oil sample using the following formula:

    This compound (%) = (Concentration from curve (µg/mL) * Dilution factor * Volume of solvent (mL)) / (Volume of essential oil (µL) * Density of essential oil (g/mL) * 10000)

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound analysis in essential oils.

Table 2: this compound Content in Various Essential Oils Determined by GC-MS

Essential Oil This compound Content (%) Reference
Geranium Oil9.68 - 27.98%
Citronella OilMain constituent
Palmarosa Oil78.2 - 78.7%

Table 3: Typical GC-MS Parameters for this compound Quantification

Parameter Value Reference
Retention Time (approx.) ~20.5 min
Characteristic m/z ions 69, 93, 121, 136, 154 (M+)
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) 0.02 - 0.033 ppm (for essential oils)

Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient of the calibration curve.

  • Accuracy: Determined by recovery studies, typically in the range of 80-120%.

  • Precision: Evaluated as intra-day and inter-day precision, with a relative standard deviation (RSD) of ≤ 15%.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Visualizations

Geraniol_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Quantification essential_oil Essential Oil Sample dilute_sample Dilute Essential Oil essential_oil->dilute_sample geraniol_std This compound Standard prepare_standards Prepare Calibration Standards geraniol_std->prepare_standards solvent Volatile Solvent (e.g., Hexane) solvent->dilute_sample solvent->prepare_standards vortex Vortex dilute_sample->vortex prepare_standards->vortex calibrate Generate Calibration Curve prepare_standards->calibrate transfer_vial Transfer to GC Vial vortex->transfer_vial injection Inject Sample/Standard transfer_vial->injection gc_ms GC-MS System separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Obtain Chromatogram & Mass Spectrum detection->chromatogram identify Identify this compound Peak chromatogram->identify quantify Quantify this compound in Sample identify->quantify calibrate->quantify report Report Results quantify->report

References

Application Notes and Protocols: In Vitro Assays for Determining Geraniol Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant interest in the scientific community for its potential therapeutic properties, including its anticancer effects.[1][2][3] In vitro studies are fundamental in elucidating the cytotoxic mechanisms of this compound and determining its efficacy against different cancer cell lines. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound in vitro, intended to guide researchers in obtaining reliable and reproducible data.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined across a variety of human cell lines, demonstrating its broad-spectrum cytotoxic potential. The data presented in Table 1 summarizes the IC50 values of this compound in different cell lines as reported in various studies. It is important to note that variations in IC50 values can arise from differences in experimental methodologies, including the specific cytotoxicity assay used, incubation times, and cell line characteristics.[4]

Cell LineCancer TypeIC50 ValueAssay UsedReference
C666-1Nasopharyngeal Carcinoma20 µMMTT[5]
Colo-205Colon Cancer20 µMMTT
A549Lung Cancer2.59 mMMTT
PC-3Prostate CancerNot explicitly stated, but significant growth suppression at 1 mMMTT
HepG2HepatomaCytotoxic effects observed at concentrations as low as 5 µg/mLMTT
PBMCPeripheral Blood Mononuclear Cells (Normal)Drastic reduction in viability above 100 µg/mLMTT
IshikawaEndometrial CancerNot explicitly stated, but IC50 dose was determined and used for subsequent experimentsMTT

Key Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.

Materials:

  • This compound stock solution

  • Complete cell culture medium (low serum, e.g., 1%, is recommended)

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls:

    • Background Control: Medium without cells.

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Maximum LDH Release Control (Lysis Control): Cells treated with a lysis solution provided in the kit.

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Gently centrifuge the 96-well plate if cells are in suspension. Carefully transfer a small amount of the cell culture supernatant (e.g., 2-5 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

Apoptosis Assays

This compound has been shown to induce apoptosis in various cancer cell lines. Several methods can be employed to detect and quantify apoptosis.

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound as described previously.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.

  • Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Treat cells in a culture dish or flask with this compound.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Visualizing Experimental Logic and Biological Processes

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for assessing this compound cytotoxicity and the key signaling pathways implicated in its mechanism of action.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Detection cluster_pathway Mechanism of Action cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., A549, C666-1) treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh flow Annexin V/PI Staining (Flow Cytometry) treatment->flow morphology DAPI Staining (Nuclear Morphology) treatment->morphology caspase Caspase Activity Assay treatment->caspase western Western Blot (Protein Expression) treatment->western rtpcr RT-PCR (Gene Expression) treatment->rtpcr ic50 IC50 Calculation mtt->ic50 ldh->ic50 statistical Statistical Analysis flow->statistical morphology->statistical caspase->statistical western->statistical rtpcr->statistical

Caption: Experimental workflow for in vitro analysis of this compound cytotoxicity.

This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. Two prominent pathways are the PI3K/Akt/mTOR and the HIF-1α/BNIP3/Beclin-1 pathways.

Caption: this compound-induced apoptosis via inhibition of the PI3K/Akt/mTOR pathway.

In hypoxic cancer cells, this compound can also induce cell death through the HIF-1α pathway.

G This compound This compound HIF1a HIF-1α This compound->HIF1a BNIP3 BNIP3 HIF1a->BNIP3 downregulates Beclin1 Beclin-1 BNIP3->Beclin1 downregulates Apoptosis Apoptosis BNIP3->Apoptosis induces Autophagy Autophagy Beclin1->Autophagy induces

Caption: this compound's effect on the HIF-1α/BNIP3/Beclin-1 pathway leading to cell death.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the in vitro cytotoxicity of this compound. The MTT and LDH assays are robust methods for initial screening and determination of IC50 values, while apoptosis assays and signaling pathway analysis can elucidate the underlying mechanisms of this compound-induced cell death. Adherence to standardized protocols is essential for generating high-quality, comparable data that will advance our understanding of this compound's potential as a therapeutic agent. Studies have shown that this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. Furthermore, in hypoxic conditions, this compound has been found to downregulate HIF-1α, leading to autophagy and apoptosis. The induction of apoptosis by this compound is often mediated by the regulation of Bcl-2 family proteins and the activation of caspases. These findings underscore the multifaceted cytotoxic effects of this compound and highlight the importance of employing a range of in vitro assays to fully characterize its anticancer properties.

References

Application Notes and Protocols: Geraniol as a Penetration Enhancer for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and providing controlled release. However, the formidable barrier of the stratum corneum, the outermost layer of the skin, significantly limits the permeation of most therapeutic agents. Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly reduce the barrier function of the stratum corneum and facilitate drug transport.

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention as a safe and effective penetration enhancer.[1] This document provides detailed application notes and protocols for researchers and drug development professionals on the utilization of this compound to enhance the transdermal delivery of active pharmaceutical ingredients (APIs).

Mechanism of Action

The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly organized lipid matrix of the stratum corneum.[2] This action increases the fluidity of the intercellular lipids, creating pathways for drug molecules to permeate through the skin barrier.

Studies utilizing Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) have elucidated the effects of this compound on the stratum corneum.[3] this compound has been shown to have a pronounced effect on the lamellar structure of the intercellular lipids, while having a lesser impact on their packing structure.[3] This suggests that this compound primarily acts on the polar head groups of the lipid bilayer, disrupting the hydrogen bond network and increasing lipid fluidity.[3]

While this compound is known to modulate various signaling pathways in other biological contexts, such as inflammation and cancer, its role as a penetration enhancer is predominantly attributed to its biophysical interaction with the stratum corneum lipids. There is currently limited direct evidence to suggest the involvement of specific signaling pathways in the skin penetration enhancement mechanism of this compound.

Quantitative Data: Enhancement Effect of this compound

The efficacy of this compound as a penetration enhancer is typically quantified by the Enhancement Ratio (ER) or by comparing the flux and cumulative amount of drug permeated across the skin. The following tables summarize quantitative data from various studies.

DrugVehicle/FormulationThis compound ConcentrationSkin ModelEnhancement Ratio (ER) or Fold Increase in FluxReference
Famotidine HydrogelNot specifiedHairless mouse skinStrong promoting effect, cumulative amount at 24h surpassed l-menthol
Labetolol Hydrochloride Ethanol-Water (60:40)Not specifiedRat abdominal skinEffective, but lower enhancement than camphor and basil oil
5-Fluorouracil GelNot specified (as Tetrahydrothis compound)Rat skin~11-fold increase in permeability
Tramadol HCl GelNot specified (as Tetrahydrothis compound)Rat skin~20-fold increase in permeability
Theophylline Not specifiedNot specified (as an ester derivative)Not specifiedEffective in delivering the drug
Hydrocortisone Not specifiedNot specified (as an ester derivative)Not specifiedEffective in delivering the drug
DrugThis compound Concentration (%)Lag Time (h)Steady-State Flux (μg/cm²/h)Permeability Coefficient (cm/h x 10⁻³)
Labetolol Hydrochloride (Control) 0> 615.2 ± 2.11.52
Labetolol Hydrochloride with this compound Not specified~445.6 ± 3.54.56

Experimental Protocols

Skin Preparation Protocol

Proper skin preparation is crucial for obtaining reliable and reproducible results in in-vitro permeation studies.

Materials:

  • Full-thickness abdominal skin from a suitable animal model (e.g., rat, pig) or human cadaver skin.

  • Isotonic phosphate-buffered saline (PBS), pH 7.4.

  • Surgical scissors, forceps, and scalpel.

  • Cotton gauze.

  • Aluminum foil.

  • -20°C or -80°C freezer for storage.

Procedure:

  • Excise the full-thickness skin from the donor.

  • Carefully remove any adhering subcutaneous fat and connective tissue using a scalpel.

  • Wash the skin gently with PBS to remove any extraneous materials.

  • Pat the skin dry with cotton gauze.

  • Wrap the prepared skin in aluminum foil, ensuring the stratum corneum side is protected.

  • Store the wrapped skin at -20°C or -80°C until use. It is recommended to use the skin within a few months of storage.

  • Prior to the experiment, thaw the skin at room temperature and hydrate it by soaking in PBS for at least 30 minutes.

G cluster_skin_prep Skin Preparation Workflow excise Excise Skin remove_fat Remove Subcutaneous Fat excise->remove_fat wash Wash with PBS remove_fat->wash dry Pat Dry wash->dry wrap Wrap in Aluminum Foil dry->wrap store Store at -20°C to -80°C wrap->store thaw Thaw and Hydrate in PBS store->thaw

Diagram 1: Workflow for Skin Preparation.
Franz Diffusion Cell Experiment Protocol

Franz diffusion cells are the gold standard for in-vitro skin permeation studies.

Materials:

  • Franz diffusion cells with a known diffusion area.

  • Prepared skin membrane.

  • Receptor solution (e.g., PBS, pH 7.4, often with a solubility enhancer like a small percentage of ethanol or a surfactant for poorly soluble drugs).

  • Donor formulation (e.g., gel, cream, patch containing the API and this compound).

  • Magnetic stirrer and stir bars.

  • Water bath or heating block to maintain the temperature at 32°C.

  • Syringes for sampling.

  • Parafilm or cell caps.

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Assemble the Franz diffusion cells. Place a small magnetic stir bar in the receptor chamber.

  • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin mounting area.

  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamp the chambers together securely.

  • Place the assembled cells in the heating block/water bath set to 32°C and start the magnetic stirrer.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a known amount of the donor formulation evenly onto the surface of the skin in the donor chamber.

  • Cover the donor chamber with parafilm or a cap to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the collected samples for drug concentration using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

G cluster_franz_cell Franz Diffusion Cell Experimental Workflow assemble Assemble Franz Cell fill_receptor Fill Receptor Chamber assemble->fill_receptor mount_skin Mount Skin Membrane fill_receptor->mount_skin equilibrate Equilibrate at 32°C mount_skin->equilibrate apply_formulation Apply Donor Formulation equilibrate->apply_formulation sample Sample Receptor Solution at Time Intervals apply_formulation->sample analyze Analyze Drug Concentration sample->analyze calculate Calculate Permeation Parameters analyze->calculate

Diagram 2: Franz Diffusion Cell Protocol.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a powerful technique to investigate changes in the molecular structure of the stratum corneum lipids upon treatment with penetration enhancers.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Prepared stratum corneum sheets or intact skin samples.

  • This compound solution or formulation.

  • Control vehicle.

  • Temperature-controlled stage (optional).

Procedure:

  • Obtain a baseline FTIR spectrum of the untreated stratum corneum. Press the skin sample firmly against the ATR crystal to ensure good contact.

  • Collect the spectrum over a suitable wavenumber range (e.g., 4000-650 cm⁻¹). Key peaks to monitor for lipid structure are the C-H asymmetric and symmetric stretching vibrations around 2920 cm⁻¹ and 2850 cm⁻¹, respectively.

  • Treat the skin sample with the this compound formulation for a specified period.

  • After the treatment period, gently wipe off the excess formulation.

  • Acquire the FTIR spectrum of the treated stratum corneum under the same conditions as the baseline.

  • Analyze the spectra for changes in peak position (wavenumber) and shape. A shift to a higher wavenumber (blue shift) of the C-H stretching bands indicates increased lipid fluidity and disorder.

G cluster_atr_ftir ATR-FTIR Analysis Workflow baseline Acquire Baseline Spectrum of Untreated Skin treat Treat Skin with this compound Formulation baseline->treat acquire_treated Acquire Spectrum of Treated Skin treat->acquire_treated analyze Analyze Spectral Changes (Peak Shifts) acquire_treated->analyze

Diagram 3: ATR-FTIR Protocol for Skin Analysis.
Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the thermal transitions of the stratum corneum lipids, providing insights into how penetration enhancers affect their organization.

Materials:

  • Differential Scanning Calorimeter.

  • Aluminum DSC pans and lids.

  • Prepared stratum corneum samples (hydrated).

  • This compound solution or formulation.

  • Control vehicle.

  • Microbalance.

Procedure:

  • Accurately weigh a small amount of hydrated stratum corneum (typically 2-5 mg) into an aluminum DSC pan.

  • Treat the sample with the this compound formulation or control vehicle.

  • Seal the pan hermetically to prevent water loss during the heating scan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5-10°C/min) over a temperature range that encompasses the lipid phase transitions (e.g., 20°C to 120°C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for changes in the temperature and enthalpy (ΔH) of the lipid phase transitions. A lowering of the transition temperatures and a decrease in the enthalpy indicate a disruption of the lipid packing.

G cluster_dsc DSC Analysis Workflow prepare_sample Prepare and Weigh Stratum Corneum Sample treat_sample Treat Sample with this compound prepare_sample->treat_sample seal_pan Seal Sample in DSC Pan treat_sample->seal_pan run_dsc Run DSC Scan seal_pan->run_dsc analyze_thermogram Analyze Thermogram for Transition Changes run_dsc->analyze_thermogram

Diagram 4: DSC Protocol for Stratum Corneum Analysis.

Conclusion

This compound is a promising natural penetration enhancer for transdermal drug delivery. Its mechanism of action, primarily involving the fluidization of the stratum corneum's intercellular lipids, is well-supported by biophysical studies. The provided protocols offer a framework for researchers to effectively evaluate the potential of this compound to enhance the dermal and transdermal delivery of a wide range of therapeutic molecules. By following standardized experimental procedures, a better understanding of the structure-activity relationship of this compound and its optimal incorporation into novel drug delivery systems can be achieved.

References

Geraniol: Application Notes and Protocols for Natural Pest Control in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants like geranium, rose, and lemongrass, has emerged as a promising and environmentally benign alternative to synthetic pesticides in agriculture.[1] Its pleasant aroma, low mammalian toxicity, and biodegradability make it an attractive candidate for integrated pest management (IPM) strategies.[2] this compound exhibits a broad spectrum of activity, functioning as an insecticide, acaricide, fungicide, and repellent against a wide range of agricultural pests.[1][3] This document provides detailed application notes, summarizes quantitative efficacy data, and outlines experimental protocols for the evaluation of this compound as a natural pest control agent.

Mechanism of Action

This compound's primary modes of action involve the disruption of the insect nervous system and the alteration of cell membrane integrity.[1] Unlike many synthetic pesticides, this compound is not a neurotoxin in the classical sense, which may help in mitigating the development of resistance in pest populations.

Two key molecular targets have been identified:

  • Acetylcholinesterase (AChE) Inhibition: this compound acts as a competitive inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect.

  • Octopamine Receptor Modulation: this compound has been shown to interact with octopamine receptors in insects. Octopamine, a neurotransmitter, neuromodulator, and neurohormone in invertebrates, is involved in regulating various physiological processes, including behavior, heart rate, and metabolism. This compound can interfere with octopamine signaling, leading to a disruption of these vital functions.

The following diagram illustrates the proposed signaling pathways affected by this compound in insects.

Geraniol_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_octopamine Octopaminergic Synapse ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase AChE->ACh Hydrolyzes Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Octopamine Octopamine OctoR Octopamine Receptor Octopamine->OctoR Binds to Target_Cell Target Cell OctoR->Target_Cell Signal Transduction Geraniol_molecule This compound Geraniol_molecule->AChE Inhibits Geraniol_molecule->OctoR Modulates

Fig. 1: Proposed mechanism of action of this compound on insect signaling pathways.

Quantitative Efficacy Data

The efficacy of this compound has been quantified against a variety of agricultural and public health pests. The following tables summarize key findings from various studies.

Table 1: Insecticidal and Acaricidal Activity of this compound

Target PestCommon NameBioassay TypeEfficacy MetricValueReference
Tetranychus urticaeTwo-spotted spider miteContactLC50219.69 mg/L
Aedes aegyptiYellow fever mosquitoFumigationLC50 (2h)71.44 µg/cm²
Anopheles quadrimaculatusCommon malaria mosquitoFumigationLC50 (2h)31.88 µg/cm²
Pediculus humanus capitisHead louseTopical applicationLD5012.7 µ g/insect
Myzus persicaeGreen peach aphidContactMortality (at 0.6%)>50%

Table 2: Repellent Activity of this compound

Target PestCommon NameBioassay TypeConcentrationRepellency (%)Reference
Various tick speciesTicksField trial (on socks)5%90% reduction
Aedes albopictusAsian tiger mosquitoFormulated product25%2.8 hours protection

Table 3: Fungicidal Activity of this compound

Target FungusDiseaseBioassay TypeEfficacy MetricValueReference
Botrytis cinereaGray moldContact growth inhibitionInhibition (at 100 µg/mL)46%
Monilinia fructicolaBrown rotContact growth inhibitionInhibition (at 100 µg/mL)18%
Rhizoctonia solaniRoot rot-EC50357.0 mg/L
Fusarium oxysporumFusarium wilt-EC50275.9 mg/L
Aspergillus nigerBlack mold-EC5038.0 mg/L

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of this compound's efficacy. The following are representative protocols for key bioassays.

Protocol 1: Contact Toxicity Bioassay for Aphids

This protocol is adapted for determining the contact toxicity of this compound formulations against aphids, such as Myzus persicae.

Materials:

  • This compound stock solution (e.g., 98% pure)

  • Surfactant (e.g., Tween 80)

  • Distilled water

  • Leaf discs from host plant (e.g., pepper or cabbage)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel-hair brush

  • Spray bottle or micro-sprayer

  • Synchronized aphid colony (apterous adults)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if necessary (e.g., ethanol).

    • Prepare a series of dilutions of this compound in distilled water containing a surfactant (e.g., 0.1% Tween 80) to ensure even spreading. A typical concentration range to test would be from 0.1% to 1.0% (v/v).

    • A control solution should be prepared with distilled water and the surfactant only.

  • Treatment Application:

    • Place a leaf disc, abaxial side up, on a piece of filter paper in a Petri dish.

    • Using a spray bottle or micro-sprayer, apply 1 mL of the test solution evenly onto the leaf disc.

    • Allow the leaf discs to air dry for approximately 30-60 minutes.

  • Insect Infestation:

    • Using a fine camel-hair brush, carefully transfer 10-20 apterous adult aphids onto each treated leaf disc.

    • Seal the Petri dishes with perforated lids or parafilm with small holes to allow for air circulation.

  • Incubation:

    • Incubate the Petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 h (L:D) photoperiod.

  • Data Collection:

    • Record aphid mortality at 24, 48, and 72 hours post-treatment. Aphids are considered dead if they do not move when gently prodded with the brush.

  • Data Analysis:

    • Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Calculate LC50 (lethal concentration to kill 50% of the population) values using probit analysis.

Contact_Toxicity_Workflow A Prepare this compound Solutions (various concentrations + surfactant) B Spray Leaf Discs A->B C Air Dry Leaf Discs B->C D Introduce Aphids C->D E Incubate (25°C, 16:8 L:D) D->E F Record Mortality (24, 48, 72h) E->F G Data Analysis (Abbott's formula, Probit analysis) F->G

Fig. 2: Workflow for the contact toxicity bioassay.
Protocol 2: Fumigant Toxicity Bioassay for Stored Product Insects

This protocol is designed to assess the fumigant activity of this compound against stored product pests like Sitophilus oryzae (rice weevil) or Tribolium castaneum (red flour beetle).

Materials:

  • This compound (pure)

  • Acetone (as a solvent)

  • Glass vials or jars with airtight screw caps (e.g., 250 mL)

  • Filter paper discs (e.g., Whatman No. 1)

  • Micropipette

  • Adult stored product insects (1-2 weeks old)

  • Controlled environment chamber

Procedure:

  • Preparation of Test Material:

    • Dissolve a known amount of this compound in acetone to prepare a stock solution.

    • Apply a specific volume of the this compound solution onto a filter paper disc using a micropipette to achieve the desired concentration (e.g., in µL/L air).

    • A control filter paper should be treated with acetone only.

  • Bioassay Setup:

    • Allow the solvent on the filter paper to evaporate completely (approximately 1-2 minutes).

    • Place the treated filter paper inside the glass vial.

    • Introduce a known number of adult insects (e.g., 20-30) into the vial.

    • Immediately seal the vial with the airtight screw cap.

  • Incubation:

    • Incubate the vials in a controlled environment chamber at 28 ± 2°C and 65 ± 5% relative humidity in the dark.

  • Data Collection:

    • Record insect mortality at 24, 48, and 72 hours after the start of the exposure. Insects are considered dead if they show no movement when the vial is gently shaken or when prodded.

  • Data Analysis:

    • Correct mortality using Abbott's formula if necessary.

    • Determine the LC50 and LC90 values using probit analysis.

Fumigant_Toxicity_Workflow A Apply this compound Solution to Filter Paper B Evaporate Solvent A->B C Place Filter Paper in Vial B->C D Introduce Insects C->D E Seal Vial D->E F Incubate (dark, 28°C) E->F G Record Mortality (24, 48, 72h) F->G H Data Analysis (Probit analysis) G->H

Fig. 3: Workflow for the fumigant toxicity bioassay.
Protocol 3: Y-Tube Olfactometer Bioassay for Repellency

This protocol is used to evaluate the repellent or attractive properties of this compound to flying insects like mosquitoes or thrips.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter

  • Humidifier (e.g., a flask with distilled water)

  • This compound solution

  • Solvent control (e.g., paraffin oil or hexane)

  • Test insects

Procedure:

  • Olfactometer Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., acetone) and bake it in an oven to remove any residual odors.

    • Connect the air source to the charcoal filter and humidifier.

    • Split the clean, humidified air stream into two and connect each to a flow meter.

    • Connect the outlets of the flow meters to the two arms of the Y-tube.

    • Adjust the airflow to a constant rate (e.g., 100-200 mL/min).

  • Odor Source Preparation:

    • Apply a known amount of the this compound solution to a piece of filter paper and place it in the odor source chamber connected to one arm of the Y-tube.

    • Apply the solvent control to another piece of filter paper and place it in the odor source chamber of the other arm.

  • Insect Release:

    • Introduce a single adult insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

  • Data Collection:

    • Record which arm of the Y-tube the insect enters and stays in for a predetermined amount of time (e.g., >1 minute).

    • If the insect does not make a choice within the allotted time, it is recorded as a "no choice."

    • Test a sufficient number of insects (e.g., 50-100) for each concentration.

    • Alternate the arms containing the this compound and control solutions to avoid positional bias.

  • Data Analysis:

    • Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the this compound-treated arm versus the control arm.

    • Calculate a Repellency Index (RI) where RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm.

Y_Tube_Olfactometer_Workflow A Setup and Clean Y-Tube Olfactometer B Prepare Odor Sources (this compound vs. Control) A->B C Introduce Airflow B->C D Release Single Insect at Base of Y-Tube C->D E Observe and Record Choice D->E F Repeat with Multiple Insects E->F G Data Analysis (Chi-square test, Repellency Index) F->G

Fig. 4: Workflow for the Y-tube olfactometer bioassay.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE by this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or insect homogenate)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Tris-HCl buffer (pH 8.0)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer at the desired concentrations.

  • Assay in Microplate:

    • To each well of a 96-well microplate, add in the following order:

      • Tris-HCl buffer

      • This compound solution (or buffer for control)

      • DTNB solution

      • AChE solution

    • Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings at regular intervals (e.g., every minute for 5-10 minutes) to determine the rate of the reaction.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of AChE inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

AChE_Inhibition_Assay_Workflow A Prepare Reagents (AChE, ATCI, DTNB, Buffer) B Add Reagents and this compound to Microplate Wells A->B C Pre-incubate B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rate and % Inhibition E->F G Determine IC50 Value F->G

Fig. 5: Workflow for the acetylcholinesterase inhibition assay.

Formulations and Application in Agriculture

For effective use in agriculture, this compound is often formulated to enhance its stability, residual activity, and ease of application.

  • Emulsifiable Concentrates (ECs): this compound can be formulated as an EC by mixing it with solvents and emulsifiers. When diluted with water, it forms a stable emulsion for spraying.

  • Nanoemulsions: Nano-formulations of this compound have shown improved efficacy due to the small droplet size, which increases surface area and enhances penetration through the insect cuticle. A typical nanoemulsion can be prepared using high-speed homogenization or ultrasonication with a surfactant like Tween 80 and a carrier oil.

  • Granules and Pellets: For soil application or slow-release purposes, this compound can be impregnated onto granular carriers.

  • Combined Formulations: this compound is frequently combined with other essential oils, such as citronellol, linalool, or eugenol, to create synergistic effects and broaden the spectrum of activity.

Field Application:

  • Foliar Sprays: The most common application method is foliar spraying of diluted emulsions. The application rate and frequency will depend on the target pest, crop, and environmental conditions.

  • Soil Drenches: For soil-borne pests, this compound formulations can be applied as a soil drench.

  • Field Trial Considerations: When conducting field trials, it is crucial to include untreated control plots and positive control plots (using a standard commercial pesticide) for comparison. Key parameters to measure include pest population density, crop damage, and yield.

Conclusion

This compound presents a viable and sustainable option for pest management in agriculture. Its multifaceted mode of action, broad efficacy, and favorable safety profile make it a valuable tool for researchers and professionals in the development of new and effective biopesticides. The protocols and data presented here provide a foundation for further research and application of this compound in integrated pest management programs.

References

Application Notes and Protocols for Formulating Geraniol in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geraniol (3,7-dimethylocta-trans-2,6-dien-1-ol) is an acyclic monoterpene alcohol found in the essential oils of various aromatic plants like rose, lemongrass, and lavender.[1][2] It is widely recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4][5] These therapeutic properties make this compound a promising candidate for extensive preclinical investigation. However, a significant challenge in its in vivo evaluation is its lipophilic nature and consequently poor water solubility, which complicates the development of formulations with adequate bioavailability.

These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals to effectively formulate this compound for in vivo animal studies, ensuring reliable and reproducible experimental outcomes.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of this compound's properties is fundamental to developing a successful formulation strategy. This compound is a colorless to pale yellow oily liquid with a characteristic rose-like odor. Its poor aqueous solubility is the primary hurdle for administration in animal studies.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow oily liquid
Water Solubility ~100 mg/L at 25°C
Density 0.879 g/mL at 20°C
Boiling Point 229-230 °C

| LogP (n-octanol/water) | 2.65 | |

Once administered, this compound is rapidly metabolized and eliminated, primarily through oxidation and conjugation pathways in the liver. This results in a relatively short biological half-life. The metabolites, such as geranic acid, may also contribute to the observed pharmacological effects.

Table 2: Pharmacokinetic Parameters of this compound in Rats (50 mg/kg Dose)

Parameter Intravenous (i.v.) Oral (p.o.) - Emulsified Oral (p.o.) - Fiber-Adsorbed Source(s)
Half-life (t½) 12.5 ± 1.5 min - -
Cmax ~276 µg/mL (at end of infusion) 276 ± 15 µg/mL -
Tmax - 30 min 30 min

| Absolute Bioavailability | - | 92% | 16% | |

Formulation Strategies and Protocols

Given its lipophilic nature, this compound requires a suitable vehicle to ensure its solubilization and bioavailability for in vivo studies. Lipid-based formulations are highly effective for this purpose.

Protocol for Oral Gavage (p.o.) Formulation: Emulsion

Oral administration is common for evaluating systemic effects. An emulsified formulation has been shown to dramatically increase the oral bioavailability of this compound to 92% in rats. Glycerol is a suitable and safe vehicle for creating such an emulsion.

Materials and Equipment:

  • This compound (≥98% purity)

  • Glycerol

  • Analytical balance

  • Glass vial

  • Pipettes

  • Vortex mixer

  • Bath sonicator

  • Oral gavage needles

Protocol Steps:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, the desired dose (e.g., 50-200 mg/kg), and the dosing volume (e.g., 5-10 mL/kg).

  • Weigh this compound: Accurately weigh the required amount of this compound and place it into a glass vial.

  • Add Vehicle: Add the calculated volume of glycerol to the vial.

  • Emulsify: Vigorously mix the contents using a vortex mixer for 2-3 minutes.

  • Homogenize: Place the vial in a bath sonicator for 5-10 minutes to create a fine, homogenous, and stable emulsion. Visually inspect for any phase separation.

  • Administration: Before each administration, briefly vortex the emulsion to ensure homogeneity. Draw the required volume into a syringe fitted with an appropriate oral gavage needle and administer to the animal.

G Workflow for this compound Oral Formulation start Start weigh 1. Weigh this compound start->weigh add_vehicle 2. Add Glycerol Vehicle weigh->add_vehicle mix 3. Vortex & Sonicate to Create Emulsion add_vehicle->mix draw_dose 4. Draw Calculated Dose into Syringe mix->draw_dose administer 5. Administer via Oral Gavage draw_dose->administer end End administer->end G Workflow for this compound I.P. Formulation start Start weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve dilute 3. Dilute with PEG 400 and Saline dissolve->dilute mix 4. Vortex to Ensure Clear Solution dilute->mix draw_dose 5. Draw Calculated Dose mix->draw_dose administer 6. Administer via I.P. Injection draw_dose->administer end End administer->end G This compound Metabolism and Anti-Inflammatory Signaling cluster_metabolism Metabolism cluster_inflammation Anti-Inflammatory & Antioxidant Action Geraniol_m This compound Metabolites Geranic Acid, 8-hydroxythis compound, Glucuronides Geraniol_m->Metabolites CYP450s, Glucuronidation This compound This compound NFkB NF-κB This compound->NFkB Inhibits p38 p38 MAPK This compound->p38 PI3K PI3K/Akt This compound->PI3K Activates Stimuli Inflammatory Stimuli Stimuli->NFkB Stimuli->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nrf2 Nrf2 PI3K->Nrf2 Antioxidants Antioxidant Enzymes (HO-1) Nrf2->Antioxidants G This compound's Effect on Key Anti-Cancer Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_jak JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK (MAPK) This compound->ERK JAK JAK This compound->JAK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Proliferation Cell Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 Gene Gene Expression (Growth, Survival) STAT3->Gene label_inhibits Inhibits

References

Geraniol: A Natural Modulator of Cancer Hallmark Pathways - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential as a multi-targeted anti-cancer agent.[1][2][3][4] Experimental evidence has demonstrated its efficacy in preventing or treating a range of cancers, including breast, lung, colon, prostate, pancreatic, and hepatic cancers.[1] this compound's therapeutic potential lies in its ability to modulate a variety of signaling molecules and pathways that are central to the hallmarks of cancer, thereby limiting the capacity of tumor cells to develop adaptive resistance to anticancer drugs. Furthermore, this compound has been shown to sensitize tumor cells to conventional chemotherapy agents like 5-fluorouracil. This document provides a detailed overview of this compound's role in modulating key cancer hallmark pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The anti-cancer effects of this compound have been quantified across various cancer cell lines and in vivo models. The following tables summarize key data on its anti-proliferative and apoptosis-inducing activities.

Table 1: Anti-Proliferative Activity of this compound (IC50 Values)

Cancer Cell LineCancer TypeIC50 Value (µM)Reference
Colo-205Colon Cancer20
TPC-1Thyroid Cancer25
A549Lung Cancer~50% inhibition
A431Skin Cancer~50% inhibition
PC-3Prostate Cancer~50% inhibition

Table 2: Pro-Apoptotic and Anti-Angiogenic Effects of this compound

Cancer ModelEffectQuantitative MeasurementReference
PC-3 Prostate Cancer CellsApoptosis InductionIncreased caspase-3 activity
A549 Lung Cancer XenograftsApoptosis InductionIncreased TUNEL-positive tumor cells and elevated caspase-3 activity
Colo-205 Colon Cancer CellsApoptosis InductionUpregulation of Bax, downregulation of Bcl-2
TPC-1 Thyroid Cancer CellsApoptosis InductionIncreased intracellular ROS, upregulation of Bax and caspase-3 mRNA
CT26 Tumor XenograftsAnti-AngiogenesisInhibition of tumor vascularization, smaller tumor size
eEND2 Endothelial CellsAnti-AngiogenesisDownregulation of PCNA, upregulation of cleaved caspase-3

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Proliferation and Cell Cycle Arrest

This compound inhibits cancer cell proliferation by inducing cell cycle arrest, often at the G2/M or S phase. This is achieved by modulating the expression of key cell cycle regulators.

Geraniol_Proliferation_Pathway This compound This compound CDK_Cyclin CDK-Cyclin Complexes This compound->CDK_Cyclin Inhibits Arrest Cell Cycle Arrest (G2/M, S Phase) CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes

Caption: this compound's Inhibition of Cell Cycle Progression.

Induction of Apoptosis

This compound promotes programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activates executioner caspases.

Geraniol_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's Pro-Apoptotic Signaling Cascade.

Inhibition of Angiogenesis

This compound has been shown to suppress tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by downregulating key signaling pathways like the Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 pathway.

Geraniol_Angiogenesis_Pathway This compound This compound VEGF VEGF/VEGFR-2 Signaling This compound->VEGF Blocks AKT_ERK AKT & ERK Pathways VEGF->AKT_ERK Angiogenesis Angiogenesis AKT_ERK->Angiogenesis

Caption: this compound's Anti-Angiogenic Mechanism.

Modulation of Key Cancer-Related Signaling Pathways

This compound's pleiotropic effects are a result of its ability to modulate multiple interconnected signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT, which are often dysregulated in cancer.

Geraniol_Multi_Pathway This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT Inhibits MAPK MAPK This compound->MAPK Inhibits JAK_STAT JAK/STAT This compound->JAK_STAT Inhibits NFkB NF-κB This compound->NFkB Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival Inflammation Inflammation NFkB->Inflammation MTT_Assay_Workflow A Seed Cells B Add this compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H Angiogenesis_Assay_Workflow A Implant Chamber B Implant Tumor A->B C This compound Treatment B->C D Intravital Microscopy C->D E Histological Analysis D->E

References

Standard Protocols for Assessing the Antibacterial Efficacy of Geraniol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the antibacterial properties of geraniol, a natural acyclic monoterpene alcohol found in various essential oils. The following standardized methods are outlined to ensure reproducible and comparable results in determining this compound's efficacy against a spectrum of bacterial pathogens.

This compound has demonstrated significant antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[1][2] Its potential as an alternative antimicrobial agent, particularly against antibiotic-resistant strains, is an active area of research.[3] The primary mechanism of its antibacterial action is attributed to the disruption of the bacterial cell membrane, leading to increased permeability and loss of essential cellular components.[3][4]

Key Antibacterial Testing Protocols

Standardized methods are crucial for evaluating the antibacterial activity of essential oils and their components. The following protocols are adapted from established methodologies for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and accurate technique for determining the MIC of essential oils like this compound.

Protocol:

  • Preparation of this compound Stock Solution: Due to its poor water solubility, dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Ensure the final concentration of the solvent in the assay does not inhibit bacterial growth.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and control wells.

  • Controls:

    • Positive Control: Bacterial inoculum in MHB without this compound.

    • Negative Control: MHB with the highest concentration of this compound and no bacteria to check for contamination and compound color.

    • Solvent Control: Bacterial inoculum in MHB with the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test.

Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (typically 10 µL) from each well that showed no visible growth.

  • Plating: Spot-plate the aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, indicating a 99.9% kill of the initial inoculum. The MBC/MIC ratio can indicate whether the effect is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of a substance.

Protocol:

  • Inoculum Spreading: Uniformly spread the standardized bacterial suspension (0.5 McFarland) over the entire surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface.

  • This compound Application: Pipette a known volume of the this compound solution (at a specific concentration) onto each disc.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Time-Kill Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Bacterial Culture Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it to a standardized concentration (e.g., 1-5 x 10⁶ CFU/mL) in a flask containing fresh broth.

  • This compound Addition: Add this compound at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). Include a growth control flask without this compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Quantitative Data Summary

The following tables summarize the reported antibacterial activity of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus11200
Staphylococcus aureus MRSA625
Staphylococcus epidermidis512
Escherichia coli5600
Helicobacter pylori7325
Acinetobacter baumannii0.5-16% (v/v)
Pseudomonas aeruginosa70400

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacteria.

Bacterial StrainMBC (µg/mL)Reference
Staphylococcus aureus MRSA1250 - 2500
Staphylococcus aureus ATCC65381250
Escherichia coli ATCC87391000
Pseudomonas aeruginosa KKP9911250

Table 3: Zone of Inhibition of this compound against various bacteria (Disk Diffusion Method).

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus MRSA17.4 ± 0.5
Staphylococcus epidermidis MRSE17.4 ± 0.5
Escherichia coli ATCC 2592215.8
Escherichia coli OXA-4815.4
Pseudomonas aeruginosa ATCC 278536

Mechanism of Action: Cell Membrane Disruption and Anti-Biofilm Activity

This compound's lipophilic nature allows it to partition into the bacterial cell membrane, disrupting the lipid bilayer. This leads to an increase in membrane fluidity and permeability, causing leakage of essential ions and macromolecules, and ultimately cell death.

Furthermore, this compound has been shown to inhibit biofilm formation in several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. At a concentration of 256 µg/mL, this compound inhibited MRSA biofilm formation by 86.13%. This anti-biofilm activity is significant as biofilms contribute to increased antibiotic resistance.

Visualizing Experimental Workflows and Mechanisms

To aid in the understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_stock Prepare this compound Stock Solution serial_dilute Serial Dilution in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilute->inoculate incubate_mic Incubate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture From wells with no visible growth plate Spot-plate onto Agar Medium subculture->plate incubate_mbc Incubate (37°C, 18-24h) plate->incubate_mbc read_mbc Read MBC (No Growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Assays.

Disk_Diffusion_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum spread_plate Spread Inoculum on Agar Plate prep_inoculum->spread_plate apply_disks Apply Sterile Paper Disks spread_plate->apply_disks add_this compound Add this compound Solution to Disks apply_disks->add_this compound incubate Incubate (37°C, 18-24h) add_this compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for Agar Disk Diffusion Assay.

Geraniol_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane partitions into Disruption Membrane Disruption (Increased Fluidity & Permeability) Membrane->Disruption Leakage Leakage of Cellular Components (Ions, Macromolecules) Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed Mechanism of this compound's Antibacterial Action.

Conclusion

This compound exhibits broad-spectrum antibacterial activity, making it a promising candidate for further investigation as a natural antimicrobial agent. The standardized protocols provided in these application notes will facilitate consistent and reliable evaluation of its efficacy. Further research into its synergistic effects with conventional antibiotics and its application in various formulations is warranted.

References

Metabolic Engineering of Saccharomyces cerevisiae for Geraniol Biosynthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metabolic engineering of Saccharomyces cerevisiae to produce the monoterpenoid geraniol. This compound is a valuable natural product with applications in the fragrance, cosmetic, and pharmaceutical industries. These protocols outline the key steps for strain development, cultivation, and analysis to enhance this compound biosynthesis in yeast.

Introduction to this compound Biosynthesis in Yeast

Saccharomyces cerevisiae possesses a native mevalonate (MVA) pathway that produces the essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form geranyl pyrophosphate (GPP), the direct precursor for this compound. However, in wild-type yeast, the majority of GPP is further converted to farnesyl pyrophosphate (FPP) for the synthesis of sterols and other essential compounds.

Metabolic engineering strategies aim to redirect the metabolic flux towards GPP and its subsequent conversion to this compound. This is primarily achieved by introducing a heterologous this compound synthase (GES) and upregulating the MVA pathway while downregulating competing pathways.

Metabolic Engineering Strategies

A multi-faceted approach is required to optimize this compound production in S. cerevisiae. The core strategies include:

  • Introduction of a this compound Synthase (GES): Expression of a heterologous GES is the initial step to enable the conversion of GPP to this compound. The this compound synthase from Valeriana officinalis (tVoGES), lacking its plastid-targeting peptide, has been shown to be effective.

  • Enhancing the Precursor (GPP) Supply:

    • Upregulation of the Mevalonate (MVA) Pathway: Overexpression of key enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1), increases the overall pool of IPP and DMAPP.

    • Engineering Farnesyl Pyrophosphate Synthase (ERG20): The native ERG20 enzyme has both GPP and FPP synthase activities, with a strong preference for FPP synthesis. Introducing mutations into ERG20 (e.g., F96W-N127W) can shift its activity towards GPP production. Fusing this engineered ERG20 to a GES can further channel the GPP directly to this compound synthesis.

  • Minimizing this compound Degradation: Deletion of native yeast genes that metabolize this compound can prevent product loss. Key targets for knockout are OYE2, which encodes an old yellow enzyme that reduces this compound, and ATF1, which encodes an alcohol acetyltransferase that converts this compound to geranyl acetate.

  • Compartmentalization of the Biosynthetic Pathway: Targeting the this compound biosynthesis pathway to specific organelles, such as the mitochondria or peroxisomes, can isolate it from competing cytosolic pathways and potentially increase precursor availability and reduce toxicity.

  • Improving Host Tolerance: this compound is toxic to yeast at high concentrations. Strategies to improve tolerance, such as deleting genes involved in peroxisome biology (e.g., PEX30, PEX32), can lead to higher product titers.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound production in engineered S. cerevisiae.

Table 1: this compound Production in Engineered S. cerevisiae Strains

Strain DescriptionKey Genetic ModificationsThis compound Titer (mg/L)Reference
Basic this compound ProducerIntroduction of this compound synthase (GES)~500 µg/L[1]
MVA Pathway UpregulationOverexpression of IDI1, tHMG1, and UPC2-136.04[2][3]
Engineered ERG20Overexpression of ERG20(F96W-N127W) and strengthened MVA pathway66.2[4][5]
Fused ERG20-GESExpression of Erg20p(F96W-N127W)-tVoGES fusion protein293 (fed-batch)
Peroxisomal CompartmentalizationPeroxisomal localization of GPPS and GES in a this compound-tolerant strain80% increase over cytosolic production
Mitochondrial CompartmentalizationMitochondrial targeting of the this compound biosynthetic pathway6-fold increase over cytosolic production
Optimized Fed-BatchDynamic control of ERG20 and OYE2 deletion1690

Experimental Protocols

Strain Construction: Gene Integration and Deletion

4.1.1. Preparation of Linear DNA Cassettes for Integration/Deletion

Linear DNA cassettes for homologous recombination-mediated gene integration or deletion are prepared by PCR.

  • For Gene Overexpression: The cassette should contain the gene of interest with a strong constitutive promoter (e.g., PTEF1, PGPD) and a terminator (e.g., TCYC1), flanked by 40-60 bp homology arms corresponding to the desired integration locus in the yeast genome. A selectable marker (e.g., URA3, LEU2, kanMX) is also included in the cassette.

  • For Gene Deletion: The cassette consists of a selectable marker flanked by homology arms corresponding to the upstream and downstream regions of the target gene's open reading frame (ORF).

Protocol:

  • Design primers for PCR amplification of the expression cassette or deletion cassette. The forward primer should contain a 40-60 bp sequence homologous to the region upstream of the integration/deletion site, followed by a sequence that anneals to the beginning of the cassette. The reverse primer should contain a 40-60 bp sequence homologous to the region downstream of the integration/deletion site, followed by a sequence that anneals to the end of the cassette.

  • Perform a high-fidelity PCR to amplify the linear DNA cassette.

  • Purify the PCR product using a PCR purification kit.

  • Verify the size and purity of the PCR product by agarose gel electrophoresis.

4.1.2. Yeast Transformation (Lithium Acetate/Single-Stranded Carrier DNA/PEG Method)

This protocol is a high-efficiency method for introducing linear DNA cassettes or plasmids into S. cerevisiae.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • 1 M Lithium Acetate (LiAc), filter-sterilized

  • 50% (w/v) Polyethylene Glycol (PEG 3350), filter-sterilized

  • Single-stranded carrier DNA (ssDNA) (e.g., salmon sperm DNA), 10 mg/mL

  • Linear DNA cassette or plasmid DNA

  • Selective agar plates

Protocol:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Centrifuge and discard the supernatant.

  • Resuspend the cells in 400 µL of 100 mM LiAc.

  • In a new microfuge tube, mix the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 50 µL of ssDNA (boil for 5 minutes and immediately chill on ice before use)

    • 1-5 µg of linear DNA cassette or plasmid in 34 µL of TE buffer or water

  • Add 50 µL of the competent yeast cells to the transformation mix.

  • Vortex briefly and incubate at 42°C for 40-60 minutes.

  • Pellet the cells by centrifugation at 8000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective agar plates.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

  • Verify correct integration or deletion by colony PCR.

Shake-Flask Cultivation for this compound Production

Materials:

  • Synthetic Complete (SC) medium with 2% glucose, lacking the appropriate amino acids for plasmid selection if applicable.

  • Dodecane or other suitable organic solvent for in-situ extraction.

Protocol:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium and grow overnight at 30°C with shaking.

  • Inoculate 50 mL of SC medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

  • Add a 10% (v/v) overlay of dodecane to the culture medium to capture the this compound and reduce its toxicity to the cells.

  • Incubate the culture at 30°C with shaking at 200-250 rpm for 72-96 hours.

  • At desired time points, take samples for OD600 measurement and this compound quantification.

This compound Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Sample Preparation:

    • Centrifuge 1 mL of the dodecane layer from the shake-flask culture at 13,000 x g for 2 minutes to pellet any cells.

    • Transfer the supernatant (dodecane phase) to a new vial for analysis.

    • Prepare a standard curve of this compound in dodecane at known concentrations.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 6890N or similar.

    • Column: DB-Wax capillary column (e.g., 60 m x 0.32 mm i.d., 0.50 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 220°C at 10°C/min.

      • Hold at 220°C for 5 minutes.

    • Mass Spectrometer: Agilent 5975B inert MSD or similar.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

    • Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Geraniol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound Engineered this compound Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA tHMG1 (overexpressed) IPP IPP MVA->IPP DMAPP DMAPP IPP->DMAPP IDI1 (overexpressed) GPP GPP IPP->GPP ERG20 (engineered) DMAPP->GPP ERG20 (engineered) This compound This compound GPP->this compound GES (heterologous) FPP FPP GPP->FPP ERG20 (native) Geraniol_Degradation This compound Degradation (Citronellol, Geranyl Acetate) This compound->Geraniol_Degradation OYE2, ATF1 (deleted) Ergosterol Ergosterol Pathway FPP->Ergosterol Strain_Development_Workflow start Start: Wild-type S. cerevisiae prepare_cassettes Prepare Linear DNA Cassettes (GES, tHMG1, IDI1, ERG20 mutant, etc.) (OYE2, ATF1 knockouts) start->prepare_cassettes transform Yeast Transformation (LiAc/ssDNA/PEG method) prepare_cassettes->transform select Selection on Appropriate Media transform->select verify Colony PCR Verification select->verify cultivate Shake-flask Cultivation with Dodecane Overlay verify->cultivate analyze GC-MS Analysis of This compound Titer cultivate->analyze iterate Iterate for Further Modifications analyze->iterate iterate->prepare_cassettes Optimize final_strain Final High-Producing Strain iterate->final_strain Done

References

Application of Geraniol in Food Preservation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a primary component of essential oils from aromatic plants like roses, lemongrass, and citronella.[1][2] Recognized for its pleasant, rose-like aroma, this compound is widely utilized in the fragrance, cosmetic, and food industries.[1][3][4] Beyond its sensory attributes, a growing body of scientific evidence underscores this compound's potent antimicrobial and antioxidant properties, positioning it as a promising natural alternative to synthetic food preservatives. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for food preservation.

1. Antimicrobial Properties of this compound

This compound exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

1.1. Quantitative Antimicrobial Data

The following tables summarize the antimicrobial efficacy of this compound and its nanoemulsion formulations against various foodborne microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Nanoemulsions

MicroorganismThis compound FormulationMIC (µg/mL)Reference
Escherichia coliPure this compound2500
This compound Nanoemulsion (G-NE)3.91 (µL/mL)
Listeria monocytogenesPure this compound2500
This compound Nanoemulsion (G-NE)7.81 (µL/mL)
Staphylococcus aureusPure this compound5000
This compound Nanoemulsion (G-NE)7.81 (µL/mL)
Salmonella entericaPure this compound5000
Salmonella typhimuriumThis compound Nanoemulsion (G-NE)3.91 (µL/mL)

Table 2: Inhibition Zone Diameters of this compound

MicroorganismInhibition Zone Diameter (mm)Reference
Staphylococcus aureus35.3 ± 0.08
Escherichia coli25.5 ± 0.05
Salmonella enterica17.6 ± 0.15
Listeria monocytogenes15.8 ± 0.04

Table 3: Bacterial Inhibition Rate of this compound Nanoemulsion (G-NE) at 1x MIC after 12 hours

MicroorganismInhibition Rate (%)Reference
Staphylococcus aureus48
Escherichia coli99
Salmonella typhimurium71.73
Listeria monocytogenes99

2. Antioxidant Properties of this compound

In addition to its antimicrobial effects, this compound possesses antioxidant properties that contribute to its food preservation capabilities. Antioxidants play a crucial role in preventing oxidative damage to food components, such as lipids and vitamins, thereby extending shelf life and maintaining nutritional quality. This compound's antioxidant activity is attributed to its ability to scavenge free radicals.

2.1. Quantitative Antioxidant Data

Table 4: Antioxidant Activity of this compound

AssayResultReference
DPPH Free-Radical Scavenging (IC50)24.6 µg/mL
DPPH Radical Neutralization87.7% (equivalent to 235.9 mg Trolox/mL)

3. Application in Food Systems

This compound can be incorporated into various food systems to enhance their shelf life. It has shown efficacy in controlling microbial growth in fruit juices and meat simulation mediums. The use of this compound in edible films and coatings is also a promising approach for the preservation of fresh fruits and vegetables.

3.1. Nanoemulsions for Enhanced Efficacy

A significant challenge in applying hydrophobic compounds like this compound in aqueous food systems is their poor water solubility. Encapsulation of this compound into nanoemulsions has emerged as an effective strategy to overcome this limitation. Nanoemulsions are kinetically stable colloidal systems with small droplet sizes (typically 50-200 nm) that enhance the stability and dispersibility of this compound, thereby improving its antimicrobial activity.

cluster_0 This compound Application Workflow This compound This compound Nanoemulsification Nanoemulsification This compound->Nanoemulsification Improves Stability & Dispersibility Geraniol_Nanoemulsion Geraniol_Nanoemulsion Nanoemulsification->Geraniol_Nanoemulsion Food_Matrix Food_Matrix Geraniol_Nanoemulsion->Food_Matrix Incorporation Preserved_Food Preserved_Food Food_Matrix->Preserved_Food Extended Shelf Life

Caption: Workflow for enhancing this compound's efficacy in food preservation.

4. Experimental Protocols

4.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound or this compound Nanoemulsion (G-NE)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Bacterial Inoculum: Culture the test bacteria in nutrient broth overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound or G-NE in the nutrient broth in the wells of the 96-well plate. The concentration range should be selected based on preliminary studies.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

4.2. Protocol for Agar Disc Diffusion Assay

This protocol is used to assess the antimicrobial activity of this compound by measuring the zone of inhibition.

Materials:

  • This compound or this compound Nanoemulsion (G-NE)

  • Bacterial strains

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare Bacterial Lawn: Spread a standardized inoculum of the test bacteria (e.g., 1.5 x 10^8 CFU/mL) uniformly over the surface of the nutrient agar plate using a sterile swab.

  • Apply this compound: Aseptically place sterile filter paper discs onto the surface of the inoculated agar plate. Pipette a known volume of this compound or G-NE solution of a specific concentration onto each disc.

  • Controls: Use a disc with the solvent used to dissolve this compound as a negative control. A standard antibiotic disc can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters.

4.3. Protocol for DPPH Free Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Spectrophotometer

  • 96-well microtiter plates

Procedure:

  • Prepare this compound Solutions: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each this compound concentration to a fixed volume of the DPPH solution.

  • Control: Use methanol instead of the this compound solution as a control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of this compound.

5. Signaling Pathways and Mechanisms

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.

cluster_1 Antimicrobial Mechanism of this compound This compound This compound Cell_Membrane Cell_Membrane This compound->Cell_Membrane Targets Membrane_Disruption Membrane_Disruption Cell_Membrane->Membrane_Disruption Increased_Permeability Increased_Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage Increased_Permeability->Leakage Leads to Cell_Death Cell_Death Leakage->Cell_Death Results in

References

Application Note: Utilizing Geraniol in the Development of Novel Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Geraniol (3,7-dimethylocta-trans-2,6-dien-1-ol) is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, including roses, lemongrass, and citronella.[1][2][3] Traditionally used in the fragrance and food industries, this compound has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[3][4] Its ability to modulate multiple key signaling pathways involved in the inflammatory cascade makes it a promising lead compound for the development of novel anti-inflammatory therapeutics.

This document provides a comprehensive overview of this compound's mechanisms of action, a summary of its anti-inflammatory effects, and detailed protocols for its evaluation in both in vitro and in vivo models.

2. Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating a network of interconnected signaling pathways. Its primary mechanisms involve the suppression of pro-inflammatory transcription factors, inhibition of key signaling kinases, and reduction of oxidative stress.

2.1. Inhibition of the NF-κB Signaling Pathway Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. This compound has been shown to interfere with this pathway by inhibiting IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB p65. This leads to a significant reduction in the expression of downstream inflammatory mediators.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Activation LPS->IKK IkBa_p65 IκBα — NF-κB (p65) (Inactive Complex) IKK->IkBa_p65 Phosphorylation IkBa_p p-IκBα Degradation IkBa_p65->IkBa_p p65 NF-κB (p65) (Active) IkBa_p->p65 p65_nuc NF-κB (p65) p65->p65_nuc Translocation DNA DNA Binding p65_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) DNA->Genes This compound This compound This compound->Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

2.2. Modulation of MAPK Signaling Pathways Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical signaling molecules that regulate cellular responses to a wide range of stimuli, including inflammation. This compound has been demonstrated to suppress the phosphorylation of p38 MAPK, which is a key step in its activation. By inhibiting the p38 MAPK pathway, this compound further contributes to the downregulation of inflammatory cytokine production. Some studies also suggest its involvement in modulating ERK and JNK pathways, highlighting its multi-target nature.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Cascade Stimulus Stress / Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Phosphorylation p_p38 p-p38 (Active) p38->p_p38 Response Inflammatory Response (Cytokine Production) p_p38->Response This compound This compound This compound->Inhibition

Caption: this compound modulates the p38 MAPK signaling pathway.

2.3. Antioxidant Activity Oxidative stress is intricately linked with inflammation. This compound demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). It also reduces lipid peroxidation, a key indicator of oxidative damage, by lowering levels of malondialdehyde (MDA). This reduction in oxidative stress helps to mitigate the inflammatory response.

3. Data Presentation: Summary of Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell Line Stimulant This compound Conc. Parameter Measured Result Reference
HMC-1 (Mast Cells) PMACI 40, 80, 160 µM TNF-α, IL-1β, IL-6 Dose-dependent inhibition of protein and mRNA expression.
HUVECs Ox-LDL Various TNF-α, IL-6, IL-1β Significant inhibition of pro-inflammatory cytokine production.
SH-SY5Y Rotenone/6-OHDA Various IL-6, IL-8, IL-1β Lowered secretion of pro-inflammatory cytokines.

| AGS Gastric Cancer | N/A | 25 µM (IC50) | p38, JNK, ERK1/2 | Inhibited phosphorylation. | |

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal Model This compound Dose & Route Parameter Measured Result Reference
DSS-Induced Colitis (Mice) Pre-treatment (Oral) DAI Score, Colon Length, TNF-α, IL-1β, IL-6, MPO Significantly reduced DAI score and cytokine levels; increased colon length.
Traumatic Spinal Cord Injury (Rats) Treatment TNF-α, IL-1β, IL-6 Significantly suppressed the increase in serum cytokine activities.
CFA-Induced Arthritis (Rats) 25, 50, 100 mg/kg (Alternate days) Paw Edema, TNF-α, IL-1β, COX-2 mRNA Significantly reduced paw edema and down-regulated pro-inflammatory gene expression.

| MRSA Infection (Mice) | I.M. Injection | IL-1β, IL-6, TNF-α | Dose-dependent decrease in inflammatory cytokine levels. | |

4. Experimental Protocols

The following protocols provide standardized methods for evaluating the anti-inflammatory properties of this compound.

4.1. Protocol 1: In Vitro Assessment using LPS-Stimulated Macrophages

This protocol details a method to assess this compound's ability to suppress the production of pro-inflammatory cytokines in a mouse macrophage cell line (e.g., J774A.1 or RAW 264.7) stimulated with lipopolysaccharide (LPS).

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis A1 Culture J774A.1 macrophages to 80-90% confluency A2 Harvest and count cells A1->A2 A3 Seed cells in 24-well plates (e.g., 5x10^5 cells/well) A2->A3 A4 Incubate for 24h to allow adherence A3->A4 B1 Pre-treat cells with various concentrations of this compound (and vehicle control) for 1-2h A4->B1 B2 Stimulate with LPS (e.g., 1 µg/mL) (except for negative control group) B1->B2 B3 Incubate for 18-24h B2->B3 C1 Collect cell culture supernatants B3->C1 C2 Measure cytokine levels (TNF-α, IL-6) using ELISA C1->C2 C3 Perform cell viability assay (e.g., MTT) on remaining cells C1->C3 C4 Analyze and plot data C2->C4

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture J774A.1 macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 5 x 10⁵ cells per well into 12- or 24-well plates and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates at low speed to pellet any detached cells and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Viability Assay: Assess the cytotoxicity of this compound at the tested concentrations using an MTT or similar cell viability assay to ensure that the observed reduction in cytokines is not due to cell death.

4.2. Protocol 2: In Vivo Evaluation using Carrageenan-Induced Paw Edema

This is a classic and widely used model for screening potential anti-inflammatory agents. The injection of carrageenan into a rodent's paw induces an acute, localized inflammatory response characterized by edema (swelling).

In_Vivo_Workflow cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A1 Acclimatize Wistar rats or Swiss albino mice for 1 week A2 Fast animals overnight (with access to water) A1->A2 A3 Divide into groups (n=6): Vehicle, Positive Control (Indomethacin), This compound (various doses) A2->A3 B1 Measure initial paw volume (V0) using a plethysmometer A3->B1 B2 Administer this compound, Vehicle, or Indomethacin (e.g., p.o. or i.p.) B1->B2 B3 After 1h, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw B2->B3 B4 Measure paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan B3->B4 C1 Calculate Paw Edema: ΔV = Vt - V0 B4->C1 C2 Calculate Percentage Inhibition: % Inhibition = [(ΔVc - ΔVt) / ΔVc] x 100 C1->C2 C3 Perform statistical analysis (e.g., ANOVA) C2->C3

Caption: Experimental workflow for carrageenan-induced paw edema model.

Methodology:

  • Animals: Use healthy adult Wistar rats (150-250g) or Swiss albino mice (20-25g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

    • Group II (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw (V₀) using a plethysmometer. c. Administer the vehicle, indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.). d. One hour after administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw. e. Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the increase in paw volume (edema) for each animal: ΔV = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: Percentage Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

5. Considerations for Drug Development

5.1. Bioavailability and Formulation A significant challenge in the clinical development of this compound is its poor water solubility, limited bioavailability, and rapid metabolism. To overcome these hurdles, novel drug delivery systems are being explored. Nanotechnology-based carriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles can enhance solubility, improve the pharmacokinetic profile, and enable targeted delivery. Intranasal delivery using polymeric mixed micelles has also been investigated as a method to bypass first-pass metabolism and deliver this compound directly to the brain.

5.2. Safety and Toxicity this compound is generally recognized as safe (GRAS) by the FDA for its use as a flavoring agent. However, comprehensive safety evaluations are crucial for its development as a pharmaceutical agent.

Table 3: Summary of this compound Safety Profile

Study Type Species Route Metric (Value) Reference
Acute Toxicity (24h) Rat Intraperitoneal (i.p.) LD₅₀: 950 mg/kg
Acute Toxicity (14d) Rat Oral (p.o.) Safe up to 400 mg/kg
Sub-chronic Toxicity Rat Oral (diet) NOAEL: >550 mg/kg/day
Skin Irritation Human Dermal Patch Severe irritant at 32%

| Genotoxicity | In vitro (Ames test) | N/A | Negative | |

While this compound has a favorable safety profile at therapeutic doses, high concentrations can cause skin irritation. Further long-term toxicity and safety pharmacology studies are necessary for clinical translation.

This compound is a compelling natural compound with well-documented anti-inflammatory and antioxidant properties. Its multi-target mechanism of action, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for the development of new therapies for a range of inflammatory diseases. While challenges related to its bioavailability exist, ongoing research into advanced drug delivery systems shows promise for overcoming these limitations. The protocols and data presented here provide a solid foundation for researchers to further explore and harness the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Improving geraniol solubility in aqueous solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for effectively solubilizing geraniol for use in aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound for in vitro experiments?

This compound is an acyclic monoterpene alcohol with very low water solubility, reported at approximately 0.1 g/L (100 mg/L) at 25°C.[1][2] This hydrophobicity makes it difficult to prepare stable, homogenous solutions in aqueous cell culture media, often leading to precipitation and inaccurate dosing.

Q2: What are the most common methods to improve this compound solubility for cell culture?

The most common strategies involve using co-solvents, creating inclusion complexes with cyclodextrins, or formulating this compound into nanocarrier systems like nanoemulsions or liposomes. Each method has distinct advantages and is suitable for different experimental needs.

Q3: How can I use a simple co-solvent like DMSO to dissolve this compound?

Dimethyl sulfoxide (DMSO) is a common choice for preparing a concentrated stock solution of this compound.[1][3] A high-concentration stock (e.g., 20 mM) is prepared in pure DMSO and then diluted to the final working concentration in the cell culture medium.[1] It is critical to ensure the final DMSO concentration in the medium is non-toxic to the cells, typically well below 0.5% (v/v).

Q4: What are cyclodextrins and how do they work to solubilize this compound?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an "inclusion complex." This complex is water-soluble, allowing for a stable dispersion of this compound in the aqueous medium. β-cyclodextrin (β-CD) is frequently used for this purpose.

Q5: What is a this compound nanoemulsion and what are its benefits?

A nanoemulsion is a kinetically stable colloidal dispersion of oil droplets (containing this compound) in an aqueous phase, with droplet sizes typically ranging from 50 to 200 nm. They are created using surfactants (e.g., Tween 80) and often a co-surfactant. Nanoemulsions enhance this compound's stability, improve its miscibility in aqueous media, and can facilitate its interaction with cell membranes.

Q6: Are liposomes a viable option for this compound delivery in cell culture?

Yes, liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound. Liposomal formulations can increase this compound's stability and solubility in the culture medium and act as an effective delivery system. Microfluidics is a modern technique used to prepare stable, uniform liposomes with high encapsulation efficiency.

Q7: What are the typical concentrations of this compound used in cell culture experiments?

The effective concentration of this compound is highly cell-line dependent. Studies have reported cytotoxic and anti-proliferative effects in a wide range, from as low as 1.25 µg/mL to over 400 µM. For example, in one study, concentrations of 10, 25, 50, and 100 µg/mL were used to assess genotoxicity in peripheral blood mononuclear cells (PBMCs), while lower concentrations (1.25, 2.5, and 5 µg/mL) were used for HepG2 cells. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation or cloudiness in media after adding this compound stock. The solubility limit of this compound in the final medium has been exceeded. The stock solution was added too quickly or without sufficient mixing.Prepare a more dilute stock solution to minimize the volume added. Add the stock solution dropwise to the medium while gently vortexing or swirling. Consider using a more robust solubilization method like cyclodextrin complexes or nanoemulsions for higher concentrations.
High cell death observed in the vehicle control group (e.g., DMSO only). The concentration of the co-solvent (DMSO) or surfactant is too high and is causing cytotoxicity.Perform a toxicity curve for the vehicle alone to determine the maximum non-toxic concentration for your cell line. Ensure the final concentration of DMSO is kept consistent across all treatment groups and is typically below 0.5% (v/v).
Inconsistent or poor reproducibility of experimental results. The this compound formulation is unstable and degrading or precipitating over the course of the experiment. This compound is volatile, leading to a decrease in effective concentration over time.Prepare fresh solutions immediately before each experiment. Use a more stable formulation, such as a nanoemulsion or a cyclodextrin inclusion complex, which can protect this compound from degradation and evaporation.
Difficulty achieving the desired this compound concentration. The chosen solubilization method is not efficient enough for the target concentration.Switch to a method with higher loading capacity. Nanoemulsions and liposomes generally have high encapsulation efficiencies. The co-precipitation method for cyclodextrins can also achieve high efficiency.

Quantitative Data Summary

Table 1: Comparison of Common this compound Solubilization Methods

MethodPrinciple of SolubilizationKey AdvantagesKey Disadvantages
Co-Solvent (e.g., DMSO) This compound is dissolved in a water-miscible organic solvent, which is then diluted in aqueous media.Simple, fast, and inexpensive preparation.Potential for solvent cytotoxicity; risk of precipitation upon dilution.
β-Cyclodextrin Inclusion Complex Encapsulation of the hydrophobic this compound molecule within the cyclodextrin's cavity.Increases aqueous solubility; can protect this compound from degradation; low cytotoxicity.Requires specific preparation; encapsulation efficiency can vary.
Nanoemulsion Dispersion of this compound within small oil droplets stabilized by surfactants in an aqueous phase.High stability; enhances interaction with cell membranes; controlled release possible.More complex formulation; requires specific equipment (e.g., sonicator).
Liposomes Encapsulation of this compound within a lipid bilayer vesicle.High biocompatibility; can improve cellular uptake; protects this compound from degradation.Preparation can be complex; stability can be an issue if not prepared correctly.

Table 2: Physicochemical Properties of this compound Nanocarriers

Carrier TypePreparation MethodParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference(s)
β-Cyclodextrin Nanoparticles Co-precipitation111 - 258N/AUp to 79.4
Nanoemulsion Spontaneous Emulsification90.33 ± 5.230.058 ± 0.0007> 90
Nanoemulsion Sonication232.3 ± 2.70.155N/A
Liposomes Microfluidics< 200N/AUp to 92.53

Table 3: Reported Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayIC50 / Effective ConcentrationSolubilization MethodReference(s)
PC-3 (Prostate Cancer) MTT~400 µM (after 72h)N/A
A549 (Lung Carcinoma) SRB, NRU, MTT~50% inhibitionN/A
A431 (Skin Carcinoma) SRB, NRU, MTT~50% inhibitionN/A
Caco-2 (Colonic Cancer) Antiproliferative400 µMN/A
HepG2 (Hepatoma) MTTSignificant viability decrease at ≥ 25 µg/mLN/A
PBMCs (Normal) MTTSignificant viability decrease at ≥ 100 µg/mLN/A

Experimental Protocols & Visualizations

Experimental Workflow

The following diagram outlines a general workflow for selecting a solubilization method and conducting a cell culture experiment with this compound.

G cluster_experiment Cell Culture Experiment start_node Start: Define Experimental Goal decision_node decision_node start_node->decision_node Target this compound Conc.? process_node process_node protocol_node Protocol 1: DMSO Stock process_node->protocol_node Use Protocol 1 decision_node->process_node Low (<100µM) decision_node2 decision_node2 decision_node->decision_node2 High (>100µM) or Need High Stability? treat_cells Treat Cells with This compound Formulation protocol_node->treat_cells end_node End: Analyze & Interpret Results process_node2 Prepare Inclusion Complex decision_node2->process_node2 No process_node3 Prepare Nano-carrier decision_node2->process_node3 Yes protocol_node2 Protocol 2: β-Cyclodextrin Complex process_node2->protocol_node2 Use Protocol 2 protocol_node2->treat_cells protocol_node3 Protocol 3: Nanoemulsion process_node3->protocol_node3 Use Protocol 3 protocol_node3->treat_cells assess_cyto Assess Cytotoxicity (Protocol 4) treat_cells->assess_cyto data_analysis Perform Endpoint Assay (e.g., Western, qPCR) assess_cyto->data_analysis data_analysis->end_node

Caption: General workflow for this compound solubilization and cell treatment.
Protocol 1: Preparation of this compound Stock Solution using DMSO

  • Objective: To prepare a 20 mM stock solution of this compound in DMSO.

  • Materials: this compound (98% purity, liquid), DMSO (cell culture grade).

  • Calculation: this compound M.W. = 154.25 g/mol . Density = ~0.879 g/mL.

    • To make 1 mL of 20 mM solution: (0.020 mol/L) * (154.25 g/mol ) = 3.085 g/L = 3.085 mg/mL.

  • Procedure:

    • Under a sterile hood, accurately pipette 3.085 mg of this compound into a sterile microcentrifuge tube. (Note: As this compound is a liquid, it is often easier to measure by volume. 3.085 mg / 0.879 mg/µL ≈ 3.51 µL).

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Application: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. For example, to make a 200 µM solution in 10 mL of medium, add 100 µL of the 20 mM stock. This results in a final DMSO concentration of 1%, which may be too high. A further 1:10 intermediate dilution of the stock is recommended to keep the final DMSO concentration ≤ 0.1%.

Protocol 2: Preparation of this compound-β-Cyclodextrin (β-CD) Inclusion Complex

This protocol is adapted from the co-precipitation method.

  • Objective: To prepare a water-soluble inclusion complex of this compound and β-CD.

  • Materials: this compound, β-Cyclodextrin (β-CD), Ethanol, Distilled Water.

  • Procedure:

    • Prepare a hydro-alcoholic solution by mixing ethanol and distilled water (e.g., 20:80 v/v).

    • Dissolve β-CD in the hydro-alcoholic solution at a specific concentration (e.g., 500 mg in 20 mL) by heating to ~60-65°C with stirring for 30 minutes.

    • Separately, dissolve a molar equivalent of this compound in a small amount of ethanol. Molar ratios of this compound:β-CD from 1:1 to 1:2 are common.

    • Slowly add the this compound solution to the β-CD solution with continuous, vigorous stirring.

    • Continue stirring the mixture at a controlled temperature (e.g., 37°C) for 1-2 hours.

    • Allow the mixture to stand at room temperature for 4 hours to facilitate complex formation and precipitation.

    • Collect the complex by centrifugation or filtration.

    • Wash the precipitate with a small amount of cold water or ethanol to remove uncomplexed this compound.

    • Dry the resulting powder (e.g., by lyophilization or in a vacuum oven). The powder can be dissolved in cell culture medium.

Protocol 3: Preparation of this compound Nanoemulsion

This protocol is a generalized method based on spontaneous emulsification.

  • Objective: To create a stable oil-in-water (O/W) nanoemulsion of this compound.

  • Materials: this compound (oil phase), Medium Chain Triglyceride (MCT) oil (co-oil, optional), Tween 80 (surfactant), Deionized water or PBS (aqueous phase).

  • Procedure:

    • Prepare the oil phase by mixing this compound with MCT oil (if used).

    • Prepare the aqueous phase containing the surfactant (Tween 80) dissolved in water or PBS.

    • Slowly add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication.

    • Continue the emulsification process for a set time (e.g., 10-15 minutes) until a stable, translucent nanoemulsion is formed.

    • The formulation can be sterilized by passing it through a 0.22 µm syringe filter.

    • Characterize the nanoemulsion for particle size and stability before use in cell culture.

Protocol 4: General Cytotoxicity Assessment (MTT Assay)

This protocol is based on methods described in several studies.

  • Objective: To determine the cytotoxic effect of a this compound formulation on a chosen cell line.

  • Materials: 96-well cell culture plates, cells of interest, complete culture medium, this compound formulation, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound formulation in fresh culture medium. Include a vehicle control (containing the same concentration of solvent/surfactant as the highest this compound dose) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT reagent to each well and incubate for another 3-4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at a wavelength of 550-570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

This compound's Impact on Cancer Cell Signaling

This compound has been shown to exert its antitumor effects by modulating multiple signaling pathways that are hallmarks of cancer. This includes inducing apoptosis (programmed cell death) and inhibiting pathways responsible for cell proliferation.

G cluster_prolif Proliferation & Survival Pathways cluster_apoptosis Apoptotic Pathways geraniol_node This compound prolif Sustaining Proliferative Signaling (e.g., Cyclins, PCNA) geraniol_node->prolif Inhibits apoptosis Resisting Cell Death (Bcl-2 family) geraniol_node->apoptosis Inhibits caspases Caspase Activation (Caspase-3, -9) geraniol_node->caspases Activates pathway_node pathway_node outcome_node outcome_node cell_cycle_arrest Cell Cycle Arrest prolif->cell_cycle_arrest apoptosis->caspases Leads to apoptosis_outcome Induction of Apoptosis caspases->apoptosis_outcome final_outcome Decreased Tumor Cell Growth & Viability cell_cycle_arrest->final_outcome apoptosis_outcome->final_outcome

Caption: Simplified overview of this compound's effect on cancer signaling pathways.

References

Technical Support Center: Minimizing Geraniol Degradation in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize geraniol degradation during microbial fermentation processes.

Troubleshooting Guides

Issue 1: Rapid loss of this compound early in the fermentation.

Q: My this compound concentration is decreasing rapidly within the first 24 hours of fermentation with Saccharomyces cerevisiae. What are the potential causes and how can I address this?

A: Rapid initial loss of this compound is a common issue and can be attributed to several factors:

  • Biotransformation to Citronellol: The yeast enzyme "Old Yellow Enzyme" (encoded by the OYE2 gene) is a primary culprit, reducing this compound to citronellol. This conversion can be significant, with some strains converting over 50% of this compound.[1][2]

  • Esterification to Geranyl Acetate: The alcohol acetyltransferase enzyme, primarily Atf1p (encoded by the ATF1 gene), can acetylate this compound to form geranyl acetate, a less volatile compound with a different aroma profile.[1][2][3]

  • Adsorption to Cell Mass: this compound can adsorb to the surface of yeast cells, making it unavailable in the fermentation broth.

  • Volatility: this compound is a volatile compound, and loss can occur due to evaporation, which can be exacerbated by aeration and agitation.

Troubleshooting Steps:

  • Quantify Biotransformation Products: Analyze your fermentation broth for the presence of citronellol and geranyl acetate using GC-MS. This will help you determine if biotransformation is the primary cause of this compound loss.

  • Metabolic Engineering:

    • To prevent reduction to citronellol, consider deleting the OYE2 gene in your S. cerevisiae strain. Deletion of OYE2 has been shown to dramatically decrease citronellol production.

    • To prevent acetylation, you can delete the ATF1 gene. The atf1Δ mutant shows a significant reduction in the formation of geranyl acetate.

  • Optimize Fermentation Conditions:

    • Aeration: While some oxygen is necessary for yeast health, excessive aeration can increase the activity of certain degradation enzymes and enhance this compound volatility. Consider micro-aerobic or anaerobic conditions after an initial aerobic growth phase.

    • Temperature: Lowering the fermentation temperature (e.g., to 20°C) can reduce the rate of enzymatic degradation and decrease the volatility of this compound.

  • Consider In Situ Product Recovery (ISPR): Implementing an ISPR strategy, such as solvent extraction with a biocompatible organic solvent (e.g., dodecane or oleyl alcohol), can remove this compound from the aqueous phase as it is produced, thus protecting it from enzymatic degradation and reducing its toxicity to the cells.

Issue 2: this compound is being converted to other unwanted byproducts.

Q: Besides citronellol and geranyl acetate, I am observing other unidentified peaks in my GC-MS analysis that seem to be derived from this compound. What could these be and how can I minimize their formation?

A: this compound can be converted into a variety of other monoterpenoids, especially under certain conditions or with specific microbial strains.

  • Isomerization: Acidic conditions in the fermentation broth can lead to the isomerization of this compound to its cis-isomer, nerol, and to other monoterpene alcohols like linalool and α-terpineol.

  • Oxidation: Some microorganisms possess dehydrogenases that can oxidize this compound to geranial, which can be further converted to geranic acid. While this is more common in bacteria like Castellaniella defragrans, some yeast may have limited oxidative capabilities.

Troubleshooting Steps:

  • pH Control: Maintain a stable pH in your fermentation medium. A pH closer to neutral (6.0-7.0) may reduce acid-catalyzed isomerization. However, this needs to be balanced with the optimal pH for your production organism.

  • Strain Selection: Different yeast strains have varying levels of enzymatic activity for biotransformation. If possible, screen several strains to find one with lower byproduct formation.

  • Metabolic Engineering: If specific oxidative pathways are identified in your production host, targeting the responsible dehydrogenase genes for deletion could be a viable strategy.

Issue 3: Poor cell growth and low this compound titers due to toxicity.

Q: My microbial culture is showing poor growth and low final this compound titers. I suspect this compound toxicity is the issue. How can I confirm this and what are the solutions?

A: this compound is known to be toxic to many microorganisms, including E. coli and S. cerevisiae, primarily by disrupting cell membranes. Concentrations as low as 200 mg/L can completely inhibit the growth of some laboratory yeast strains.

Troubleshooting Steps:

  • Assess this compound Toxicity: Perform a toxicity assay to determine the minimum inhibitory concentration (MIC) of this compound for your specific strain. This will give you a baseline for the tolerance level you need to engineer or manage. (See Experimental Protocols section for a detailed protocol).

  • Enhance Strain Tolerance:

    • Metabolic Engineering: Deleting genes involved in peroxisome biogenesis (e.g., PEX30, PEX32) has been shown to increase this compound tolerance in S. cerevisiae.

    • Adaptive Laboratory Evolution (ALE): Gradually exposing your microbial population to increasing concentrations of this compound over successive generations can select for more tolerant mutants.

  • In Situ Product Recovery (ISPR): This is a highly effective strategy to mitigate toxicity. By continuously removing this compound from the fermentation broth, the concentration to which the cells are exposed is kept below the toxic threshold.

    • Solvent Extraction: A two-phase fermentation system with a biocompatible organic solvent can be used to extract this compound.

    • Adsorption: Using resins to adsorb this compound from the medium is another option.

  • Fed-Batch Fermentation: A fed-batch strategy, where the carbon source is fed at a controlled rate, can help maintain a healthy and robust cell population that is more resilient to the toxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in Saccharomyces cerevisiae?

A1: In S. cerevisiae, this compound is primarily degraded through two enzymatic pathways:

  • Reduction: Conversion to citronellol, catalyzed by the "Old Yellow Enzyme" encoded by the OYE2 gene.

  • Acetylation: Conversion to geranyl acetate, catalyzed by the alcohol acetyltransferase encoded by the ATF1 gene.

Q2: How can I accurately quantify this compound and its main degradation products in my fermentation broth?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for quantifying this compound, citronellol, and geranyl acetate. For sample preparation, liquid-liquid extraction with a solvent like dichloromethane or solid-phase microextraction (SPME) can be used to isolate these volatile compounds from the fermentation medium. High-Performance Liquid Chromatography (HPLC) can also be used for this compound quantification. (See Experimental Protocols section for a detailed GC-MS protocol).

Q3: Are there any commercially available yeast strains that are known to have low this compound degradation activity?

A3: The extent of this compound biotransformation is highly strain-dependent. While specific commercial strains are not typically marketed as "low this compound degradation," wine and brewing yeast strains are known to have varying levels of OYE2 and ATF1 expression. It is recommended to screen a selection of commercially available strains for your specific application to identify one with a favorable metabolic profile.

Q4: What is the effect of pH and temperature on this compound stability in the fermentation medium?

A4:

  • pH: Acidic pH can promote the chemical (non-enzymatic) isomerization of this compound to other monoterpenes like linalool and nerol. Maintaining a pH that is optimal for your yeast strain while minimizing acidity can help reduce this degradation.

  • Temperature: Higher temperatures increase the rate of enzymatic reactions, potentially leading to faster degradation of this compound. Additionally, this compound's volatility increases with temperature, which can lead to greater evaporative losses. Fermenting at a lower temperature (e.g., 20-25°C) can help minimize both enzymatic degradation and volatile loss.

Q5: What is in situ product recovery (ISPR) and how can it help minimize this compound degradation?

A5: ISPR involves the continuous removal of a product from the fermentation broth as it is being produced. For this compound, this is beneficial in two main ways:

  • Reduces Toxicity: By keeping the concentration of this compound in the aqueous phase low, ISPR mitigates its toxic effects on the microbial cells, leading to better cell health and productivity.

  • Prevents Degradation: By removing this compound from the vicinity of the cells, it is protected from enzymatic degradation by enzymes like Oye2p and Atf1p. Common ISPR techniques for this compound include liquid-liquid extraction using a biocompatible organic solvent overlay and adsorption onto solid resins.

Data Presentation

Table 1: Effect of Gene Deletion on this compound Biotransformation in Saccharomyces cerevisiae

StrainRelevant GenotypeThis compound Consumed (%)Citronellol Produced (% of initial this compound)Geranyl Acetate Produced (% of initial this compound)Reference
Wild-TypeOYE2, ATF1~50-80%~20-50%~5-20%
oye2ΔΔOYE2, ATF1ReducedSignificantly Reduced (<5%)Similar to Wild-Type
atf1ΔOYE2, ΔATF1Similar to Wild-TypeSimilar to Wild-TypeSignificantly Reduced (<2%)
oye2Δ atf1ΔΔOYE2, ΔATF1Significantly ReducedSignificantly Reduced (<5%)Significantly Reduced (<2%)N/A

Note: The values presented are approximate ranges compiled from multiple studies and can vary depending on the specific yeast strain and fermentation conditions.

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites by GC-MS

1. Sample Preparation (Liquid-Liquid Extraction): a. Take a 1 mL sample of the fermentation broth. b. Add 1 mL of dichloromethane containing an internal standard (e.g., 10 mg/L of α-terpineol). c. Vortex vigorously for 1 minute. d. Centrifuge at 5,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase (dichloromethane) and transfer it to a new vial. f. Add a small amount of anhydrous sodium sulfate to remove any residual water. g. Transfer the dried organic phase to a GC-MS vial.

2. GC-MS Analysis: a. Column: Use a non-polar or semi-polar capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent). b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/minute.
  • Ramp to 250°C at 20°C/minute, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Detector:
  • Operate in electron ionization (EI) mode at 70 eV.
  • Scan range: 40-300 m/z.
  • Identify compounds based on their retention times and mass spectra compared to pure standards.
  • Quantify using the peak area ratio of the analyte to the internal standard.

Protocol 2: Deletion of the OYE2 Gene in S. cerevisiae using CRISPR-Cas9

This protocol provides a general workflow. Specific plasmid vectors and gRNA sequences should be designed based on the chosen CRISPR-Cas9 system and the specific yeast strain.

1. gRNA Design and Plasmid Construction: a. Design a 20-bp guide RNA (gRNA) sequence targeting a specific region within the OYE2 open reading frame. Ensure the gRNA has a high on-target score and low off-target potential using online design tools. b. Synthesize oligonucleotides corresponding to the gRNA sequence. c. Clone the gRNA oligonucleotides into a yeast CRISPR-Cas9 expression vector that co-expresses the Cas9 nuclease and the gRNA. This is typically done via Golden Gate assembly or ligation into a linearized vector.

2. Design of Donor DNA for Homologous Recombination: a. Synthesize a 90-120 bp single-stranded or double-stranded DNA oligonucleotide that will serve as the repair template. b. This donor DNA should contain approximately 40-60 bp of homology to the regions immediately upstream and downstream of the Cas9-induced double-strand break site in the OYE2 gene. The donor DNA will bridge the gap after the gene is excised, effectively deleting it.

3. Yeast Transformation: a. Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method. b. Co-transform the competent cells with the gRNA-Cas9 plasmid and the donor DNA oligonucleotide. c. Plate the transformed cells on selective medium (e.g., synthetic complete medium lacking uracil if the plasmid has a URA3 marker) to select for transformants that have taken up the plasmid. d. Incubate at 30°C for 2-3 days until colonies appear.

4. Verification of Gene Deletion: a. Isolate genomic DNA from several individual colonies. b. Perform colony PCR using primers that flank the OYE2 gene. c. Analyze the PCR products by agarose gel electrophoresis. A successful deletion will result in a smaller PCR product compared to the wild-type strain. d. Confirm the deletion by Sanger sequencing of the PCR product.

Visualizations

Geraniol_Degradation_Pathway cluster_yeast Primary Degradation in S. cerevisiae cluster_bacterial Oxidative Pathway (e.g., in Bacteria) This compound This compound Citronellol Citronellol This compound->Citronellol OYE2 (Reduction) Geranyl_Acetate Geranyl_Acetate This compound->Geranyl_Acetate ATF1 (Acetylation) Geranial Geranial This compound->Geranial This compound Dehydrogenase (Oxidation) Geranic_Acid Geranic_Acid Geranial->Geranic_Acid Geranial Dehydrogenase (Oxidation)

Caption: Metabolic pathways of this compound degradation and biotransformation in microbes.

Troubleshooting_Workflow Start High this compound Loss Observed Quantify Quantify Metabolites (Citronellol, Geranyl Acetate) Start->Quantify HighCitronellol High Citronellol? Quantify->HighCitronellol HighGeranylAcetate High Geranyl Acetate? HighCitronellol->HighGeranylAcetate No DeleteOYE2 Action: Delete OYE2 gene HighCitronellol->DeleteOYE2 Yes PoorGrowth Poor Cell Growth? HighGeranylAcetate->PoorGrowth No DeleteATF1 Action: Delete ATF1 gene HighGeranylAcetate->DeleteATF1 Yes ToxicityAssay Action: Perform Toxicity Assay & Implement ISPR PoorGrowth->ToxicityAssay Yes OptimizeConditions Action: Optimize Conditions (Aeration, Temp, pH) PoorGrowth->OptimizeConditions No DeleteOYE2->HighGeranylAcetate DeleteATF1->PoorGrowth ToxicityAssay->OptimizeConditions End This compound Degradation Minimized OptimizeConditions->End

Caption: A logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: Enhancing Geraniol Bioavailability in Oral Formulations for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with oral formulations of geraniol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges in developing oral formulations of this compound stem from its inherent physicochemical properties. This compound has poor water solubility, is volatile, and can be unstable under physiological conditions.[1][2][3] These factors contribute to its limited oral bioavailability and rapid metabolism, making it difficult to achieve and maintain therapeutic concentrations in preclinical studies.[1][2]

Q2: What are the most effective strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have proven effective in overcoming the challenges of this compound's oral delivery. These include:

  • Nanoemulsions: These systems encapsulate this compound in tiny oil droplets, increasing its solubility and stability in the gastrointestinal tract.

  • Solid Lipid Nanoparticles (SLNs): SLNs are solid lipid-based carriers that can protect this compound from degradation and provide controlled release.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water emulsion in the gut, enhancing this compound's absorption.

  • Emulsified Formulations: Simple emulsification of this compound can significantly improve its absorption compared to administration in a non-emulsified form.

Q3: How do different oral formulations of this compound compare in terms of bioavailability?

A3: The choice of formulation has a dramatic impact on the oral bioavailability of this compound. For instance, a study in rats demonstrated that an emulsified this compound formulation resulted in an absolute bioavailability of 92%, whereas a fiber-adsorbed formulation only achieved 16% bioavailability. While direct comparative studies are limited, nanoformulations like nanoemulsions and SLNs are generally designed to maximize absorption and are expected to offer high bioavailability.

Q4: What are some common issues encountered during the oral gavage of this compound formulations in mice?

A4: Common issues during oral gavage include animal stress, improper tube placement leading to tracheal administration or esophageal injury, and regurgitation of the administered substance. Proper restraint, correct gavage needle size and length, and a slow, steady administration technique are crucial to minimize these risks.

Troubleshooting Guides

Formulation Stability Issues
Problem Potential Cause(s) Troubleshooting Steps
Phase separation or creaming of nanoemulsion - Incorrect surfactant-to-oil ratio- Inadequate homogenization- Ostwald ripening or coalescence over time- Optimize the surfactant and co-surfactant concentrations.- Increase homogenization time or energy.- Store at recommended temperatures (e.g., 4°C) to slow down destabilization processes.
Aggregation or precipitation of Solid Lipid Nanoparticles (SLNs) - Unfavorable zeta potential- Improper storage temperature- Incompatible excipients- Adjust the formulation to achieve a higher absolute zeta potential (>|30| mV) for better electrostatic stabilization.- Store at a temperature that does not induce lipid crystallization changes.- Ensure all excipients are compatible and do not disrupt the nanoparticle structure.
Drug leakage from nanoformulation - High drug loading exceeding the carrier's capacity- Instability of the lipid matrix or surfactant layer- Reduce the initial drug concentration in the formulation.- Select lipids and surfactants that provide a more stable encapsulation of this compound.
Inconsistent particle size in SEDDS after self-emulsification - Suboptimal ratio of oil, surfactant, and cosurfactant- Inadequate mixing upon dilution- Perform a thorough pseudo-ternary phase diagram analysis to identify the optimal component ratios for spontaneous and consistent nanoemulsion formation.- Ensure gentle agitation is sufficient for emulsification as per the formulation design.
Animal Dosing and Handling Issues
Problem Potential Cause(s) Troubleshooting Steps
Resistance during oral gavage tube insertion - Incorrect angle of insertion- Animal is not properly restrained, allowing head movement- Gavage needle is entering the trachea- Ensure the animal's head and neck are extended in a straight line.- Use a firm but gentle scruffing technique to immobilize the head.- If resistance is met, immediately withdraw the needle and re-attempt. Never force the needle.
Animal exhibits coughing or respiratory distress after dosing - Accidental administration into the trachea (aspiration)- Immediately stop the procedure. If signs of distress are severe, humanely euthanize the animal according to institutional guidelines.- Review and practice proper gavage technique to prevent recurrence.
Regurgitation of the administered formulation - Dosing volume is too large for the animal's stomach capacity- Rapid injection of the substance- Adhere to recommended maximum oral gavage volumes (typically 5-10 mL/kg for mice).- Administer the formulation slowly and steadily over several seconds.
Variability in pharmacokinetic data between animals - Inconsistent dosing technique- Differences in animal fasting status- Formulation instability- Ensure all personnel are proficient in the oral gavage procedure.- Standardize the fasting period for all animals before dosing.- Prepare fresh formulations or ensure the stability of the formulation throughout the study period.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from animal studies investigating different oral formulations of this compound.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation (Dose: 50 mg/kg)Cmax (µg/mL)Tmax (min)Absolute Bioavailability (%)Reference
Emulsified this compound276 ± 153092
Fiber-Adsorbed this compound69 ± 43016

Table 2: Pharmacokinetic Parameters of this compound in Mice

Formulation (Dose: 200 mg/kg)Cmax (µg/mL)Tmax (h)Reference
This compound (unspecified oral formulation)0.05 ± 0.011

Experimental Protocols

Preparation of this compound-Loaded Nanoemulsion

This protocol is adapted from a method utilizing spontaneous emulsification.

Materials:

  • This compound

  • Medium Chain Triglycerides (MCT)

  • Tween 80

  • Citrate buffer (5 mM, pH 5.5)

  • Magnetic stirrer

Procedure:

  • Prepare the oil phase by mixing 4 wt% this compound and 6 wt% MCT.

  • Add 15 wt% Tween 80 to the oil phase.

  • Thoroughly blend the mixture on a magnetic stirrer at 800 rpm at 25°C.

  • Gradually titrate the oil-surfactant mixture into 75 wt% of the aqueous phase (5 mM citrate buffer, pH 5.5) at a rate of 1 mL/min while maintaining stirring.

  • Continue stirring for an additional 30 minutes to ensure the formation of a stable nanoemulsion.

  • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential. A typical this compound nanoemulsion prepared by this method may have a mean particle size of approximately 90 nm, a PDI of ~0.06, and a zeta potential of around -18 mV.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This is a general protocol based on the hot homogenization technique.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator (probe type)

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Dissolve the desired amount of this compound into the molten lipid to form the lipid phase.

  • In a separate beaker, heat the aqueous phase (purified water containing the surfactant) to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.

  • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The solid lipid will recrystallize, forming the SLNs.

  • Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a general approach to developing a SEDDS formulation.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Cosurfactant (e.g., Transcutol P, Lauroglycol FCC)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select appropriate excipients.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different weight ratios.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Identify the region in the phase diagram that forms a clear, transparent, and stable nanoemulsion upon gentle agitation. This is the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and cosurfactant from the self-emulsifying region of the phase diagram.

    • Accurately weigh the components and mix them thoroughly until a clear, isotropic mixture is obtained.

    • Dissolve the desired amount of this compound into this mixture.

  • Characterization:

    • Evaluate the self-emulsification time and the resulting droplet size and PDI upon dilution in an aqueous medium.

    • Assess the thermodynamic stability of the SEDDS formulation through centrifugation and freeze-thaw cycles.

Visualizations

Experimental Workflow for Oral Bioavailability Study

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study Animal Study cluster_analysis Sample Analysis & Data Interpretation Formulation Prepare this compound Formulation (e.g., Nanoemulsion, SLN, SEDDS) Characterization Characterize Formulation (Particle Size, Zeta Potential) Formulation->Characterization Dosing Oral Gavage to Fasted Animals Characterization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Sample Processing Blood_Sampling->Sample_Processing HPLC_Analysis This compound Quantification (e.g., HPLC) Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis

Caption: Workflow for assessing the oral bioavailability of this compound formulations.

This compound's Inhibitory Effect on the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits IkB_p P-IκBα IkB->IkB_p NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB_active->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Gene_Expression Induces

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

This compound's Modulation of the MAPK Signaling Pathway

MAPK_Pathway cluster_stimulus Extracellular Stimulus cluster_pathway MAPK Cascade cluster_response Cellular Response Stimulus e.g., Growth Factors, Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates This compound This compound This compound->MAPK Inhibits Phosphorylation Cellular_Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Cellular_Response Regulates

Caption: this compound modulates the MAPK signaling pathway by inhibiting MAPK phosphorylation.

References

Troubleshooting geraniol's interference with cell viability and proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with cell viability and proliferation assays when using geraniol. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using this compound. What are the common causes?

A1: Inconsistent results with this compound can stem from several factors:

  • Compound Precipitation: this compound has low water solubility (0.1 g/L) and may precipitate in your cell culture medium, especially at higher concentrations.[1] This leads to an uneven exposure of cells to the compound.

  • Solvent Effects: this compound is often dissolved in a solvent like DMSO. The final concentration of the solvent itself can impact cell viability and must be consistent across all wells, including controls.[2]

  • Direct Assay Interference: As an antioxidant, this compound may directly interact with the chemistry of metabolic assays (e.g., MTT, WST-1, alamarBlue), leading to false results.[3][4]

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in baseline metabolic activity and, consequently, in the final readings.

Q2: I'm observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound. Why is this happening?

A2: This is a common artifact observed with compounds that interfere with viability assays. The two most likely causes are:

  • Direct Chemical Reduction of Assay Reagent: this compound possesses antioxidant properties.[3] It may directly reduce tetrazolium salts (MTT, WST-1) or resazurin (the active component of alamarBlue) to their colored/fluorescent products (formazan and resorufin, respectively). This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, making it seem like the cells are more viable than they are.

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated viability signals. It is crucial to visually inspect your wells for any signs of precipitation.

Q3: Can this compound's potential autofluorescence interfere with my fluorescence-based assays like alamarBlue?

Q4: What is the best way to prepare this compound for cell-based assays to ensure solubility?

A4: Due to its low water solubility, this compound should be dissolved in an organic solvent to create a concentrated stock solution.

  • Choose a Solvent: 100% DMSO is a common choice.

  • Prepare a High-Concentration Stock: Prepare a stock solution in the range of 20-100 mM in your chosen solvent. For example, to make a 20 mM stock in DMSO, add 3.085 mg of this compound to 1 mL of DMSO.

  • Serial Dilutions: Perform serial dilutions of your stock solution in complete cell culture medium immediately before adding it to your cells. This minimizes the time the compound is at a lower solvent concentration, reducing the risk of precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your experimental wells is low (ideally ≤ 0.1%) and consistent across all wells, including the vehicle control.

Troubleshooting Guides

Problem 1: High Background Signal in "No-Cell" Controls

If you observe a significant signal (color change or fluorescence) in wells containing only media, this compound, and the assay reagent, it strongly suggests direct chemical interference.

Troubleshooting Workflow:

G A High background in 'no-cell' control wells B Potential Cause: This compound directly reduces the assay reagent A->B C Solution 1: Switch to a different assay B->C D Solution 2: Subtract background and validate with another method B->D E Use an endpoint assay that does not measure metabolic reduction, e.g., ATP-based (CellTiter-Glo) or crystal violet staining. C->E F 1. Run a full dose-response of this compound in cell-free media. 2. Subtract the 'no-cell' absorbance/ fluorescence from all cellular data. 3. Confirm key findings with an orthogonal assay (e.g., cell counting). D->F

Caption: Troubleshooting direct assay interference by this compound.

Problem 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can often be traced back to issues with compound solubility or experimental setup.

Troubleshooting Workflow:

G A Inconsistent/ Non-reproducible results B Check for Precipitation A->B C Optimize Vehicle Control A->C D Standardize Cell Seeding A->D E Visually inspect wells under a microscope. If precipitate is present, lower the final concentration of this compound or optimize the solvent concentration. B->E F Ensure the final DMSO concentration is identical in all treated wells and the vehicle control. The recommended final concentration is ≤ 0.1%. C->F G Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers are plated in each well. D->G

Caption: Addressing sources of experimental variability.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
PC-3ProstateMTT72~250-1000
A431SkinMTT/SRB/NRU-~50% inhibition
A549LungMTT/SRB/NRU-~50% inhibition
MCF-7Breast---
Caco-2Colon---
HepG2Liver---

Note: IC50 values can vary significantly based on the assay used, cell line, and experimental conditions.

Table 2: this compound Solubility and Stock Solution Preparation

PropertyValueReference
Water Solubility100 mg/L at 25 °C
DMSO Solubility≥ 100 mg/mL
Molecular Weight154.25 g/mol
Example Stock Solution (20 mM in DMSO)
Mass of this compound3.085 mg
Volume of DMSO1 mL

Experimental Protocols

To mitigate the potential for interference, the following protocols include critical control groups.

General Experimental Workflow:

workflow cluster_prep Preparation cluster_treat Treatment cluster_controls Control Groups cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (e.g., 20 mM in 100% DMSO) C Prepare serial dilutions of this compound in culture medium. Maintain constant final DMSO concentration (e.g., 0.1%). A->C B Seed cells in 96-well plate and allow to adhere overnight D Add this compound dilutions and controls to cells. Incubate for desired time (e.g., 24-72h). B->D C->D E Add Assay Reagent (MTT, WST-1, or alamarBlue) D->E Ctrl1 Untreated Cells Ctrl2 Vehicle Control (Medium + 0.1% DMSO) Ctrl3 No-Cell Control (Medium + this compound + Reagent) Ctrl4 Positive Control (e.g., Doxorubicin) F Incubate for recommended time (e.g., 1-4 hours) E->F G Read Absorbance/ Fluorescence F->G H Subtract background from 'No-Cell' controls G->H I Normalize data to Vehicle Control H->I J Plot dose-response curve and calculate IC50 I->J

Caption: General workflow for cell viability assays with this compound.

Protocol 1: MTT Assay

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound (in medium with a constant final DMSO concentration, e.g., 0.1%) to the cells. Include vehicle control wells (medium + DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm.

  • Controls:

    • Vehicle Control: To assess the effect of the solvent.

    • No-Cell Control: To check for direct reduction of MTT by this compound. Prepare wells with medium, this compound dilutions, and MTT, but no cells.

Protocol 2: WST-1 Assay

This assay uses a water-soluble tetrazolium salt that is reduced to a soluble formazan, simplifying the procedure.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. The optimal time may vary by cell type.

  • Measurement: Gently shake the plate and measure the absorbance between 420-480 nm.

  • Controls:

    • Vehicle Control: To assess the effect of the solvent.

    • No-Cell Control: To check for direct reduction of WST-1 by this compound.

Protocol 3: alamarBlue (Resazurin) Assay

This assay measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • alamarBlue Addition: Add alamarBlue reagent to each well at 10% of the culture volume (e.g., 10 µL for 100 µL of medium).

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read fluorescence with excitation at 560 nm and emission at 590 nm. Absorbance can also be read at 570 nm.

  • Controls:

    • Vehicle Control: To assess the effect of the solvent.

    • No-Cell Control (Colorimetric/Fluorometric): To check for direct reduction of resazurin by this compound.

    • No-Cell Control (Autofluorescence): To check for this compound's intrinsic fluorescence, prepare wells with medium and this compound dilutions but without the alamarBlue reagent.

Signaling Pathways Affected by this compound

This compound has been shown to affect multiple signaling pathways in cancer cells, primarily leading to cell cycle arrest and apoptosis.

G cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound CDK4 CDK4 ↓ This compound->CDK4 CyclinD1 Cyclin D1 ↓ This compound->CyclinD1 p27Kip1 p27Kip1 ↑ This compound->p27Kip1 Bcl2 Bcl-2 ↓ This compound->Bcl2 Bax Bax ↑ This compound->Bax G1_Arrest G1 Phase Arrest CDK4->G1_Arrest CyclinD1->G1_Arrest p27Kip1->G1_Arrest Caspase3 Caspase-3 Activation ↑ Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by this compound.

References

Overcoming limitations in scaling up the microbial production of geraniol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microbial production of geraniol. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the scaling-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

The most commonly engineered microbial hosts for this compound production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1][2] Yarrowia lipolytica is also emerging as a promising chassis due to its oleaginous nature and high precursor availability.[3][4] Recent advancements have led to significant titers in both E. coli (up to 13.2 g/L) and S. cerevisiae (up to 5.5 g/L), establishing a strong foundation for industrial application.[1]

Q2: Which metabolic pathway is engineered for this compound biosynthesis?

This compound production in non-native hosts relies on the heterologous expression of a this compound synthase (GES) which converts the native intermediate geranyl diphosphate (GPP) into this compound. To increase the availability of GPP, the endogenous mevalonate (MVA) pathway is typically upregulated. This pathway synthesizes the C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form GPP.

Q3: What are the main bottlenecks that limit high-titer this compound production?

Scaling up this compound production is often hindered by several key factors:

  • This compound Toxicity: this compound is inherently toxic to microbial cells, which can inhibit growth and limit product accumulation. For instance, concentrations as low as 200-300 mg/L can completely inhibit the growth of E. coli and S. cerevisiae.

  • Insufficient Precursor Supply: The pool of the direct precursor, geranyl diphosphate (GPP), is often limited. The native farnesyl diphosphate synthase (encoded by ERG20 in yeast) preferentially converts GPP to farnesyl diphosphate (FPP), channeling carbon away from monoterpene synthesis.

  • Byproduct Formation: Endogenous host enzymes can convert this compound into other, often undesired, monoterpenoids like nerol, geranial, or citronellol, reducing product specificity. In E. coli, this compound can also be esterified to geranyl acetate.

  • Product Volatility: this compound is a volatile compound, and significant product loss can occur due to evaporation during fermentation, especially in solvent-free systems.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low this compound Titer and Yield

Potential Cause 1: Insufficient GPP Precursor Supply

  • Solution: Enhance the metabolic flux through the mevalonate (MVA) pathway.

    • Overexpress Key MVA Pathway Genes: Increase the expression of genes such as tHMG1 (a truncated version of HMG-CoA reductase) and IDI1 (isopentenyl diphosphate isomerase).

    • Engineer Farnesyl Diphosphate Synthase (Erg20p): The native Erg20p in S. cerevisiae has a high affinity for GPP, quickly converting it to FPP. Introduce mutations (e.g., F96W-N127W) into ERG20 to shift its specificity towards GPP production, thereby increasing the precursor pool available for this compound synthase.

Potential Cause 2: Inefficient this compound Synthase (GES) Activity

  • Solution: Optimize the expression and function of the this compound synthase.

    • Screen Different GES Homologs: Test GES enzymes from various plant sources, such as Valeriana officinalis (VoGES) or Catharanthus roseus (CrGES), as their activities can vary significantly in a heterologous host.

    • Truncate Chloroplast Signal Peptides: Many plant-derived GES enzymes contain N-terminal signal peptides for targeting to plastids. Removing these sequences (truncation) often improves their cytosolic expression and activity, leading to higher this compound titers.

Potential Cause 3: Suboptimal Fermentation Conditions

  • Solution: Optimize the culture environment to maximize productivity.

    • Adjust Carbon-to-Nitrogen (C/N) Ratio: In Y. lipolytica, the C/N ratio is critical for regulating acetyl-CoA flux; optimizing this ratio can significantly boost production.

    • Control pH and Temperature: Standard parameters (e.g., 30°C for yeast) should be tested and optimized for your specific engineered strain.

    • Ensure Adequate Aeration: Proper oxygen supply is crucial for cell health and metabolic activity. Use baffled flasks and vigorous shaking (e.g., 250 rpm) in shake flask studies.

Issue 2: Poor Cell Growth and Evidence of Toxicity

Potential Cause: Cellular Toxicity of this compound

  • Solution 1: Implement in situ product removal using a two-phase fermentation system.

    • Introduce a non-toxic, immiscible organic solvent (e.g., dodecane, isopropyl myristate) to the culture medium. The hydrophobic this compound will partition into the organic phase, lowering its concentration in the aqueous phase and thus reducing cellular toxicity.

  • Solution 2: Convert this compound to a less toxic derivative in vivo.

    • Co-express an alcohol acyltransferase (AAT) to convert this compound into geranyl acetate. Geranyl acetate is less toxic to microbial cells and has low water solubility, facilitating its partitioning into an organic overlay. The this compound can be recovered later by hydrolysis of the ester. This strategy has been used to produce up to 4.8 g/L of geranyl acetate in E. coli.

  • Solution 3: Enhance host tolerance through genetic engineering.

    • In S. cerevisiae, deleting genes like OYE2 (an NADPH oxidoreductase involved in this compound metabolism) or engineering transporter proteins can improve tolerance and increase final titers.

Issue 3: Low Product Purity and Multiple Byproducts Detected

Potential Cause 1: Endogenous Enzyme Activity

  • Solution: Identify and remove genes responsible for this compound bioconversion.

    • In E. coli, endogenous dehydrogenases can convert this compound to geranial. The enzyme YjgB has been identified as a major contributor to this reaction. Deleting the yjgB gene can significantly increase this compound yield and purity.

Potential Cause 2: Biotransformation into Other Monoterpenoids

  • Solution: Prevent undesired enzymatic modifications.

    • As mentioned, converting this compound to geranyl acetate in vivo not only reduces toxicity but also "protects" the molecule from being converted into other monoterpenoids, leading to a significant improvement in product specificity. In some cases, this strategy resulted in geranyl acetate being the sole monoterpenoid product observed.

Quantitative Data Summary

The following tables summarize reported this compound and geranyl acetate titers achieved in various engineered microbial hosts.

Table 1: this compound Production in Engineered Microbes

Host OrganismKey Genetic Modifications / StrategyTiter (mg/L)Reference
Escherichia coliOverexpression of MVA pathway, GES, GPPS68.6
Escherichia coliTwo-phase fermentation with Aes overexpression2,000
Escherichia coliHydrolysis of geranyl acetate13,200
Saccharomyces cerevisiaeOverexpression of mutant ERG20(F96W-N127W) & MVA pathway293
Saccharomyces cerevisiaeDynamic control of ERG20, OYE2 deletion1,690
Saccharomyces cerevisiaeGeneral metabolic and process engineering5,500
Yarrowia lipolyticaOverexpression of MVA pathway, tCrGES483
Yarrowia lipolyticaOptimized glucose concentration1,000

Table 2: Geranyl Acetate Production in Engineered E. coli

Key Genetic Modifications / StrategyTiter (g/L)Reference
Co-expression of AAT, two-phase system4.8
Supplementation with 20 mM acetic acid0.94

Key Experimental Protocols

Protocol 1: Shake Flask Fermentation of Engineered S. cerevisiae

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into a 15 mL tube containing 5 mL of sterile synthetic complete (SC) drop-out medium. Incubate for 24 hours at 30°C with shaking at 250 rpm.

  • Main Culture: Inoculate 50 mL of the same sterile medium in a 250 mL baffled flask with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Two-Phase System (Optional): To mitigate toxicity and product loss, add a sterile organic solvent (e.g., dodecane) to the culture at a 1:10 v/v ratio.

  • Incubation: Incubate the main culture at 30°C with vigorous shaking (250 rpm) for 72-96 hours.

  • Sampling: Collect 1 mL samples periodically to measure cell growth (OD₆₀₀) and for product analysis.

Protocol 2: Quantification of this compound by GC-MS

  • Sample Preparation: Take a 1 mL aliquot of the fermentation broth (if using a two-phase system, sample the organic layer).

  • Extraction: Add an equal volume of an organic solvent such as ethyl acetate or n-hexane, containing a suitable internal standard (e.g., undecane).

  • Phase Separation: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

  • GC-MS Analysis: Carefully transfer the organic layer to a new vial. Inject 1 µL of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with a suitable capillary column (e.g., HP-5ms).

  • GC Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Quantification: Operate the mass spectrometer in full scan mode to identify this compound based on its retention time and mass spectrum. Use selected ion monitoring (SIM) mode for accurate quantification against a standard curve of pure this compound.

Visualizations

Geraniol_Pathway Engineered Mevalonate (MVA) Pathway for this compound Production AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Erg10 HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Erg13 Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 (Overexpressed) MVP Mevalonate-5-P Mevalonate->MVP Erg12 MVPP Mevalonate-5-PP MVP->MVPP Erg8 IPP IPP MVPP->IPP Erg19 DMAPP DMAPP IPP->DMAPP IDI1 (Overexpressed) GPP GPP IPP->GPP Erg20 (Mutant) DMAPP->GPP Erg20 (Mutant) FPP FPP (Byproduct Pathway) GPP->FPP Erg20 (Native) This compound This compound (Product) GPP->this compound GES (Heterologous) Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield Start Low this compound Titer CheckGrowth Is cell growth inhibited? Start->CheckGrowth CheckPurity Are byproducts present? CheckGrowth->CheckPurity No Toxicity Toxicity Issue CheckGrowth->Toxicity Yes CheckPrecursor Low precursor flux likely cause CheckPurity->CheckPrecursor No Byproducts Byproduct Issue CheckPurity->Byproducts Yes SolvePrecursor Enhance MVA pathway (e.g., tHMG1, IDI1 overexpression) Use mutant Erg20p CheckPrecursor->SolvePrecursor SolveToxicity Implement two-phase system or in vivo detoxification Toxicity->SolveToxicity SolveByproducts Knock out competing enzymes or use esterification strategy Byproducts->SolveByproducts OptimizeFermentation Optimize fermentation conditions (media, temp, aeration) SolvePrecursor->OptimizeFermentation Experimental_Workflow General Experimental Workflow Strain Strain Engineering (Gene integration/ deletion) Ferment Shake Flask Fermentation Strain->Ferment Extract Product Extraction (Solvent) Ferment->Extract Analyze Analysis (GC-MS) Extract->Analyze Data Data Interpretation & Optimization Analyze->Data Data->Strain Iterate

References

Technical Support Center: Alleviating Geraniol Cytotoxicity in Microbial Hosts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with geraniol cytotoxicity in microbial host strains during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound cytotoxicity in microbial hosts like E. coli and Saccharomyces cerevisiae?

A1: this compound, an acyclic monoterpene alcohol, primarily exerts its toxic effects by disrupting the integrity and function of the cell membrane.[1][2][3] This disruption can lead to increased membrane permeability, loss of essential ions and metabolites, and ultimately, cell death.[1] In Saccharomyces cerevisiae, this compound has been shown to induce both necrotic and apoptotic cell death.[1] At sub-lethal concentrations, it can trigger the accumulation of reactive oxygen species (ROS), leading to metacaspase-mediated apoptosis.

Q2: My microbial culture's growth is severely inhibited even at low this compound concentrations. What are the initial steps to address this?

A2: Severe growth inhibition at low this compound concentrations suggests high sensitivity of your host strain. Here are some initial strategies to consider:

  • Optimize Culture Conditions: Ensure that other culture parameters such as temperature, pH, and nutrient availability are optimal for your specific microbial strain. Sub-optimal conditions can exacerbate the toxic effects of this compound.

  • Gradual Adaptation: Instead of exposing the cells to a high initial concentration of this compound, try a gradual adaptation approach. Start with a very low, non-inhibitory concentration and incrementally increase it as the culture adapts. This is a form of adaptive laboratory evolution (ALE).

  • Use a More Robust Host Strain: Some microbial strains are naturally more tolerant to solvents and toxic compounds. Consider screening different strains or species for higher intrinsic this compound tolerance.

Q3: How can I prevent the loss of this compound due to its volatility during fermentation?

A3: this compound is a volatile compound, and significant loss can occur during fermentation, impacting your final product titer. A common and effective strategy is to implement a two-phase cultivation system. By adding an organic solvent that is immiscible with the culture medium (e.g., isopropyl myristate), a second phase is created where the this compound can partition. This in situ product recovery method not only prevents volatilization but also reduces the concentration of this compound in the aqueous phase, thereby alleviating its cytotoxicity.

Q4: I am observing the bioconversion of this compound into other compounds like geranyl acetate or citronellol. How can I minimize these side reactions?

A4: The bioconversion of this compound into other products is a common issue caused by the activity of endogenous enzymes in the host organism.

  • In E. coli, this compound can be converted to other geranoids. Deletion of genes encoding certain dehydrogenases, such as yjgB, has been shown to reduce this conversion and increase this compound production.

  • In S. cerevisiae, this compound can be converted to geranyl acetate by alcohol acetyltransferases (e.g., Atf1) and reduced to citronellol by oxidoreductases (e.g., Oye2). Deleting the genes encoding these enzymes can significantly improve the specificity of this compound production.

  • An alternative strategy is to co-express an alcohol acyltransferase (AAT) to specifically convert this compound to geranyl acetate, which is often less toxic and can be easily recovered.

Troubleshooting Guides

Problem 1: Low this compound titer despite successful expression of the biosynthetic pathway.

Possible Cause Troubleshooting Step
This compound Cytotoxicity Implement strategies to enhance host tolerance, such as membrane engineering, overexpression of efflux pumps, or adaptive laboratory evolution.
Precursor Limitation Ensure a sufficient supply of the precursor geranyl diphosphate (GPP). This may involve overexpressing key enzymes in the upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.
Suboptimal Enzyme Expression Optimize the expression levels of this compound synthase (GES) and GPP synthase (GPPS). This can be achieved by using different promoters, ribosome binding sites, or by employing fusion tags to enhance protein stability and activity.
Product Volatilization Employ a two-phase fermentation system to capture the volatile this compound in an organic overlay.
Product Degradation/Conversion Identify and delete genes responsible for the bioconversion of this compound to other compounds.

Problem 2: Inconsistent results in this compound tolerance experiments.

Possible Cause Troubleshooting Step
Inoculum Variability Standardize the inoculum preparation. Ensure that the age, density, and physiological state of the cells are consistent across experiments.
Inaccurate this compound Concentration This compound is volatile and can adhere to plastics. Prepare fresh this compound stock solutions for each experiment and use glass vessels where possible. Verify the final concentration in the medium.
Evolution of Resistance If serially passaging cultures, be aware that adaptive evolution can occur, leading to increased tolerance over time. For consistent results, use fresh cultures from frozen stocks for each independent experiment.
Media Composition Effects The composition of the culture medium can influence this compound toxicity. Ensure the medium composition is consistent and consider that some media components may interact with this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on strategies to alleviate this compound cytotoxicity and improve production.

Strategy Microbial Host Key Modification This compound/Derivative Titer Fold Improvement Reference
Metabolic EngineeringEscherichia coliOverexpression of MVA pathway and O. basilicum GES; deletion of yjgB182.5 mg/L this compound~2-fold (vs. wild-type control)
Metabolic Engineering & Fusion Tag EvolutionEscherichia coliBioprospecting of GPPS and GES, host cell selection, and modified E1* fusion tag on GES2124.1 mg/L this compound46.4-fold (initial strain vs. final)
Two-Phase FermentationEscherichia coliOverexpression of key pathway proteins and addition of isopropyl myristate2.0 g/L this compound-
In vivo EsterificationEscherichia coliCo-expression of an alcohol acyltransferase with the this compound biosynthetic pathway4.8 g/L Geranyl Acetate-
Peroxisomal Compartmentalization & Host ToleranceSaccharomyces cerevisiaeDeletion of pex30Δ and pex32Δ for tolerance; localization of pathway to peroxisomes-80% increase in titer (vs. cytosolic pathway)

Detailed Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using a Growth Inhibition Assay

This protocol details a method to determine the minimum inhibitory concentration (MIC) of this compound for a microbial host strain.

  • Prepare Inoculum: Inoculate a single colony of the microbial strain into 5 mL of appropriate liquid medium (e.g., LB for E. coli, YPD for S. cerevisiae). Incubate overnight at the optimal temperature with shaking.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10% v/v) in ethanol or another suitable solvent.

  • Set up Microplate Assay:

    • In a 96-well microplate, add 180 µL of fresh medium to each well.

    • Create a two-fold serial dilution of the this compound stock solution across the wells. Leave some wells without this compound as a positive control for growth.

    • Inoculate each well with 20 µL of the overnight culture, diluted to a starting OD600 of 0.05.

  • Incubation and Measurement:

    • Incubate the microplate at the optimal growth temperature.

    • Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.

  • Data Analysis: Plot the growth curves for each this compound concentration. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Implementing a Two-Phase Cultivation System for In Situ Product Recovery

This protocol describes how to set up a two-phase fermentation to mitigate this compound toxicity and prevent its volatilization.

  • Prepare Fermentation Medium: Prepare the desired volume of fermentation medium in a bioreactor or shake flask. Autoclave to sterilize.

  • Prepare Organic Overlay: Select a biocompatible and water-immiscible organic solvent, such as dodecane or isopropyl myristate. Sterilize the solvent by filtration through a 0.22 µm filter.

  • Inoculation and Cultivation:

    • Inoculate the sterile fermentation medium with the production strain.

    • Allow the culture to grow to a desired cell density (e.g., early to mid-exponential phase).

  • Add Organic Overlay: Aseptically add the sterile organic solvent to the culture to form a second phase. A typical ratio is 1:10 or 1:5 (organic:aqueous phase, v/v).

  • Induce Production: If using an inducible promoter system, add the inducer to start this compound production.

  • Sampling and Analysis:

    • Continue the fermentation under optimal conditions.

    • At regular intervals, take samples from both the aqueous and organic phases.

    • Separate the phases by centrifugation.

    • Extract this compound from the aqueous phase using a suitable solvent (e.g., ethyl acetate).

    • Analyze the this compound concentration in the organic phase and the aqueous phase extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Geraniol_Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Microbial Cell Geraniol_ext This compound Geraniol_int This compound (intracellular) Geraniol_ext->Geraniol_int Diffusion Membrane Cell Membrane Geraniol_int->Membrane Disruption ROS Reactive Oxygen Species (ROS) Geraniol_int->ROS Induces EffluxPump Efflux Pump Geraniol_int->EffluxPump Substrate for Necrosis Necrosis Membrane->Necrosis leads to Apoptosis Apoptosis ROS->Apoptosis triggers EffluxPump->Geraniol_ext Export

Caption: Mechanism of this compound cytotoxicity and a key resistance strategy.

Alleviation_Strategies_Workflow Start This compound Cytotoxicity Observed Strategy1 Membrane Engineering Start->Strategy1 Strategy2 Efflux Pump Overexpression Start->Strategy2 Strategy3 Adaptive Laboratory Evolution (ALE) Start->Strategy3 Strategy4 In Situ Product Recovery Start->Strategy4 Strategy5 Metabolic Engineering (Detoxification/Conversion) Start->Strategy5 Outcome Increased this compound Tolerance & Production Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome Strategy5->Outcome

Caption: Overview of strategies to alleviate this compound cytotoxicity.

References

Stabilizing geraniol in topical formulations for consistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of geraniol in topical formulations for consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to this compound stability in topical formulations?

A1: this compound is susceptible to degradation due to its chemical structure. The primary challenges include:

  • Oxidation: Exposure to air can cause this compound to oxidize, leading to the formation of degradation products like geranial (citral) and geranic acid. This can alter the biological activity and sensory properties of the formulation.[1][2][3]

  • Isomerization: this compound can isomerize to other terpenes like nerol or linalool, which may have different biological effects.[4]

  • Volatility: this compound is a volatile compound, which can lead to a decrease in its concentration in the formulation over time, especially at elevated temperatures.[5]

  • Low Water Solubility: this compound's poor water solubility makes it challenging to incorporate into aqueous-based topical formulations and can lead to phase separation.

Q2: What are the most effective methods for stabilizing this compound?

A2: Several methods can be employed to enhance the stability of this compound in topical formulations:

  • Encapsulation: This is a highly effective method to protect this compound from environmental factors. Common techniques include:

    • Nanoemulsions: Encapsulating this compound in the oil phase of a nanoemulsion can significantly improve its stability and bioavailability.

    • Microencapsulation (Spray-Drying): This technique can create a protective barrier around this compound, preserving its functional characteristics.

    • Inclusion Complexes: Using molecules like cyclodextrins or modified starches to form inclusion complexes can enhance this compound's thermal stability.

  • Use of Antioxidants: Incorporating antioxidants into the formulation can help prevent the oxidative degradation of this compound.

  • pH Optimization: The stability of this compound formulations, particularly emulsions, can be pH-dependent. For instance, some this compound-loaded emulsions show better stability at a pH of 5.

  • Proper Storage: Storing formulations in airtight containers, protected from light, and at controlled temperatures (e.g., 4°C) is crucial to minimize degradation.

Q3: How can I determine the concentration and encapsulation efficiency of this compound in my formulation?

A3: The concentration and encapsulation efficiency of this compound can be determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying this compound in complex matrices like creams and emulsions.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are also standard methods for the analysis of volatile compounds like this compound.

  • UV-Visible Spectrophotometry: This method can be used for routine quantification, especially for determining encapsulation efficiency, by measuring the absorbance of this compound at its maximum absorption wavelength (around 209 nm).

Troubleshooting Guides

Issue 1: Physical Instability of the Formulation (e.g., phase separation, creaming, changes in viscosity)
Probable Cause Recommended Solution
Inappropriate emulsifier or surfactant concentration. Optimize the type and concentration of the emulsifier/surfactant system. For nanoemulsions, a synergistic combination of surfactants like saponin and lecithin can improve stability.
Incorrect homogenization or sonication parameters. Adjust the energy input during emulsification. For high-energy methods like ultrasonication, optimize the duration and power to achieve a stable droplet size.
Ostwald Ripening or Coalescence in nanoemulsions. These are common destabilization mechanisms in nanoemulsions. Consider using a combination of surfactants or adding a ripening inhibitor.
Inappropriate pH of the aqueous phase. Measure and adjust the pH of the formulation. Some this compound emulsions are more stable in a slightly acidic pH range (e.g., pH 4-5).
Incompatible formulation components. Review all excipients for potential interactions that could lead to instability.
Storage at inappropriate temperatures. Store the formulation at the recommended temperature, often refrigerated (4°C), to slow down degradation processes. High temperatures can accelerate instability.
Issue 2: Chemical Degradation of this compound (e.g., loss of potency, change in odor or color)
Probable Cause Recommended Solution
Oxidation due to air exposure. Prepare and store the formulation in airtight containers. Consider purging the headspace of the container with an inert gas like nitrogen. Incorporate an effective antioxidant into the formulation.
Photodegradation from light exposure. Store the formulation in light-protected containers (e.g., amber glass).
Hydrolysis or other reactions due to extreme pH. Ensure the pH of the formulation is within a stable range for this compound.
Thermal degradation. Avoid exposing the formulation to high temperatures during preparation and storage.

Data Presentation

Table 1: Stability of this compound Nanoemulsion under Different pH Conditions

pHMean Particle Size (nm)This compound Content (%)Observation
2.0IncreasedDecreasedLess Stable
3.0IncreasedDecreasedLess Stable
4.0Slightly IncreasedSlightly DecreasedModerately Stable
5.0SmallestHighestMost Stable
6.0IncreasedDecreasedLess Stable
7.0IncreasedDecreasedLess Stable
8.0IncreasedDecreasedLess Stable
9.0IncreasedDecreasedLess Stable

Data is synthesized from a study on this compound nanoemulsions (G-NE) which showed the best physical stability at pH 5.0.

Table 2: Thermal Stability of this compound Nanoemulsion (G-NE) after 30 minutes

TemperatureObservationMean Particle SizeThis compound Content
60°CMilky white, oil-water separationIncreasedDropped
70°CMilky white, oil-water separationIncreasedDropped
80°CMilky white, oil-water separationIncreasedDropped

This demonstrates the thermodynamic instability of the nanoemulsion at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

This protocol is based on the spontaneous emulsification method.

Materials:

  • This compound (4 wt%)

  • Medium Chain Triglyceride (MCT) (6 wt%)

  • Tween 80 (15 wt%)

  • 5 mM Citrate Buffer (pH 5.5) (75 wt%)

  • Magnetic stirrer

Procedure:

  • Prepare the oil phase by combining this compound and MCT.

  • Add the surfactant (Tween 80) to the oil phase.

  • Thoroughly mix the oil-surfactant mixture on a magnetic stirrer at 25°C and 800 rpm/min.

  • Gradually titrate the oil-surfactant mixture into the aqueous phase (citrate buffer) at a rate of 1 ml/min while continuously stirring.

  • Continue stirring for a specified period to ensure the formation of a stable nanoemulsion.

Protocol 2: Determination of this compound Content and Encapsulation Efficiency (EE) by UV-Vis Spectrophotometry

This protocol is adapted from a study on this compound nanoemulsions.

A. Total this compound Content (Wt):

  • Take 500 µl of the this compound nanoemulsion (G-NE) and place it in a 10 ml volumetric flask.

  • Add an appropriate amount of anhydrous ethanol to dissolve the nanoemulsion.

  • Sonicate for 15 minutes to ensure complete disruption of the nanoparticles.

  • Bring the volume up to the 10 ml mark with anhydrous ethanol.

  • Take 0.1 ml of this solution and dilute it to 10 ml with anhydrous ethanol.

  • Measure the absorbance using a UV spectrophotometer at the maximum absorption wavelength of this compound (approximately 209 nm).

  • Calculate the total this compound content (Wt) using a pre-established standard curve.

B. Free this compound Content (Wf):

  • Take 500 µl of the G-NE and place it in an ultrafiltration tube.

  • Centrifuge at 10,000 r/min for 15 minutes to separate the free this compound in the supernatant from the encapsulated this compound.

  • Aspirate the filtrate (supernatant) and dissolve it in anhydrous ethanol in a 10 ml volumetric flask.

  • Measure the absorbance of this solution at the maximum absorption wavelength of this compound.

  • Calculate the free this compound content (Wf) using the standard curve.

C. Encapsulation Efficiency (EE) Calculation: EE (%) = [(Wt - Wf) / Wt] x 100

Protocol 3: HPLC Method for this compound Quantification in a Topical Cream

This is a general guideline based on established methods for similar compounds in cream formulations.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm, 150 mm x 2.1 mm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60, v/v).

  • Flow Rate: 0.35 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a known amount of the this compound-containing cream.

  • Disperse the cream in a suitable solvent in which this compound is soluble (e.g., isopropyl alcohol).

  • Vortex and/or sonicate to ensure complete extraction of this compound.

  • Centrifuge the sample to precipitate any insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

Quantification:

  • Prepare a standard curve of this compound in the same solvent used for sample preparation.

  • Calculate the concentration of this compound in the cream sample based on the peak area from the chromatogram and the standard curve.

Visualizations

Signaling Pathways

Geraniol_Anti_inflammatory_Pathway cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS inhibits NFkB_Inhibitor IκBα This compound->NFkB_Inhibitor prevents degradation Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Inhibitor induces degradation NFkB NF-κB NFkB_Inhibitor->NFkB inhibits NFkB_Active Active NF-κB (p65/p50) NFkB->NFkB_Active activation Nucleus Nucleus NFkB_Active->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_Active->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Keap1 Keap1 Keap1->Nrf2 sequesters for degradation Nrf2_Active Active Nrf2 Nrf2->Nrf2_Active activation Nrf2_Active->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress Reduced_Oxidative_Stress->ROS scavenges

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Experimental Workflows

Geraniol_Stability_Workflow Start Start: This compound Formulation Stability_Protocol ICH Stability Protocol (e.g., Q1A(R2)) Start->Stability_Protocol Storage_Conditions Set Storage Conditions - Long-term (e.g., 25°C/60% RH) - Accelerated (e.g., 40°C/75% RH) Stability_Protocol->Storage_Conditions Time_Points Define Time Points (e.g., 0, 1, 3, 6 months) Stability_Protocol->Time_Points Sampling Sample Withdrawal at each Time Point Storage_Conditions->Sampling Time_Points->Sampling Physical_Tests Physical Characterization - Visual Inspection - pH Measurement - Viscosity - Particle Size Analysis Sampling->Physical_Tests Chemical_Tests Chemical Analysis (HPLC or GC) - this compound Assay - Degradation Products Sampling->Chemical_Tests Data_Analysis Data Analysis and Shelf-life Estimation Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis End End: Stability Report Data_Analysis->End

Caption: Workflow for assessing the stability of this compound formulations.

Geraniol_Degradation_Pathway This compound This compound Oxidation Oxidation (Air Exposure) This compound->Oxidation Isomerization Isomerization This compound->Isomerization Geranial Geranial (Citral) Oxidation->Geranial Primary Oxidation Geranic_Acid Geranic Acid Geranial->Geranic_Acid Further Oxidation Nerol Nerol Isomerization->Nerol Linalool Linalool Isomerization->Linalool

Caption: Simplified degradation pathways of this compound.

References

Validation & Comparative

Geraniol's Anticancer Efficacy in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geraniol, a naturally occurring monoterpene found in the essential oils of various aromatic plants, has garnered significant attention for its potential anticancer properties. Extensive preclinical research using animal models has demonstrated its ability to inhibit tumor growth, induce cancer cell death, and enhance the efficacy of conventional chemotherapy across a spectrum of cancer types. This guide provides a comprehensive comparison of the anticancer effects of this compound observed in these preclinical studies, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.

Quantitative Assessment of this compound's Antitumor Activity

The in vivo efficacy of this compound has been quantified in several preclinical studies, demonstrating a consistent reduction in tumor growth. The following tables summarize the key quantitative data from these experiments, showcasing the impact of this compound on tumor volume and weight across different cancer models.

Cancer TypeAnimal ModelCell LineTreatmentDosageRoute of AdministrationTumor Volume ReductionTumor Weight ReductionCitation(s)
Colon CancerSwiss nu/nu miceTC-118This compound150 mg/kgIntraperitoneal26%Not Reported[1]
Colon CancerSwiss nu/nu miceTC-118This compound + 5-Fluorouracil150 mg/kg (this compound), 20 mg/kg (5-FU)Intraperitoneal53%Not Reported[1]
Breast CancerMiceEhrlich Ascites CarcinomaThis compound + 5-FluorouracilNot SpecifiedNot Specified>82% (inhibition of tumor rate)Prominent suppression[2][3]
Lung CancerNude miceA549This compound25, 50, and 75 mmol/kg in dietOralDose-dependent inhibitionDose-dependent inhibition[4]
Prostate CancerNude micePC-3This compoundNot SpecifiedNot SpecifiedSignificant suppressionNot Reported
Liver CancerMale Buffalo ratsMorris 7777 hepatomaThis compound23 mmol/kg in dietOralSuppressed growth (P < 0.001)Not Reported

Key Experimental Protocols

The methodologies employed in these preclinical studies are crucial for the interpretation and replication of the findings. Below are detailed protocols for key experiments cited in this guide.

Colon Cancer Xenograft Model
  • Animal Model: Swiss nu/nu mice.

  • Cell Line: TC-118 human colon cancer cells.

  • Tumor Induction: Subcutaneous injection of TC-118 cells into the flank of the mice.

  • Treatment Protocol:

    • Once tumors were established, mice were randomized into treatment and control groups.

    • The this compound group received intraperitoneal injections of this compound at a dose of 150 mg/kg.

    • The combination therapy group received intraperitoneal injections of this compound (150 mg/kg) and 5-fluorouracil (20 mg/kg).

    • The control group received vehicle injections.

  • Assessment of Antitumor Effect: Tumor volume was measured at regular intervals using calipers. The percentage reduction in tumor volume was calculated at the end of the study compared to the control group.

Lung Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line: A549 human lung adenocarcinoma cells.

  • Tumor Induction: Subcutaneous implantation of A549 cells.

  • Treatment Protocol:

    • Mice were fed diets supplemented with this compound at concentrations of 25, 50, and 75 mmol/kg.

    • Treatment was initiated after tumor establishment.

  • Assessment of Antitumor Effect: Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. Dose-dependent inhibition of tumor growth was evaluated.

Chemically-Induced Oral Carcinogenesis Model
  • Animal Model: Golden Syrian hamsters.

  • Carcinogen: 7,12-dimethylbenz[a]anthracene (DMBA) was applied topically to the buccal pouch to induce squamous cell carcinoma.

  • Treatment Protocol:

    • This compound was administered orally at a dose of 250 mg/kg body weight.

  • Assessment of Anticancer Effect: The incidence of tumor formation was recorded. The expression of molecular markers related to proliferation (PCNA, cyclin D1), inflammation (NF-κB, COX-2), apoptosis (p53, Bax, Bcl-2, caspases), and angiogenesis (VEGF) was analyzed in the buccal pouch tissue.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and death. The diagrams below, generated using the DOT language, illustrate the key pathways affected by this compound.

Induction of Apoptosis

This compound promotes apoptosis, or programmed cell death, in cancer cells by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and activating the caspase cascade.

Geraniol_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Geraniol_Cell_Cycle_Arrest This compound This compound CyclinD1_CDK4 Cyclin D1 / CDK4 This compound->CyclinD1_CDK4 Downregulates p21_p27 p21 / p27 This compound->p21_p27 Upregulates G1_Phase G1 Phase CyclinD1_CDK4->G1_Phase Promotes progression p21_p27->CyclinD1_CDK4 Inhibits G1_Phase->G1_Phase S_Phase S Phase G1_Phase->S_Phase Progression Proliferation Cell Proliferation S_Phase->Proliferation Geraniol_Survival_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Ras Ras/MEK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival_Proliferation Cell Survival & Proliferation mTOR->Survival_Proliferation Ras Ras MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Survival_Proliferation This compound This compound This compound->PI3K Inhibits This compound->Ras Inhibits

References

The Power of Partnership: Geraniol's Synergistic Effect with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the mounting crisis of antibiotic resistance necessitates novel strategies to extend the lifespan of existing antimicrobial agents. One promising avenue is the use of natural compounds as adjuvants to enhance the efficacy of conventional antibiotics. Geraniol, a monoterpenoid alcohol found in the essential oils of various aromatic plants, has emerged as a potent synergistic partner, demonstrating the ability to restore and potentiate the activity of several classes of antibiotics against multidrug-resistant (MDR) bacteria.

This guide provides a comparative overview of the synergistic effects of this compound with conventional antibiotics, supported by experimental data from recent studies. We delve into the mechanisms of this synergy and provide detailed protocols for key in vitro assays used to evaluate these interactions.

Performance Comparison: this compound as an Antibiotic Adjuvant

The combination of this compound with traditional antibiotics has shown significant success in reducing the Minimum Inhibitory Concentration (MIC) of these drugs against a range of pathogenic bacteria. This potentiation effect is a critical factor in combating resistance, as it can transform an ineffective antibiotic into a viable treatment option once more.

Quantitative Analysis of Synergistic Activity

The synergistic effect is often quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through checkerboard assays. A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the remarkable impact of this compound on the MICs of various antibiotics against different bacterial strains.

Table 1: Synergistic Effect of this compound with Various Antibiotics against Acinetobacter baumannii [1][2]

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)Fold Decrease in MICFICIInterpretation
Ciprofloxacin>2560.5 - 128>2 to >4096≤ 0.5Synergy
Ceftazidime>10240.25 - 64>16 to >4096≤ 0.5Synergy
Cefepime>10240.25 - >10241 to >4096≤ 0.5Synergy
Tigecycline8 - >2560.25 - 164 to >256≤ 0.5Synergy

Table 2: Synergistic Effect of this compound with Various Antibiotics against Staphylococcus aureus [3]

AntibioticBacterial StrainMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)FICIInterpretation
AmpicillinS. aureus--0.19 - 0.32Synergy
ClarithromycinS. aureus---Synergy

Table 3: Synergistic Effect of this compound with Various Antibiotics against other Gram-Negative Bacteria [4][5]

AntibioticBacterial StrainMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)Fold Decrease in MICInterpretation
NorfloxacinEnterobacter aerogenes>1024-SignificantSynergy
AmpicillinEnterobacter aerogenes>1024-SignificantSynergy
PenicillinEnterobacter aerogenes>1024-SignificantSynergy
ChloramphenicolEnterobacter aerogenes--SignificantSynergy
CiprofloxacinMDR strains--FIC ≤ 0.5Synergy

Mechanisms of Synergy

While the exact mechanisms are still under investigation, several studies point to a multi-pronged approach by which this compound enhances antibiotic activity. The primary proposed mechanisms include:

  • Inhibition of Efflux Pumps: this compound is believed to act as a potent inhibitor of bacterial efflux pumps. These pumps are a primary mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. By disabling these pumps, this compound allows the antibiotic to accumulate to effective concentrations within the bacterium.

  • Disruption of Bacterial Membranes: Evidence suggests that this compound can disrupt the integrity of the bacterial cell membrane. This action can increase membrane permeability, facilitating the entry of antibiotics into the cell and enhancing their access to intracellular targets.

  • Inhibition of Biofilm Formation: Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. This compound has been shown to inhibit biofilm formation and even disrupt pre-formed biofilms of pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This anti-biofilm activity, when combined with an antibiotic, can lead to a more effective eradication of the infection.

Experimental Protocols

Accurate and reproducible experimental design is paramount in evaluating the synergistic potential of novel compounds. Below are detailed methodologies for key in vitro assays.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.

Materials:

  • Test bacterium

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Antibiotic stock solution

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the antibiotic horizontally (e.g., across columns 1-10) and this compound vertically (e.g., down rows A-G) in the 96-well plate.

  • Column 11 should contain only the antibiotic dilutions (to determine its MIC alone), and row H should contain only the this compound dilutions (to determine its MIC alone).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Well H12 serves as a growth control, containing only broth and the bacterial inoculum.

  • Incubate the plate at 35°C for 16-20 hours.

  • Visually inspect the wells for turbidity to determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a clear well:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.

  • Interpret the results as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or Indifference

    • FICI > 4: Antagonism

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effects of an antimicrobial agent or combination over time.

Materials:

  • Test bacterium

  • Appropriate broth medium (e.g., CAMHB)

  • This compound and antibiotic at desired concentrations (often based on MIC values)

  • Sterile flasks or tubes

  • Apparatus for serial dilutions and plating

Procedure:

  • Prepare a bacterial inoculum in the mid-logarithmic phase of growth.

  • Inoculate flasks containing broth with the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the antimicrobial agents to the flasks at the desired concentrations: antibiotic alone, this compound alone, and the combination of both. A growth control flask with no antimicrobial agents is also included.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubate the plates and count the colonies.

  • Plot the log10 CFU/mL against time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Materials:

  • Test bacterium

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound and antibiotic at sub-inhibitory concentrations

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure:

  • Add the bacterial suspension to the wells of the microtiter plate along with varying sub-inhibitory concentrations of this compound, the antibiotic, and their combination.

  • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Stain the adherent biofilms with crystal violet solution for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with ethanol or acetic acid.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized stain using a microplate reader.

  • A significant reduction in absorbance in the presence of the test compounds compared to the control indicates biofilm inhibition.

Visualizing the Pathways and Processes

To better understand the experimental workflows and proposed mechanisms, the following diagrams have been generated.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Antibiotic Serial Dilutions D Dispense into 96-Well Plate A->D B Prepare this compound Serial Dilutions B->D C Prepare Bacterial Inoculum C->D E Incubate at 37°C for 16-24h D->E F Read MICs (Visual Inspection) E->F G Calculate FIC Index F->G H Determine Interaction (Synergy, etc.) G->H

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time_Kill_Assay_Workflow A Prepare Bacterial Inoculum (Log Phase) B Inoculate Flasks with Bacteria and Test Compounds (Alone & Combined) A->B C Incubate with Shaking at 37°C B->C D Sample at Multiple Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate for CFU Count D->E F Incubate Plates and Count Colonies E->F G Plot Time-Kill Curve (log10 CFU/mL vs. Time) F->G H Determine Synergy (≥2-log10 reduction) G->H

Caption: Workflow of the Time-Kill Curve Assay.

Geraniol_Synergy_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Antibiotic Antibiotic Membrane->Antibiotic Increased Entry EffluxPump Efflux Pump Target Antibiotic Target EffluxPump->Target Increased Antibiotic Concentration Biofilm Biofilm Formation This compound This compound This compound->Membrane Disrupts This compound->EffluxPump Inhibits This compound->Biofilm Inhibits Antibiotic->EffluxPump Expelled by Antibiotic->Target Acts on

Caption: Proposed Mechanisms of this compound's Synergistic Action.

References

Geraniol vs. Citronellol: A Comparative Analysis of Efficacy as Natural Insect Repellents

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation for researchers, scientists, and drug development professionals.

The rising demand for effective and natural alternatives to synthetic insect repellents has intensified research into plant-derived compounds. Among the most prominent are the monoterpene alcohols geraniol and citronellol, both common constituents of essential oils. While both exhibit repellent properties, scientific evidence indicates a significant difference in their efficacy. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an examination of their proposed mechanisms of action.

Quantitative Performance Comparison

Data from comparative studies consistently demonstrate that this compound exhibits a significantly higher repellent activity against mosquitoes than citronella, the essential oil from which citronellol is a primary active component. A pivotal study conducted by Müller et al. provides a direct quantitative comparison in both indoor and outdoor settings.

RepellentFormulation (Active Ingredient)SettingRepellency Rate (%)
Citronella 5% CandleIndoors14%[1][2][3]
This compound 5% CandleIndoors50%[1][2]
Citronella 100% DiffuserIndoors68%
This compound 100% DiffuserIndoors97%
Citronella 100% Diffuser (6m from trap)Outdoors22%
This compound 100% Diffuser (6m from trap)Outdoors75%

Another indoor study using human landing assays with 5% active ingredient candles found that this compound was approximately five times more effective than citronella in protecting against mosquito bites (85.4% vs. 29.0% repellency) and sand fly bites (79.7% vs. 24.7% repellency). These findings underscore this compound's superior performance as a spatial repellent.

Mechanism of Action

While the precise molecular targets are still under investigation, this compound and citronellol are believed to repel insects through different primary mechanisms.

This compound: Evidence suggests that this compound acts as a neurotoxin to insects. It is believed to target and disrupt the insect's nervous system, potentially by interfering with the octopaminergic system. Upon contact, it can penetrate the exoskeleton, leading to cellular damage, rapid immobilization, and death. This dual action as both a repellent and a contact insecticide makes it a versatile agent in pest management.

Citronellol: As a major component of citronella oil, its mechanism is primarily associated with olfactory disruption. The strong scent is thought to mask the volatile human cues (like carbon dioxide and lactic acid) that attract mosquitoes, making it difficult for them to locate a host. This mode of action is focused on sensory interference rather than direct neurotoxicity.

Below is a diagram illustrating a generalized insect olfactory signaling pathway and the points at which repellents can exert their effects.

cluster_0 Insect Antenna cluster_1 Signal Transduction & Processing Odorant Odorant Molecule (e.g., from host) OR Olfactory Receptor (OR) Odorant->OR Binds ORN Olfactory Receptor Neuron OR->ORN Activates Signal Signal Transduction (Ion Channel Activation) ORN->Signal Electrical Signal Repellent Repellent Molecule (this compound/Citronellol) Repellent->OR Interferes/ Blocks Brain Antennal Lobe (Brain) Signal->Brain Signal Processing Behavior Behavioral Response (Attraction or Repulsion) Brain->Behavior Output

Caption: Generalized insect olfactory signaling pathway and points of repellent interference.

Experimental Protocols

The evaluation of insect repellent efficacy relies on standardized and meticulously controlled experimental protocols.

Indoor Repellency Assay (Müller et al., 2009)
  • Objective: To determine the percentage reduction in mosquito landings in a controlled indoor environment.

  • Apparatus: A standard-sized test room.

  • Procedure:

    • Commercially available candles containing 5% of the active ingredient (citronella or this compound) or diffusers containing 100% of the active ingredient were placed in the test room.

    • A human volunteer was positioned in the room to act as the attractant.

    • Mosquitoes were released into the room.

    • The number of mosquito landings on the volunteer was recorded over a specific period.

    • A control experiment was conducted without any repellent.

  • Data Analysis: The repellency rate was calculated as the percentage reduction in landings in the presence of the repellent compared to the control.

Outdoor Repellency Assay (Müller et al., 2009)
  • Objective: To assess the ability of repellents to reduce mosquito trap catches in an outdoor setting.

  • Apparatus: Mosquito traps.

  • Procedure:

    • Diffusers containing 100% of the active ingredient were placed at a set distance (e.g., 3m or 6m) from mosquito traps.

    • The traps were activated to attract and capture mosquitoes.

    • A control trap was operated without any repellent diffuser nearby.

    • The number of mosquitoes captured in each trap was counted after a defined period.

  • Data Analysis: Repellency was determined by comparing the number of mosquitoes in the traps near the repellents to the number in the control trap.

The following diagram illustrates a typical workflow for testing the efficacy of a novel insect repellent.

A Compound Formulation (e.g., 5% this compound in Ethanol) E Application of Repellent (Defined skin area) A->E B Mosquito Colony Maintenance (e.g., Aedes aegypti) C Arm-in-Cage Assay (WHO Standard Protocol) B->C C->E D Volunteer Recruitment & Ethical Approval D->C F Exposure to Mosquitoes (3-minute intervals) E->F G Data Collection (Time to first landing/bite) F->G H Calculate Complete Protection Time (CPT) G->H I Statistical Analysis (Comparison to Control/DEET) H->I

Caption: Standard workflow for arm-in-cage repellent efficacy testing.

Conclusion

The available scientific evidence strongly suggests that this compound is a more potent and effective natural insect repellent than citronellol. Its dual-action mechanism, combining neurotoxicity with spatial repellency, provides broader and more robust protection compared to the scent-masking properties of citronellol. For researchers and professionals in drug development, focusing on this compound and its formulations may yield more promising results in the creation of effective, natural insect repellents. Future research should aim to fully elucidate the specific molecular targets of this compound within the insect nervous system and optimize formulations to enhance duration and safety profiles.

References

Confirming the specific molecular targets of geraniol in human lung cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the molecular mechanisms underlying the anticancer effects of geraniol in human lung adenocarcinoma cells (A549) reveals its multi-targeted approach, primarily disrupting the mevalonate pathway and inducing programmed cell death. This guide provides a comparative overview of key molecular targets, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound, a naturally occurring monoterpene alcohol found in the essential oils of various aromatic plants, has demonstrated significant antitumor activity against human lung cancer cells.[1][2][3] Experimental evidence pinpoints several key molecular targets through which this compound exerts its antiproliferative and pro-apoptotic effects. This guide synthesizes findings from multiple studies to offer a clear comparison of these targets and the experimental data supporting their role in this compound's mechanism of action.

Key Molecular Targets and Pathways

This compound's anticancer activity in human lung cancer cells, particularly the A549 cell line, is not mediated by a single mechanism but rather by its influence on multiple interconnected cellular pathways. The primary targets identified are:

  • Mevalonate Pathway: this compound inhibits the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[4][5] This pathway is crucial for the synthesis of cholesterol and isoprenoids, which are essential for cell membrane integrity and the post-translational modification of signaling proteins like Ras.

  • Ras Signaling Pathway: By inhibiting the mevalonate pathway, this compound reduces the levels of isoprenoids necessary for the membrane localization and activation of Ras proteins. This disruption of Ras signaling, a key pathway in cell proliferation and survival, is a significant contributor to this compound's anticancer effects.

  • Apoptosis Induction: this compound promotes programmed cell death, or apoptosis, in lung cancer cells. This is evidenced by the increased activity of caspase-3, a key executioner caspase in the apoptotic cascade.

  • Cell Cycle Regulation: The compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.

  • Other Enzymatic Targets: Studies have also identified ornithine decarboxylase (ODC) and hyaluronidase as targets of this compound. ODC is a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells and is involved in cell proliferation. Hyaluronidase is an enzyme that degrades hyaluronic acid, a component of the extracellular matrix, and its inhibition can impact tumor invasion and metastasis.

Comparative Analysis of Experimental Data

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on its molecular targets in A549 human lung cancer cells.

Target Enzyme Cell Line This compound Concentration Observed Effect Reference
HMG-CoA ReductaseA549 (in vivo)Dose-dependentDecreased enzyme levels
Ornithine DecarboxylaseA54915.42 ± 0.61 µM (IC50)Suppression of activity
HyaluronidaseA54957.61 ± 8.53 µM (IC50)Suppression of activity
Caspase-3A549 (in vivo)Not specifiedElevated activity

Table 1: Effect of this compound on Key Enzyme Activity

Cellular Process Cell Line This compound Concentration Observed Effect Reference
Cell ProliferationA549~50% inhibition at unspecified conc.Inhibition of proliferation
ApoptosisA549 (in vivo)Not specifiedIncreased TUNEL-positive cells
Ras SignalingA549 (in vivo)Dose-dependentReduced membrane-bound Ras

Table 2: Cellular Effects of this compound on A549 Cells

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Geraniol_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_mevalonate Mevalonate Pathway Inhibition This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Mevalonate Mevalonate Pathway Isoprenoids Isoprenoids Mevalonate->Isoprenoids Ras Ras Isoprenoids->Ras Prenylation MembraneRas Membrane-Bound Ras (Active) Ras->MembraneRas Proliferation Cell Proliferation MembraneRas->Proliferation Promotes MembraneRas->Proliferation Caspase3 Caspase-3 Apoptosis->Caspase3 Activates

Caption: this compound's inhibition of HMG-CoA reductase and induction of apoptosis.

Experimental_Workflow A549 A549 Cells Treatment This compound Treatment A549->Treatment EnzymeAssay Enzyme Activity Assays (HMGCR, ODC, Hyaluronidase) Treatment->EnzymeAssay ProliferationAssay Cell Proliferation Assay (MTT, SRB) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (TUNEL, Caspase-3 Activity) Treatment->ApoptosisAssay WesternBlot Western Blot (Ras) Treatment->WesternBlot Data Data Analysis EnzymeAssay->Data ProliferationAssay->Data ApoptosisAssay->Data WesternBlot->Data

Caption: Workflow for assessing this compound's effects on A549 cells.

Experimental Protocols

Cell Culture: Human lung adenocarcinoma A549 cells were cultured in Eagle's Minimal Essential Medium (EMEM) supplemented with 10% (v/v) fetal bovine serum and 100 µg/ml streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% (v/v) CO2.

Cell Proliferation Assays (SRB, NRU, MTT): The antiproliferative effects of this compound on A549 cells were determined using Sulforhodamine B (SRB), Neutral Red Uptake (NRU), and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. These colorimetric assays measure cell density and viability.

HMG-CoA Reductase Activity Assay: The activity of HMG-CoA reductase in A549 cells or tumor xenografts was determined by measuring the conversion of HMG-CoA to mevalonate. This is typically done using a radiometric assay with radiolabeled HMG-CoA or a spectrophotometric assay measuring the consumption of NADPH.

Ras Activation Assay: The levels of membrane-bound (active) Ras protein were determined by Western blot analysis. Cell lysates were fractionated to separate membrane and cytosolic components, followed by SDS-PAGE and immunoblotting with a Ras-specific antibody.

Caspase-3 Activity Assay: Caspase-3 activity was measured using a colorimetric or fluorometric assay. The assay utilizes a specific substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

Ornithine Decarboxylase (ODC) Activity Assay: ODC activity was determined by measuring the release of radiolabeled CO2 from L-[1-14C]ornithine.

Hyaluronidase Activity Assay: Hyaluronidase activity was measured using a colorimetric assay based on the hydrolysis of hyaluronic acid.

Conclusion

This compound presents a promising multi-targeted approach for the inhibition of human lung cancer cell growth. Its ability to disrupt the mevalonate and Ras signaling pathways while simultaneously inducing apoptosis underscores its potential as a lead compound for the development of novel anticancer therapies. Further research focusing on the in vivo efficacy and safety of this compound, as well as its potential synergistic effects with existing chemotherapeutic agents, is warranted. This guide provides a foundational understanding of this compound's molecular targets, offering a valuable resource for the scientific community engaged in cancer research and drug discovery.

References

A comparative study of geraniol's efficacy against various cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Geraniol, a natural acyclic monoterpene alcohol found in the essential oils of aromatic plants, has garnered significant attention for its potential as a chemotherapeutic and chemopreventive agent.[1][2][3] Extensive research has demonstrated its efficacy against a broad spectrum of cancers, including breast, lung, colon, prostate, pancreatic, and liver cancer.[1][2] this compound's anticancer activity is attributed to its ability to modulate multiple cancer hallmark pathways, such as those involved in cell proliferation, cell survival, apoptosis, and metabolism. This guide provides a comparative overview of this compound's effectiveness against various cancer cell lines, supported by experimental data and detailed protocols.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these comparisons. The following table summarizes the IC50 values of this compound against several human cancer cell lines.

Cancer TypeCell LineIC50 Value (µM)Key Molecular Effects
Colon CancerColo-20520 µMInduction of apoptosis, DNA damage, G2/M cell cycle arrest.
Colon CancerCaco-2~400 µMInduction of S phase cell cycle arrest, reduction of ornithine decarboxylase (ODC) activity.
Prostate CancerPC-3Not specifiedInduces apoptosis and autophagy by inhibiting AKT/mTOR signaling and activating AMPK.
Lung CancerA549Not specifiedInduces autophagy and apoptosis, particularly under hypoxic conditions.
Breast CancerMCF-7Not specifiedInduces G1 phase cell cycle arrest by downregulating cyclins and upregulating p27Kip1.
Liver CancerHepG2Not specifiedInduces G1 phase cell cycle arrest and apoptosis; inhibits HMG-CoA reductase.
Thyroid CancerTPC-1Not specifiedSuppresses JAK/STAT and ERK signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple signaling pathways critical for tumor growth and survival. A primary mechanism is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This compound alters the balance of pro- and anti-apoptotic proteins, leading to the activation of executioner caspases.

Geraniol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Permeabilizes Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Furthermore, this compound has been shown to inhibit critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. By suppressing this pathway, this compound hinders cell growth and promotes cell death.

Geraniol_PI3K_Pathway This compound This compound PI3K_Akt PI3K/Akt Signaling This compound->PI3K_Akt Inhibits mTOR mTOR PI3K_Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR survival pathway by this compound.

Experimental Protocols

The evaluation of this compound's anticancer activity involves a series of standard in vitro assays. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_assays Analysis MTT Cytotoxicity Assay (e.g., MTT) Analysis Data Analysis & Interpretation MTT->Analysis WB Apoptosis Assay (e.g., Western Blot) WB->Analysis FACS Cell Cycle Analysis (e.g., Flow Cytometry) FACS->Analysis Start Cancer Cell Culture Treatment Treatment with this compound (Dose-response & Time-course) Start->Treatment Incubation Incubation Treatment->Incubation Incubation->MTT Incubation->WB Incubation->FACS

General experimental workflow for in vitro anticancer studies.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key apoptosis markers.

  • Protein Extraction: Following treatment with this compound, harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA protein assay, to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and PARP are indicative of apoptosis.

References

Geraniol: A Potent Anti-Inflammatory Agent Validated in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals geraniol's significant anti-inflammatory properties, positioning it as a promising candidate for further drug development. In direct comparisons with established therapeutic agents, this compound demonstrates comparable or even superior efficacy in various in vivo models of inflammation.

This compound, a naturally occurring monoterpene found in the essential oils of several aromatic plants, has garnered substantial scientific interest for its diverse pharmacological activities.[1] Extensive preclinical research using animal models has consistently validated its potent anti-inflammatory effects across a range of inflammatory conditions, including inflammatory arthritis, bacterial infections, traumatic spinal cord injury, and neuroinflammation.[2][3][4][5] This guide provides a comparative overview of this compound's anti-inflammatory performance against other agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound in a Model of Inflammatory Arthritis

In a well-established rat model of complete Freund's adjuvant (CFA)-induced inflammatory arthritis, this compound exhibited significant anti-inflammatory effects comparable to methotrexate, a standard disease-modifying antirheumatic drug (DMARD).

Key Findings:

  • Reduction in Paw Edema: this compound treatment, particularly at a dose of 50 mg/kg, showed a prominent reduction in paw volume, with efficacy comparable to the methotrexate-treated group.

  • Normalization of Hematological Markers: this compound effectively restored red blood cell and hemoglobin levels and normalized elevated erythrocyte sedimentation rate, platelet counts, and C-reactive protein values.

  • Downregulation of Pro-inflammatory Cytokines: RT-qPCR analysis revealed that this compound significantly decreased the mRNA expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

  • Inhibition of Inflammatory Mediators: this compound also downregulated the transcript levels of cyclooxygenase-2 (COX-2) and interstitial collagenase (MMP-1), enzymes critically involved in the inflammatory cascade and tissue degradation.

ParameterDisease Control (CFA)This compound (25 mg/kg)This compound (50 mg/kg)This compound (100 mg/kg)Methotrexate (1 mg/kg)
Paw Volume (mL) IncreasedReducedMarkedly ReducedReducedMarkedly Reduced
TNF-α mRNA Expression HighDecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
IL-1β mRNA Expression HighDecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
COX-2 mRNA Expression HighDecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
MMP-1 mRNA Expression HighDecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Table 1: Comparative Effects of this compound and Methotrexate on Inflammatory Markers in CFA-Induced Arthritis.

Efficacy of this compound in a Model of Bacterial Infection

In a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) infection, this compound demonstrated potent anti-inflammatory and antibacterial properties, comparable to the antibiotic vancomycin.

Key Findings:

  • Reduction of Inflammatory Cytokines: this compound significantly decreased the serum levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in a dose-dependent manner.

  • Modulation of Oxidative Stress: The treatment also reversed the oxidative stress induced by the infection, as evidenced by the increased levels of antioxidant enzymes like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), and decreased levels of malondialdehyde (MDA) and hydroxyl radicals (OH⁻).

  • Bacterial Load Reduction: this compound treatment led to a decrease in the burden of MRSA in infected mice.

ParameterMRSA-Infected ControlThis compound (Low Dose)This compound (High Dose)Vancomycin
IL-1β Serum Level Significantly HighDecreasedSignificantly DecreasedDecreased
IL-6 Serum Level Significantly HighSignificantly DecreasedSignificantly DecreasedDecreased
TNF-α Serum Level Significantly HighDecreasedSignificantly DecreasedDecreased
GSH-Px Serum Level Significantly LowIncreasedSignificantly IncreasedIncreased
SOD Serum Level Significantly LowIncreasedSignificantly IncreasedIncreased
MDA Serum Level Significantly HighDecreasedSignificantly DecreasedDecreased

Table 2: Comparative Effects of this compound and Vancomycin on Inflammatory and Oxidative Stress Markers in MRSA-Infected Mice.

Neuroprotective and Anti-inflammatory Effects in Neurological Models

This compound has also shown significant promise in models of neurological injury and aging-related neuroinflammation.

In a rat model of traumatic spinal cord injury (SCI), this compound treatment suppressed the inflammatory response and oxidative stress, leading to improved functional recovery. This protective effect was associated with the downregulation of the NF-κB and p38 MAPK signaling pathways.

Furthermore, in a D-galactose-induced mouse aging model, this compound attenuated cognitive impairment by reducing neuroinflammation and oxidative stress. The underlying mechanisms involved the activation of the PI3K/Akt and Nrf2/HO-1 pathways.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its ability to modulate key signaling pathways involved in the inflammatory response.

Geraniol_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathways Key Signaling Pathways cluster_response Inflammatory Response Stimulus e.g., CFA, MRSA, SCI NFkB NF-κB Stimulus->NFkB Activates p38 p38 MAPK Stimulus->p38 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Enzymes Inflammatory Enzymes (COX-2, MMP-1) NFkB->Enzymes Induces p38->Cytokines Induces PI3K PI3K/Akt Nrf2 Nrf2/HO-1 PI3K->Nrf2 Activates Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces This compound This compound This compound->NFkB Inhibits This compound->p38 Inhibits This compound->PI3K Activates This compound->Nrf2 Activates

Caption: this compound's modulation of key inflammatory signaling pathways.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
  • Induction of Arthritis: Arthritis was induced by a single intraplantar injection of 0.1 mL of CFA into the right hind paw of the rats.

  • Treatment: One week after CFA administration, rats were treated with this compound (25, 50, and 100 mg/kg) or methotrexate (1 mg/kg) on alternate days until the 35th day.

  • Assessment of Inflammation:

    • Paw Volume: Measured using a plethysmometer at regular intervals.

    • Hematological Analysis: Blood samples were collected to measure erythrocyte sedimentation rate, C-reactive protein, and complete blood count.

    • Gene Expression Analysis: At the end of the study, tissues were collected for RT-qPCR analysis to quantify the mRNA levels of TNF-α, IL-1β, COX-2, and MMP-1.

Methicillin-Resistant Staphylococcus aureus (MRSA) Infection in Mice
  • Induction of Infection: A systemic infection was established by intraperitoneal injection of a minimum lethal dose of MRSA.

  • Treatment: Mice were pre-treated with this compound via intramuscular injection or gavage.

  • Assessment of Inflammation and Infection:

    • Survival Rate: Monitored daily.

    • Cytokine Analysis: Serum levels of IL-1β, IL-6, and TNF-α were measured using ELISA kits.

    • Oxidative Stress Markers: Serum levels of GSH-Px, SOD, and MDA were determined using commercial kits.

    • Bacterial Load: Determined by plating serial dilutions of tissue homogenates from various organs.

Experimental_Workflow cluster_cfa CFA-Induced Arthritis Model cluster_mrsa MRSA Infection Model CFA_Induction Induce Arthritis (CFA Injection in Rats) CFA_Treatment Treatment (this compound or Methotrexate) CFA_Induction->CFA_Treatment CFA_Analysis Analysis (Paw Volume, Hematology, Gene Expression) CFA_Treatment->CFA_Analysis MRSA_Treatment Pre-treatment (this compound or Vancomycin) MRSA_Induction Induce Infection (MRSA Injection in Mice) MRSA_Treatment->MRSA_Induction MRSA_Analysis Analysis (Survival, Cytokines, Oxidative Stress, Bacterial Load) MRSA_Induction->MRSA_Analysis

Caption: Workflow of the in vivo inflammation models.

References

Geraniol's Preclinical Efficacy in Oncology: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of preclinical studies reveals the significant potential of geraniol, a naturally occurring monoterpene found in the essential oils of various aromatic plants, as a promising anti-cancer agent. This guide provides a detailed comparison of this compound's effectiveness across different cancer types, supported by experimental data, and outlines the methodologies of key preclinical assays. Experimental evidence demonstrates that this compound inhibits tumor cell growth, induces programmed cell death (apoptosis), and halts cell cycle progression in numerous cancer cell lines. Furthermore, it has been shown to sensitize cancer cells to conventional chemotherapeutic drugs.

Quantitative Analysis of this compound's Anti-Cancer Effects

The anti-proliferative activity of this compound has been extensively evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies across different cancer types, highlighting a degree of selectivity in its action.

Cancer TypeCell LineIC50 (µM)Reference
Colon Cancer Colo-20520[1]
Caco-2400[2]
LoVo32.1 µg/mL
Glioblastoma U8741.3 µg/mL
Prostate Cancer PC-313,950 (13.95 mM)[3]
Nasopharyngeal Cancer C666-120
Thyroid Cancer TPC-125[4]
Breast Cancer MCF-7300-700[5]
Lung Cancer A549~50% inhibition
Skin Cancer A431~50% inhibition

In addition to its in vitro cytotoxicity, this compound has demonstrated significant anti-tumor effects in vivo.

Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Prostate Cancer PC-3 Xenograft in Nude Mice60 mg/kg, intratumoral injection70% reduction in tumor volume
Colon Cancer TC-118 Xenograft in Nude Mice150 mg/kg this compound + 20 mg/kg 5-FU53% reduction in tumor volume
Ehrlich Ascites Carcinoma Mouse Model75 mg/kg bw50.08%

Key Mechanisms of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit this pathway, leading to decreased cancer cell survival.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition Akt Akt PI3K->Akt activation mTOR mTOR Akt->mTOR activation Proliferation Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Mevalonate Pathway

The mevalonate pathway is responsible for the synthesis of cholesterol and isoprenoids, which are essential for cell membrane integrity and the function of small GTPases involved in cell signaling. This compound has been found to inhibit HMG-CoA reductase, a key enzyme in this pathway, thereby disrupting these vital cellular processes in cancer cells.

Mevalonate_Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase inhibition Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cell_Proliferation Cell Proliferation Isoprenoids->Cell_Proliferation supports

Caption: this compound inhibits the mevalonate pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5-50 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose.

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are incubated at 4°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Experimental Workflow

The general workflow for preclinical evaluation of this compound's anti-cancer effects is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Animal_Model Animal Model (Xenograft) Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction In_Vivo_Treatment This compound Administration Tumor_Induction->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Analysis Histological & Molecular Analysis Tumor_Measurement->Analysis

Caption: General workflow for preclinical cancer research.

Conclusion

The collective preclinical data strongly suggest that this compound is a promising candidate for further investigation as a multi-targeted anti-cancer agent. Its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways, coupled with its efficacy in vivo, warrants continued research and development to translate these preclinical findings into clinical applications. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

Geraniol in combination with other terpenes for enhanced synergistic bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has long been recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. While its individual bioactivities are well-documented, emerging research highlights a more profound potential: the synergistic enhancement of these activities when combined with other terpenes. This guide provides a comparative overview of the enhanced bioactivity of this compound in combination with other terpenes, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms.

Enhanced Antimicrobial Activity: A Synergistic Approach to Combat Resistance

The combination of this compound with other terpenes has shown significant promise in overcoming microbial resistance, a growing global health concern. This synergy often results in a lower required concentration of each compound to achieve a potent antimicrobial effect.

Comparative Antimicrobial Efficacy

The synergistic antimicrobial effects are often quantified using the Fractional Inhibitory Concentration Index (FICI), calculated using the checkerboard method. A FICI of ≤ 0.5 is indicative of synergy.

Target MicroorganismThis compound MIC (µg/mL)Terpene PartnerPartner MIC (µg/mL)Combined MIC (this compound/Partner) (µg/mL)FICIBioactivity Outcome
Staphylococcus aureus11200[1]Ampicillin (Antibiotic)--0.19 - 0.32[1]Significant Synergy[1]
Escherichia coli5600[1]Ampicillin (Antibiotic)-->0.5Partial Synergy[1]
Helicobacter pylori7325Clarithromycin (Antibiotic)--0.86 - 0.89Partial Synergy
Pseudomonas aeruginosa< 1024Minocycline (Antibiotic)-64 / 0.50.375Synergy
Staphylococcus epidermidis>1024Ciprofloxacin (Antibiotic)-2048 / 0.007814.125 (Antagonism)Antagonism
Methicillin-Resistant S. aureus (MRSA)6.82 (mg/mL)Carvacrol--0.093Synergy

Note: Some data presented are in combination with antibiotics to illustrate this compound's synergistic potential in a broader context.

Potentiated Anticancer Cytotoxicity

In oncology research, the combination of this compound with other terpenes is being explored as a strategy to enhance cytotoxicity against cancer cells and potentially reduce the side effects associated with high-dose chemotherapy.

Comparative Anticancer Activity
Cancer Cell LineThis compound IC50Terpene PartnerPartner IC50Combined Effect
Human Colon Cancer400 µM (70% inhibition)5-Fluorouracil (Chemotherapy)-53% tumor volume reduction with combination vs. 26% with this compound alone
Human Bladder Cancer-Limonene9 µMSynergistic effect reported, attributed to ROS generation
LoVo (Colon Cancer)32.1 µg/mL---
U87 (Glioma)41.3 µg/mL---

Modulation of Key Signaling Pathways

The synergistic effects of this compound and its terpene partners are often rooted in their ability to modulate multiple critical signaling pathways involved in cell proliferation, inflammation, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, and its combination with other terpenes may lead to a more potent downregulation.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits OtherTerpenes Other Terpenes (e.g., Limonene) Akt Akt OtherTerpenes->Akt Inhibits PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits OtherTerpenes Other Terpenes NFκB NF-κB OtherTerpenes->NFκB Inhibits Translocation InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes Activates Checkerboard_Assay_Workflow Start Start PrepareAgents Prepare Serial Dilutions of this compound & Terpene Partner Start->PrepareAgents SetupPlate Set up 96-well Plate with Concentration Matrix PrepareAgents->SetupPlate Inoculate Inoculate with Microorganism Suspension SetupPlate->Inoculate Incubate Incubate Plate Inoculate->Incubate DetermineMIC Determine MICs of Individual & Combined Agents Incubate->DetermineMIC CalculateFICI Calculate FICI DetermineMIC->CalculateFICI Interpret Interpret Results (Synergy, Additive, Antagonism) CalculateFICI->Interpret End End Interpret->End

References

Comparative Toxicogenomics of Geraniol and Other Monoterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the toxicogenomic effects of geraniol and other common monoterpenes, specifically limonene and linalool. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into the therapeutic and toxicological profiles of these compounds.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, limonene, and linalool in various human cancer cell lines. These values indicate the concentration of each monoterpene required to inhibit the growth of 50% of the cancer cells, providing a quantitative measure of their cytotoxic potential.

MonoterpeneCell LineCancer TypeIC50 (µM)Reference
This compound PC-3Prostate Cancer~250[1]
A549Lung Carcinoma~50% inhibition at 75 mg/kg bw[2]
A431Skin Carcinoma~50% inhibition[2]
Colo-205Colon Cancer20[3]
IshikawaEndometrial Cancer260[3]
Limonene A549Lung AdenocarcinomaNot specified, protective effects observed
HCT116 p53+/+Colon CarcinomaNot specified, growth inhibitory effects
Linalool PC-3Prostate CancerNo apparent phenotypic changes
U937Leukemia2.59
HeLaCervical Cancer11.02
SW 620Colorectal Cancer222
T-47DBreast Cancer224
Hep G2Liver Cancer290

Comparative Gene Expression Analysis

A key aspect of toxicogenomics is understanding how a compound alters gene expression. Below is a summary of findings from studies that have investigated the effects of this compound, linalool, and limonene on the transcriptome.

This compound vs. Linalool in Prostate Cancer Cells

A comparative microarray analysis on PC-3 prostate cancer cells revealed that this compound significantly alters the gene expression profile, whereas the structurally similar monoterpene linalool induces no apparent phenotypic changes.

  • Key Findings:

    • This compound treatment led to the differential expression of 2,527 genes.

    • Gene Set Enrichment Analysis (GSEA) identified a significant down-regulation of gene signatures associated with the cell cycle.

    • The transcription factor E2F8 was identified as a master regulator of the this compound-specific cell cycle signatures. This compound was shown to down-regulate the expression of E2F8 at both the mRNA and protein levels.

Toxicogenomic Effects of Limonene

RNA-Seq analysis of lung adenocarcinoma cells (A549 and H1975) and mouse lung tissue has shed light on the molecular mechanisms of d-limonene.

  • Key Findings:

    • In a study on lung adenocarcinoma, 1,877 differentially expressed genes (DEGs) were identified in response to d-limonene. These genes were primarily associated with lipid metabolism, cell growth and death pathways.

    • d-Limonene was found to upregulate the expression of miR-195, a tumor suppressor, which in turn inhibits the expression of lipogenic genes such as SREBF1, FASN, and ACACA.

    • Three key genes regulated by d-limonene were identified as FZD3 and MTURN (anti-oncogenes) and PRC1 (oncogene).

Toxicogenomic Effects of Linalool

Genechip analysis of U937 leukemia and HeLa cervical cancer cells has provided insights into the cytotoxic mechanisms of linalool.

  • Key Findings:

    • Linalool treatment was found to promote the expression of several cyclin-dependent kinase inhibitors (CDKIs), including p53, p21, p27, p16, and p18.

    • This upregulation of CDKIs leads to cell cycle arrest, at the G0/G1 phase in U937 cells and the G2/M phase in HeLa cells.

Implicated Signaling Pathways

Based on the toxicogenomic data, several key signaling pathways have been identified as being modulated by this compound and other monoterpenes.

This compound-Mediated Downregulation of the E2F8 Pathway

This compound's anti-proliferative effects in prostate cancer are significantly mediated through the downregulation of the E2F8 transcription factor, which is a key regulator of the cell cycle.

E2F8_Pathway This compound This compound E2F8 E2F8 This compound->E2F8 CellCycle Cell Cycle Progression (G2/M Phase) E2F8->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Caption: this compound inhibits E2F8, leading to cell cycle arrest.

PI3K/Akt Signaling Pathway Inhibition by this compound

This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation in many cancers.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound inhibits the pro-survival PI3K/Akt pathway.

Experimental Protocols

The following provides a generalized workflow for conducting a comparative toxicogenomics study using RNA sequencing (RNA-Seq), based on common practices in the field.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis CellCulture 1. Cell Culture & Treatment (e.g., with this compound, Limonene, Linalool) RNA_Extraction 2. Total RNA Extraction CellCulture->RNA_Extraction QC1 3. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC1 LibraryPrep 4. RNA-Seq Library Preparation (e.g., poly-A selection, cDNA synthesis) QC1->LibraryPrep Sequencing 5. High-Throughput Sequencing LibraryPrep->Sequencing QC2 6. Raw Read Quality Control (e.g., FastQC) Sequencing->QC2 Alignment 7. Read Alignment to Reference Genome QC2->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEG_Analysis 9. Differential Gene Expression (DEG) Analysis Quantification->DEG_Analysis Pathway_Analysis 10. Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Generalized workflow for an RNA-Seq based toxicogenomics experiment.

Cell Culture and Treatment
  • Select the appropriate human cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer).

  • Culture the cells in the recommended medium and conditions until they reach approximately 70-80% confluency.

  • Treat the cells with various concentrations of the monoterpenes (this compound, limonene, linalool) and a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24, 48 hours). The concentrations should be based on previously determined IC50 values.

RNA Extraction and Quality Control
  • Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), ensuring a 260/280 ratio of ~2.0.

  • Evaluate the integrity of the RNA using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN) (ideally > 7) should be used for library preparation.

RNA-Seq Library Preparation and Sequencing
  • Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatics Analysis
  • Perform quality control on the raw sequencing reads to trim adapters and remove low-quality bases.

  • Align the cleaned reads to the human reference genome using a splice-aware aligner (e.g., STAR).

  • Quantify the expression level of each gene.

  • Perform differential gene expression analysis between the treated and control groups to identify genes that are significantly up- or down-regulated.

  • Conduct pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify the biological pathways and functions that are most significantly affected by the monoterpene treatments.

Conclusion

The comparative toxicogenomic analysis reveals distinct mechanisms of action for this compound, limonene, and linalool. This compound demonstrates potent anti-cancer activity, particularly in prostate cancer, by downregulating the E2F8-mediated cell cycle pathway and inhibiting PI3K/Akt signaling. Limonene also shows promise in cancer intervention, primarily by modulating lipid metabolism and key oncogenic and tumor-suppressive genes. In contrast, linalool appears to be less cytotoxic in some cancer cell lines and its effects are more centered on the induction of cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors.

This guide highlights the importance of comparative toxicogenomics in elucidating the nuanced biological activities of structurally similar compounds. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential and toxicological profiles of these and other monoterpenes.

References

Unlocking Chemotherapy's Potential: Geraniol as a Sensitizing Agent for Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest to enhance the efficacy of chemotherapy and overcome drug resistance in cancer cells is a paramount challenge in oncology research. One promising strategy is the use of chemosensitizing agents, compounds that, when used in combination with traditional chemotherapy drugs, increase the susceptibility of tumor cells to treatment. Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a compelling candidate in this arena. This guide provides a comprehensive comparison of this compound's efficacy in sensitizing tumor cells to chemotherapy, supported by experimental data, detailed protocols, and a visual representation of the underlying molecular pathways.

This compound's Efficacy in Chemosensitization: A Data-Driven Comparison

Experimental evidence demonstrates that this compound can significantly enhance the cytotoxic effects of conventional chemotherapeutic agents across a range of cancer cell lines. This sensitizing effect is often characterized by a reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug when used in combination with this compound, as compared to its use alone.

Combination Therapy with 5-Fluorouracil (5-FU) in Colorectal Cancer

This compound has shown notable success in sensitizing colorectal cancer cells to 5-Fluorouracil (5-FU), a commonly used chemotherapeutic. In human colon cancer Caco-2 cells, the combination of 400 µM this compound with 5 µM 5-FU resulted in a twofold increase in the antiproliferative effect compared to 5-FU alone[1]. This was accompanied by a 50% increase in cytotoxicity, as measured by lactate dehydrogenase release, and a twofold increase in the intracellular accumulation of 5-FU[1]. Another study on human colon tumor xenografts in nude mice demonstrated that the combined administration of this compound (150 mg/kg) and 5-FU (20 mg/kg) led to a 53% reduction in tumor volume, whereas 5-FU alone showed no effect and this compound alone resulted in only a 26% reduction[2].

Cell LineTreatmentIC50 (µM)Fold Change in ChemosensitivityReference
HT-29 5-FU alone17.3 ± 1.85-[3]
Curcumin + 5-FUSynergistic inhibitionNot specified[3]
HCT116 5-FU alone5-
Curcumin (5 µM) + 5-FU15-fold
HCT116+ch3 5-FU alone1-
Curcumin (5 µM) + 5-FU0.110-fold

Table 1: Comparison of IC50 values for 5-Fluorouracil (5-FU) alone and in combination with a sensitizing agent in colorectal cancer cell lines.

Combination Therapy with Docetaxel in Prostate Cancer

The chemosensitizing effect of this compound extends to prostate cancer. Studies have shown that a combination of sub-optimal doses of this compound and docetaxel, a taxane-based chemotherapy drug, can noticeably suppress the growth of prostate cancer cells in both cell cultures and tumor xenograft models. This compound has been found to induce cell cycle arrest and apoptosis in PC-3 prostate cancer cells.

Cell LineTreatmentIC50Reference
PC-3 Docetaxel alone1.9 nM
DU-145 Docetaxel alone0.8 nM
22Rv1 Docetaxel alone0.3 nM
PC-3 Docetaxel + Geranylgeranyltransferase Inhibitor (GGTI)Synergistic effect
DU-145 Docetaxel + Geranylgeranyltransferase Inhibitor (GGTI)Synergistic effect

Table 2: IC50 values for Docetaxel alone and in combination with a sensitizing agent in prostate cancer cell lines.

Combination Therapy with Doxorubicin in Breast Cancer

In the context of breast cancer, natural compounds like resveratrol have been investigated for their ability to sensitize cells to doxorubicin. The combination of resveratrol and doxorubicin has been shown to reduce the required dose of doxorubicin and enhance its anticancer effects. While specific IC50 values for this compound in combination with doxorubicin are not as readily available in the reviewed literature, the principle of chemosensitization by natural compounds is well-established.

Cell LineTreatmentIC50Reference
MCF-7 Doxorubicin alone8.3 µM
Resveratrol alone51.18 µM
Oxyresveratrol + DoxorubicinSynergistic effect
MDA-MB-231 Doxorubicin alone6.6 µM
Resveratrol alone306 µM
Oxyresveratrol + DoxorubicinSynergistic effect

Table 3: IC50 values for Doxorubicin and alternative sensitizing agents in breast cancer cell lines.

Unraveling the Mechanism: this compound's Impact on Cellular Signaling

This compound's ability to sensitize tumor cells to chemotherapy stems from its modulation of multiple critical signaling pathways that govern cell survival, proliferation, and apoptosis. By interfering with these pathways, this compound creates a cellular environment where cancer cells are more vulnerable to the cytotoxic effects of chemotherapeutic drugs.

Modulation of NF-κB and Inflammatory Pathways

Chronic inflammation is a key driver of tumor progression and resistance to therapy. The transcription factor NF-κB plays a central role in this process by regulating the expression of genes involved in inflammation, cell survival, and proliferation. This compound has been shown to inhibit the activation of NF-κB. By suppressing the NF-κB signaling pathway, this compound can reduce the expression of pro-inflammatory mediators and anti-apoptotic proteins, thereby increasing the sensitivity of cancer cells to chemotherapy-induced cell death.

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Chemotherapy Chemotherapy Receptor Receptor Chemotherapy->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation This compound This compound This compound->IKK Gene Target Genes (Anti-apoptosis, Proliferation) NFκB_nuc->Gene

This compound inhibits the NF-κB signaling pathway.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapy eliminates cancer cells. This compound has been demonstrated to promote apoptosis through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

G cluster_cytoplasm This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

This compound promotes apoptosis via the intrinsic pathway.

Experimental Protocols

To facilitate the replication and validation of the findings presented, this section outlines the detailed methodologies for key experiments used to assess the chemosensitizing effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HT-29, PC-3, MCF-7)

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., 5-FU, docetaxel, doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, this compound alone, or a combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound and/or Chemotherapy A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the Bcl-2 family members, to elucidate the molecular mechanisms of apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs against various cancer types. Its ability to modulate key signaling pathways involved in cell survival and apoptosis provides a strong rationale for its further investigation in preclinical and clinical settings. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound and other natural compounds in combination cancer therapy. Further research focusing on optimizing dosage, understanding the full spectrum of its molecular targets, and evaluating its efficacy in more complex in vivo models will be crucial in translating these promising findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of Geraniol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Geraniol, a naturally occurring terpene alcohol, is a common ingredient in fragrances and flavorings. While generally considered to have low toxicity, proper handling and disposal are crucial in a laboratory setting to ensure personnel safety and environmental protection.[1] this compound is known to be a skin and eye irritant, a skin sensitizer, and is harmful to aquatic life.[2][3][4][5] Therefore, adherence to established disposal protocols is essential.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary to prevent eye contact.

  • Protective Clothing: A lab coat or a complete suit protecting against chemical splashes is recommended.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Step-by-Step Disposal Procedures

The primary principle for this compound disposal is to treat it as a hazardous waste and avoid release into the environment. Do not discharge this compound into drains, water courses, or onto the ground.

For Small Spills:

  • Ensure adequate ventilation and remove all ignition sources.

  • Contain the spill using an inert absorbent material such as sand, dry clay, diatomaceous earth, or commercial sorbents.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with alcohol followed by a strong soap and water solution.

  • Dispose of contaminated clothing and cleaning materials as hazardous waste.

For Unused or Waste this compound (Bulk Quantities):

  • Store waste this compound in its original or a compatible, tightly closed, and properly labeled container. Do not mix with other waste chemicals.

  • Engage a licensed disposal company for the collection and disposal of the chemical waste. All disposal must be in accordance with federal, state, and local environmental regulations.

  • Do not attempt to dispose of bulk this compound through sewer systems or as regular trash.

Quantitative Safety Data

The following table summarizes key toxicological and ecotoxicological data for this compound. This information underscores the importance of preventing its release into the environment.

Data PointSpeciesValueReference
Oral LD50Rat3600 mg/kg
Dermal LD50Rabbit>5000 mg/kg
Fish LC50 (96h)Danio rerio22 mg/L
Daphnia EC50 (48h)Daphnia magna10.8 mg/L
Algae EC50 (72h)Desmodesmus subspicatus13.1 mg/L

Experimental Workflow and Disposal Decision Pathway

The proper disposal of this compound follows a structured decision-making process. This workflow ensures that all safety and environmental considerations are met at each step, from initial handling to final disposal.

Geraniol_Disposal_Workflow cluster_prep Preparation & Handling cluster_spill Accidental Spill Response cluster_bulk Bulk & Unused Chemical Disposal cluster_final Final Disposal start Start: this compound to be Disposed ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe assess_waste Assess Nature of Waste ppe->assess_waste spill Small Spill Identified assess_waste->spill Is it a small spill? bulk Bulk/Unused this compound assess_waste->bulk Is it bulk/unused product? contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Absorbed Material in Labeled Container contain_spill->collect_spill clean_area Decontaminate Spill Area collect_spill->clean_area final_disposal Dispose as Hazardous Waste (via Licensed Vendor) clean_area->final_disposal store_waste Store in a Labeled, Sealed Container bulk->store_waste Yes contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor schedule_pickup Arrange for Waste Pickup contact_vendor->schedule_pickup schedule_pickup->final_disposal end End of Process final_disposal->end

This compound Disposal Decision Workflow

References

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